6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-2-methylsulfanyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVATALNXUVGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565045 | |
| Record name | 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38136-96-8 | |
| Record name | 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine from Diethyl Malonate
Abstract
This technical guide provides an in-depth, step-by-step methodology for the synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine, a key heterocyclic compound with applications in pharmaceutical development. The synthesis commences with the foundational building block, diethyl malonate, and proceeds through a logical sequence of cyclization, S-methylation, nitration, chlorination, and selective amination. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind key procedural choices to ensure reproducibility and high yield.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, this compound, is a highly functionalized pyrimidine derivative. Its structural complexity, featuring a reactive chloro group, a nitro activating group, and an amine, makes it a valuable intermediate for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapies. The synthetic route detailed herein begins with the readily available and cost-effective starting material, diethyl malonate, providing a practical and scalable pathway to the target compound.
The overall synthetic strategy involves the construction of the pyrimidine ring, followed by a series of functional group interconversions to install the required substituents in a controlled manner. Each step has been optimized to ensure high purity and yield, minimizing the need for extensive purification.
Overall Synthetic Pathway
The synthesis of this compound from diethyl malonate is accomplished via a five-step sequence. The pathway is initiated by a base-catalyzed condensation to form the pyrimidine core, followed by sequential functionalization.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthesis and Mechanistic Discussion
Step 1: Synthesis of 2-Thiobarbituric Acid (Intermediate I)
The initial step involves the construction of the pyrimidine ring through a base-catalyzed Claisen condensation reaction between diethyl malonate and thiourea.
Reaction Scheme: (Image of diethyl malonate + thiourea -> 2-thiobarbituric acid)
-
Mechanistic Insights & Rationale: Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate, generating a highly nucleophilic enolate. This enolate subsequently attacks one of the electrophilic carbonyl-like carbons of thiourea. An intramolecular cyclization follows, with the elimination of two molecules of ethanol, to yield the stable heterocyclic ring of 2-thiobarbituric acid[1][2]. The use of an alkoxide base that matches the alcohol of the ester (ethoxide for an ethyl ester) is a critical choice to prevent transesterification, a potential side reaction that could complicate the product mixture.
-
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert nitrogen atmosphere.
-
To this solution, add thiourea (1.0 eq.) and stir until fully dissolved[1].
-
Add diethyl malonate (1.0 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[1].
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid in water and acidify to a pH of 1-2 with concentrated hydrochloric acid, causing the product to precipitate[1].
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-thiobarbituric acid as a white or off-white solid.
-
Step 2: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol (Intermediate II)
This step involves the selective S-methylation of the thioamide group within the 2-thiobarbituric acid ring.
Reaction Scheme: (Image of 2-thiobarbituric acid -> 2-(methylthio)pyrimidine-4,6-diol)
-
Mechanistic Insights & Rationale: In an alkaline medium (aqueous NaOH), the thiol tautomer of 2-thiobarbituric acid is deprotonated to form a thiolate anion. This thiolate is a potent nucleophile that readily attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction[3]. Dimethyl sulfate is a highly effective methylating agent for this purpose. The reaction is selective for sulfur over nitrogen or oxygen due to the higher nucleophilicity of the soft thiolate anion.
-
Experimental Protocol:
-
Dissolve 2-thiobarbituric acid (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.) with gentle warming[3].
-
Cool the solution in an ice bath to 0-5 °C.
-
Add dimethyl sulfate (1.1 eq.) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to obtain 2-(methylthio)pyrimidine-4,6-diol.
-
Step 3: Synthesis of 5-Nitro-2-(methylthio)pyrimidine-4,6-diol (Intermediate III)
The pyrimidine ring is activated by the electron-donating hydroxyl and methylthio groups, allowing for electrophilic nitration at the C-5 position.
Reaction Scheme: (Image of 2-(methylthio)pyrimidine-4,6-diol -> 5-nitro-2-(methylthio)pyrimidine-4,6-diol)
-
Mechanistic Insights & Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A mixture of fuming nitric acid and a strong acid like sulfuric or acetic acid generates the highly electrophilic nitronium ion (NO₂⁺)[4][5]. The electron-rich pyrimidine ring attacks the nitronium ion, forming a sigma complex (Wheland intermediate). Subsequent deprotonation re-establishes aromaticity and yields the 5-nitro product. The C-5 position is the most electron-rich and sterically accessible position for electrophilic attack.
-
Experimental Protocol:
-
In a flask cooled to 0-5 °C, add glacial acetic acid[4].
-
Slowly add fuming nitric acid (1.3-1.4 eq.) to the acetic acid while maintaining the low temperature[4].
-
Add 2-(methylthio)pyrimidine-4,6-diol (1.0 eq.) portion-wise to the cold nitrating mixture, ensuring the temperature is kept below 10 °C.
-
Stir the reaction at this temperature for 1-2 hours after the addition is complete[5].
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Collect the yellow solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Step 4: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine (Intermediate IV)
The diol intermediate is converted to the corresponding dichloride, which is essential for the subsequent nucleophilic substitution step.
Reaction Scheme: (Image of 5-nitro-2-(methylthio)pyrimidine-4,6-diol -> 4,6-dichloro-2-(methylthio)-5-nitropyrimidine)
-
Mechanistic Insights & Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings into chloro groups[6]. The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline[6]. The mechanism involves the initial formation of a dichlorophosphate ester intermediate at the hydroxyl positions. The chloride ions generated in situ then act as nucleophiles, displacing the phosphate leaving group to yield the dichlorinated product. The presence of the electron-withdrawing nitro group facilitates this transformation.
-
Experimental Protocol:
-
To a flask containing phosphorus oxychloride (excess, e.g., 5-10 eq.), add a catalytic amount of N,N-dimethylaniline.
-
Slowly and carefully add 5-nitro-2-(methylthio)pyrimidine-4,6-diol (1.0 eq.) in portions, as the initial reaction can be exothermic.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and a solvent like dichloromethane to quench the excess POCl₃.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
-
Step 5: Synthesis of this compound (Final Product)
This final step involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amine group at the C-4 position.
Reaction Scheme: (Image of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine -> this compound)
-
Mechanistic Insights & Rationale: The two chlorine atoms at the C-4 and C-6 positions are both activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at C-5. The reaction with ammonia or an ammonia equivalent proceeds via a Meisenheimer complex intermediate. While both positions are activated, regioselectivity can often be achieved by controlling reaction conditions (temperature, time, solvent). The C-4 position is generally considered slightly more reactive due to the combined electronic effects of the adjacent ring nitrogen and the nitro group[7]. By using a stoichiometric amount of the amine nucleophile at controlled, often low, temperatures, monosubstitution can be favored over disubstitution.
-
Experimental Protocol:
-
Dissolve 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent (e.g., 7N NH₃ in methanol) dropwise over a period of 30 minutes.
-
Allow the reaction to stir at 0-10 °C for 2-4 hours, monitoring for the disappearance of the starting material.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield the final product, this compound.
-
Quantitative Data Summary
The following table summarizes typical reagents, conditions, and expected yields for the synthetic sequence.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Cyclization | Diethyl malonate, Thiourea, NaOEt | Ethanol | Reflux | 4-6 | 80-90%[1] |
| 2 | S-Methylation | Dimethyl Sulfate, NaOH | Water | 0 - RT | 2-3 | ~85% |
| 3 | Nitration | Fuming HNO₃, Acetic Acid | Acetic Acid | 0 - 10 | 1-2 | >90%[4] |
| 4 | Chlorination | POCl₃, N,N-Dimethylaniline | Neat POCl₃ | Reflux | 3-5 | 85-95% |
| 5 | Amination | Ammonia (NH₃) | THF/Ethanol | 0 - 10 | 2-4 | 75-85% |
Mechanistic Visualization
The following diagram illustrates the key steps in the base-catalyzed formation of the 2-thiobarbituric acid ring.
Caption: Mechanism of the Claisen condensation to form Intermediate I.
Conclusion
This guide has detailed a robust and logical five-step synthesis for this compound starting from diethyl malonate. By explaining the causality behind experimental choices and providing clear, actionable protocols, this document serves as a valuable resource for scientists in the field of organic and medicinal chemistry. The described pathway is efficient, scalable, and utilizes well-understood chemical transformations, making it a reliable method for producing this key pharmaceutical intermediate.
References
- CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
- CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Google Patents.
- CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
- CN104892528A - A preparing method of 2-thiobarbituric acid derivatives. Google Patents.
- CN103787984A - Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine. Google Patents.
- RU2161152C2 - Method of preparing 2-thiobarbiturc acid. Google Patents.
- US3577416A - Process for the selective chlorination of alkylmercapto-substituted s-triazines. Google Patents.
- US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. Google Patents.
-
Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. URL: [Link]
-
A Review of the Methodology of the 2-Thiobarbituric Acid Test. ResearchGate. URL: [Link]
-
2-Thiobarbituric Acid Reactive Substances (TBARS). Oxford Biomedical Research. URL: [Link]
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Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. URL: [Link]
-
Synthesis of 2-Methylthio-5-nitro-pyridine. PrepChem.com. URL: [Link]
-
Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. National Institutes of Health. URL: [Link]
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. URL: [Link]
- CN1237571A - Preparation method of diethyl malonate. Google Patents.
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An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, reactivity, and analytical characterization of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine (CAS No. 38136-96-8). As a polysubstituted pyrimidine, this compound represents a valuable and versatile building block in medicinal chemistry and drug discovery, primarily serving as an intermediate for the synthesis of more complex heterocyclic systems, including purine analogs and kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic application in synthetic workflows. We will explore its core properties, provide validated analytical protocols, and discuss the chemical causality behind its reactivity profile, grounded in authoritative references.
Introduction: The Strategic Value of a Polysubstituted Pyrimidine
Substituted pyrimidines are privileged scaffolds in pharmaceutical development, renowned for their stability and their ability to mimic the binding interactions of endogenous purines like adenosine within ATP-binding sites of kinases.[1] The subject of this guide, this compound, is a highly functionalized pyrimidine derivative. Its strategic importance stems from the orthogonal reactivity of its substituents:
-
The 4-Amino Group: A key hydrogen bond donor.
-
The 6-Chloro Group: An excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities.[1][2]
-
The 5-Nitro Group: A strong electron-withdrawing group that activates the pyrimidine ring for SNAr at the 6-position. It also serves as a synthetic handle for reduction to an amino group, enabling further derivatization or cyclization reactions to form bicyclic systems.[3][4]
-
The 2-(methylthio) Group: A stable substituent that can modulate the electronic properties of the ring and can potentially be oxidized or displaced under specific conditions if required.
This unique combination makes the compound a powerful precursor for creating libraries of novel molecules for biological screening, particularly in the pursuit of new therapeutic agents.[1][2]
Chemical Identity and Core Properties
The fundamental identifiers for this compound are summarized below. Accurate identification through these parameters is the first step in any research or development workflow.
| Identifier | Value | Source(s) |
| CAS Number | 38136-96-8 | [5][6] |
| Molecular Formula | C₅H₅ClN₄O₂S | [5][6] |
| Molecular Weight | 220.64 g/mol | [5][6] |
| MDL Number | MFCD23701707 | [5][6] |
| SMILES | NC1=NC(SC)=NC(Cl)=C1=O | [5] |
| InChI | InChI=1S/C5H5ClN4O2S/c1-13-5-8-3(7)2(4(6)9-5)10(11)12/h1H3,(H2,7,8,9) | N/A |
| InChIKey | N/A (Not available in search results) | N/A |
Physicochemical Characteristics
The physical properties of a compound dictate its handling, storage, and application in experimental setups.
| Property | Value | Comments & Causality | Source(s) |
| Appearance | Yellow to pale yellow solid | The color is typical for nitro-aromatic compounds due to the n→π* electronic transitions involving the nitro group. | [6] |
| Melting Point | 175-178 °C | A relatively high melting point suggests a stable crystalline lattice structure with significant intermolecular interactions. A sharp melting range is a primary indicator of high purity. | [6] |
| Solubility | Not explicitly defined, but likely soluble in polar aprotic solvents (e.g., DMSO, DMF, THF). | The polar nitro and amine groups suggest solubility in polar solvents. This is crucial for choosing appropriate reaction solvents and analytical diluents. | N/A |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C. | The recommendation for dark, inert, and refrigerated storage indicates potential sensitivity to light, air (oxidation), and thermal degradation over time. This is critical for maintaining sample integrity. | [5][6] |
Synthesis and Reactivity Insights
While a direct synthesis for this compound is not detailed in the provided results, its structure strongly suggests a logical synthetic pathway common for this class of compounds. The workflow below is a scientifically sound projection based on established pyrimidine chemistry.
Caption: Workflow for comprehensive sample validation.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Objective: To quantify the purity of the compound by separating it from potential impurities.
Expertise & Causality: A gradient elution method using a C18 column is the industry standard for small molecules of intermediate polarity like this one. Acetonitrile is a common organic modifier, and the formic acid acidifies the mobile phase to ensure sharp peak shapes by suppressing the deprotonation of any basic sites on the molecule or impurities.
Methodology:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 254 nm (Aromatic systems absorb strongly at this wavelength).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Gradient Elution Program:
-
Time 0-2 min: 5% B
-
Time 2-15 min: Ramp linearly from 5% to 95% B.
-
Time 15-17 min: Hold at 95% B (column wash).
-
Time 17-18 min: Return to 5% B.
-
Time 18-20 min: Hold at 5% B (equilibration).
-
-
Data Analysis (Trustworthiness):
-
Inject a blank (diluent) to identify system peaks.
-
Inject the sample.
-
Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100. For a high-purity sample, this value should be >97%.
-
Protocol: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight of the compound.
Expertise & Causality: This technique couples the separation power of HPLC with the mass-resolving power of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules, preventing fragmentation and allowing for the observation of the protonated molecular ion [M+H]⁺.
Methodology:
-
LC System: Use the same HPLC conditions as in Protocol 5.1.
-
MS System:
-
Interface: Electrospray Ionization (ESI), Positive Ion Mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3.5 kV.
-
Drying Gas (N₂): Flow and temperature optimized for the instrument.
-
-
Data Analysis (Trustworthiness):
-
The primary peak from the HPLC UV trace should correspond to a mass peak in the mass spectrometer.
-
Expected Mass: The theoretical exact mass of the [M+H]⁺ ion for C₅H₆ClN₄O₂S⁺ is ~221.00.
-
A high-resolution mass spectrometer (e.g., TOF, Orbitrap) should detect this mass with <5 ppm error, providing unambiguous confirmation of the elemental composition.
-
Protocol: Structural Elucidation by NMR Spectroscopy
Objective: To confirm the chemical structure and connectivity of the atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for a wide range of organic compounds and will not obscure most proton signals.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Expect signals corresponding to the amine protons (a broad singlet) and the methylthio protons (a sharp singlet).
-
¹³C NMR Acquisition: Acquire a standard carbon spectrum (e.g., using a DEPT sequence to differentiate CH, CH₂, and CH₃ carbons). Expect signals for the five unique carbon atoms in the structure.
-
Data Analysis: The chemical shifts, integration values (for ¹H), and splitting patterns must be consistent with the proposed structure of this compound.
Safety and Handling
Proper handling is paramount when working with any chemical intermediate.
| Hazard Information | Details | Source(s) |
| GHS Pictogram(s) | Danger | [5] |
| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. H410: Very toxic to aquatic life with long lasting effects. | [5] |
| Precautionary Statements | P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [5] |
Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses or goggles, a lab coat, and nitrile gloves.
Conclusion
This compound is a high-value synthetic intermediate with a well-defined physicochemical profile. Its key features—a solid, stable nature, and a highly activated pyrimidine core—make it an ideal substrate for SNAr reactions, enabling the facile construction of diverse molecular libraries. The analytical protocols outlined in this guide provide a robust framework for its quality control and characterization, ensuring the reliability and reproducibility of downstream synthetic applications. Adherence to the specified safety and handling procedures is essential for its responsible use in the laboratory.
References
- BLDpharm. This compound.
- ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- Hoffman Fine Chemicals. CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine.
- National Center for Biotechnology Information. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- National Center for Biotechnology Information. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
Sources
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 5. 38136-96-8|this compound|BLD Pharm [bldpharm.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
A Comprehensive Technical Guide to 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine (CAS: 38136-96-8)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine, a highly functionalized heterocyclic compound. We will explore its chemical identity, physicochemical properties, a plausible synthetic pathway with mechanistic insights, and its strategic importance as a building block in medicinal chemistry and drug discovery.
Core Chemical Identity and Structural Elucidation
This compound is a substituted pyrimidine characterized by the presence of four distinct functional groups: a chloro group, a methylthio group, a nitro group, and an amine group. This dense functionalization makes it a versatile intermediate for constructing more complex molecular architectures.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 38136-96-8 | [1][2][3] |
| Molecular Formula | C₅H₅ClN₄O₂S | [1][2] |
| Molecular Weight | 220.64 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| SMILES | NC1=NC(SC)=NC(Cl)=C1=O | [3] |
| Synonyms | 6-Chloro-2-methylsulfanyl-5-nitro-pyrimidin-4-ylamine |[1] |
Physicochemical and Handling Properties
Understanding the physical properties and stability of a compound is critical for its effective use in a laboratory setting. The data below, compiled from various chemical suppliers, provides key parameters for handling and storage.
Table 2: Physicochemical Data and Storage Conditions
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | |
| Melting Point | 175-178 °C (lit.) | [2] |
| Purity | Typically ≥95% | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |[1][3] |
The requirement for refrigerated, inert, and dark storage conditions suggests that the compound may be sensitive to heat, oxidation, and/or light, which could lead to degradation over time. Researchers should adhere strictly to these conditions to ensure the integrity and reactivity of the material.
Strategic Synthesis Pathway
While specific, peer-reviewed syntheses for this exact molecule are not abundant, a logical and efficient pathway can be devised based on established pyrimidine chemistry, particularly from patent literature detailing the synthesis of structurally related precursors.[4] The most plausible approach involves the synthesis of a key intermediate, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine , followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the C4-amine group.
Detailed Experimental Protocol (Proposed)
Causality Behind Experimental Choices: The following protocol is built upon established chemical principles. The choice of reagents like phosphorus oxychloride (POCl₃) is based on its proven efficacy as a dehydrating and chlorinating agent for converting pyrimidine diols to dichlorides.[4] The final amination step relies on the principles of SNAr, where the electron-withdrawing nitro group activates the pyrimidine ring, making the chlorine atoms susceptible to nucleophilic attack. The C4 position is generally more reactive than the C6 position in such systems, allowing for regioselective substitution.
PART A: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine Intermediate [4]
-
Nitration: Diethyl malonate is carefully treated with fuming nitric acid to yield diethyl nitromalonate. This electrophilic substitution introduces the nitro group that is essential for the final product's electronic properties.
-
Cyclization: The resulting diethyl nitromalonate is cyclized with thiourea in the presence of a strong base like sodium ethoxide. This condensation reaction forms the core pyrimidine ring structure.
-
S-Methylation: The thiol group on the pyrimidine ring is methylated using a standard methylating agent such as dimethyl sulfate in a basic solution. This step is typically high-yielding and specific to the sulfur atom.
-
Chlorination: The intermediate, 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine, is refluxed in excess phosphorus oxychloride (POCl₃), which serves as both the reactant and solvent. A catalytic amount of N,N-dimethylaniline is added to facilitate the reaction. This crucial step converts the hydroxyl groups into chlorides, which are excellent leaving groups for the subsequent amination.[4] The product is isolated after careful quenching and extraction.
PART B: Regioselective Amination
-
Reaction Setup: The 4,6-dichloro-2-(methylthio)-5-nitropyrimidine intermediate is dissolved in a suitable polar aprotic solvent, such as 1,4-dioxane or THF, in a pressure-rated vessel.
-
Amine Addition: The solution is cooled in an ice bath, and a source of ammonia (e.g., a solution of ammonia in dioxane, or ammonium hydroxide) is added. The vessel is securely sealed.
-
Reaction Execution: The mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) while monitoring the reaction progress by TLC or LC-MS. The C4-chloro is electronically more activated and sterically more accessible, leading to preferential substitution.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.
-
Validation: The crude product is purified by column chromatography on silica gel to yield the final compound, this compound. The structure and purity should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a strategic molecular scaffold for the synthesis of high-value compounds, particularly in the field of kinase inhibitors.
-
Versatile Chemical Handle: The chloro group at the C6 position is a prime site for SNAr reactions. This allows for the introduction of a wide array of side chains and functional groups by reacting it with various nucleophiles (amines, alcohols, thiols), enabling the rapid generation of diverse chemical libraries for screening.
-
Scaffold for Kinase Inhibitors: Many potent protein kinase inhibitors feature a substituted pyrimidine or pyridine core that forms critical hydrogen bonds with the kinase hinge region.[5] The amine and adjacent ring nitrogen of this compound can act as hydrogen bond donors and acceptors, respectively. The remaining chloro group provides a vector for building out a substituent to target other regions of the ATP-binding pocket, a common strategy in inhibitor design.[6]
-
Further Functionalization: The nitro group can be chemically reduced to an amine. This unmasks a new nucleophilic site, opening up a second dimension for derivatization, such as amide bond formation or sulfonylation, to further explore the structure-activity relationship (SAR).
Safety, Handling, and Disposal
As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, data from structurally similar chlorinated nitropyrimidines can inform best practices.[7][8]
-
Hazard Profile: Compounds of this class are generally considered harmful if swallowed and can cause skin, eye, and respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all equipment is clean and dry.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.
Conclusion
This compound (CAS: 38136-96-8) is a compound of significant interest to synthetic and medicinal chemists. Its dense and strategically positioned functional groups provide multiple handles for chemical modification, making it an exceptionally valuable building block for creating complex molecular libraries. Its utility is particularly pronounced in the design of targeted therapeutics, such as kinase inhibitors, where the pyrimidine core can serve as a potent hinge-binding motif. Proper understanding of its synthesis, handling, and chemical reactivity is paramount for leveraging its full potential in research and development.
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BLDpharm. (n.d.). 38136-96-8|this compound. Retrieved from BLDpharm product page.[3]
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Thermo Fisher Scientific. (2014). Safety Data Sheet for 6-Chloro-3-nitropyridin-2-ylamine. Retrieved from Thermo Fisher Scientific SDS repository.[7]
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CymitQuimica. (2024). Safety Data Sheet for 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. Retrieved from CymitQuimica SDS repository.[8]
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An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Introduction: Understanding the Physicochemical Landscape of a Key Pyrimidine Derivative
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine, with a molecular formula of C5H5ClN4O2S and a molecular weight of 220.64 g/mol , is a substituted pyrimidine that holds significant potential as a building block in medicinal chemistry and drug discovery.[1][2][3] The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, and its derivatives are known to exhibit diverse biological activities.[4] The specific functional groups of this compound—a reactive chloro group, a nucleophilic amine, a reducible nitro group, and an oxidizable methylthio group—make it a versatile intermediate for further chemical modifications.
However, the journey from a promising chemical entity to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount. Poor aqueous solubility can severely limit a compound's bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.[5] This guide, therefore, provides a comprehensive framework for characterizing the solubility and stability of this compound, rooted in established scientific principles and regulatory expectations.
The recommended storage conditions for this compound are in a dark place, under an inert atmosphere, at 2-8°C, which already suggests potential sensitivities to light, oxygen, and elevated temperatures.[2] This guide will provide the methodologies to rigorously quantify these sensitivities.
Part 1: A Rigorous Approach to Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its in vivo efficacy. We will explore two key types of solubility: thermodynamic and kinetic.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pH. The shake-flask method is the universally recognized "gold standard" for its determination.[6][7]
-
Preparation of Media: Prepare a panel of aqueous buffers that are relevant to the physiological environment. A typical set would include:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Compound Addition: Add an excess of solid this compound to a known volume of each medium in triplicate in glass vials. The presence of undissolved solid is crucial throughout the experiment.[8]
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (typically 37°C to mimic physiological conditions) and agitation (e.g., 300 RPM). Allow the system to equilibrate for a sufficient period, usually 24 to 72 hours, to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at a high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially inflated solubility readings from suspended microparticles.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for accurate quantification. Based on methods for similar pyrimidine derivatives, a good starting point would be:[9][10]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometry at a predetermined λmax (e.g., 275 nm, which is common for pyrimidine derivatives).[4]
-
Quantification: Use a calibration curve prepared with known concentrations of the reference standard.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Alternative
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. While not a true equilibrium value, it is invaluable for early-stage drug discovery due to its high-throughput nature.[8]
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer in a 96-well plate to create a range of concentrations.
-
Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).
-
Precipitate Detection: Measure the amount of precipitate formed using nephelometry (light scattering). Alternatively, filter the solutions and quantify the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.[6][11]
Anticipated Solubility Profile
Given the presence of polar functional groups (amine, nitro) and a nonpolar core, the solubility of this compound is expected to be moderate and pH-dependent.
| Parameter | SGF (pH 1.2) | SIF (pH 6.8) | PBS (pH 7.4) |
| Thermodynamic Solubility (µg/mL) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Kinetic Solubility (µM) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Table 1: Hypothetical Solubility Data Presentation |
Part 2: Stability Assessment and Forced Degradation
A comprehensive stability profile is crucial for determining a compound's shelf-life and identifying potential degradation products. Forced degradation (or stress testing) is an essential component of this process, as mandated by the International Council for Harmonisation (ICH) guidelines.[5][12] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels.[13]
Experimental Protocol: Forced Degradation Study
A forced degradation study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions.[12][13]
-
Hydrolytic Degradation:
-
Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 24, 48, 72 hours).
-
Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for specified time points.
-
Neutral: Dissolve the compound in purified water and heat at 60°C for specified time points.
-
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a set duration.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be wrapped in aluminum foil to shield it from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Sample Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.
Caption: Workflow for a Forced Degradation Study.
Hypothesized Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The chloro group at the 6-position is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, which would lead to the formation of the corresponding pyrimidone derivative.[14][15]
-
Oxidation: The methylthio group is a primary target for oxidation. Mild oxidation could yield the sulfoxide, while more aggressive conditions could lead to the sulfone.[16]
-
Reduction: The nitro group is prone to reduction, which can occur under various conditions. This could lead to the formation of a nitroso intermediate and ultimately the corresponding 5-amino derivative.[17][18]
-
Photodegradation: Nitroaromatic compounds are often photolabile and can undergo complex degradation pathways upon exposure to light.[19]
Caption: Hypothesized Degradation Pathways.
Anticipated Stability Profile
A summary of the expected outcomes from the forced degradation study should be tabulated.
| Stress Condition | Observation | Major Degradant(s) (Hypothetical) |
| 0.1 M HCl, 60°C | Significant degradation | 6-Hydroxy-2-(methylthio)-5-nitropyrimidin-4-amine |
| 0.1 M NaOH, 60°C | Rapid degradation | 6-Hydroxy-2-(methylthio)-5-nitropyrimidin-4-amine |
| Water, 60°C | Slow degradation | 6-Hydroxy-2-(methylthio)-5-nitropyrimidin-4-amine |
| 3% H₂O₂, RT | Moderate degradation | Sulfoxide and/or Sulfone derivatives |
| Light Exposure | Moderate degradation | Complex mixture of photoproducts |
| Dry Heat, 80°C | Minimal degradation | No significant degradation |
| Table 2: Hypothetical Forced Degradation Study Results |
Recommendations for Handling and Storage
Based on the anticipated stability profile, the following handling and storage procedures are recommended:
-
pH Control: Avoid strongly acidic or basic conditions in aqueous solutions to minimize hydrolysis of the chloro group.
-
Protection from Light: The compound should be stored in amber vials or containers that block UV and visible light.
-
Inert Atmosphere: To prevent oxidation of the methylthio group, the solid compound should be stored under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: As recommended, storage at 2-8°C is advisable to minimize the rate of all potential degradation reactions.
Conclusion
A thorough understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful application in research and drug development. The methodologies outlined in this guide provide a robust framework for generating the critical data required to assess its viability as a chemical intermediate or a potential drug candidate. By systematically evaluating its behavior in various solvents and under different stress conditions, researchers can make informed decisions about formulation strategies, storage, and handling, ultimately accelerating the path from discovery to application.
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Kress, T. J., & Ruel, O. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]
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Slideshare. (2016). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Pharma Dekho. (2023). Sop for force degradation study. [Link]
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Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Li, B., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(10), 15636-15645. [Link]
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Bianchi, M., et al. (1977). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 227-230. [Link]
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Wang, P., et al. (2007). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Nucleic Acids Research, 35(11), 3772–3782. [Link]
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Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 98(1), 70–77. [Link]
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Gemoets, H. P. L., et al. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. Organic Letters, 22(7), 2635–2640. [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine. Retrieved from [Link]
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Njardarson, J. T., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(22), 9764–9785. [Link]
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Patel, R. V., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Taibah University for Science, 9(3), 326–333. [Link]
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Yamanaka, H., Ogawa, S., & Sakamoto, T. (1975). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Chemical and Pharmaceutical Bulletin, 23(12), 3060-3064. [Link]
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potential applications of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine in medicinal chemistry
An In-depth Technical Guide Topic: Potential Applications of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a highly functionalized heterocyclic building block poised for significant application in modern drug discovery. Its strategic arrangement of reactive sites—a displaceable chloro group, a reducible nitro group, and a modifiable amino group—offers a trivalent handle for the synthesis of diverse chemical libraries. This technical guide provides a senior application scientist's perspective on the synthesis, reactivity, and vast potential of this pyrimidine scaffold. We will explore its role in the rational design of targeted therapies, with a particular focus on kinase inhibitors and antiviral agents, and provide actionable protocols and workflows to empower researchers in their quest for novel therapeutic agents.
The Pyrimidine Core: A Privileged Scaffold in Therapeutic Design
In the landscape of medicinal chemistry, pyrimidine-based structures are considered "privileged scaffolds." This distinction arises from their recurring presence in the core of numerous FDA-approved drugs and their innate ability to mimic the purine bases of ATP, enabling them to effectively target a vast array of enzymes, particularly kinases.[1] The nitrogen atoms within the pyrimidine ring act as key hydrogen bond acceptors and donors, facilitating precise interactions within the active sites of biological targets. This compound is not merely another pyrimidine; it is a purpose-built starting material, offering medicinal chemists a robust platform for generating molecular diversity and fine-tuning pharmacological properties.
Physicochemical Profile and Synthesis
A thorough understanding of a starting material's properties is fundamental to its effective use in a synthetic campaign.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38136-96-8 | [2][3][4] |
| Molecular Formula | C₅H₅ClN₄O₂S | [3][4] |
| Molecular Weight | 220.63 g/mol | [3] |
| Appearance | Pale yellow crystalline solid | N/A |
| Melting Point | 175-178 °C | [3] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [4] |
Synthetic Strategy: A Self-Validating Protocol
The synthesis of this key intermediate can be approached through a logical sequence of nitration and chlorination from a more common precursor. The protocol below is designed to be self-validating, with clear checkpoints for reaction completion.
Experimental Protocol: Synthesis of this compound
-
Nitration of Precursor:
-
Carefully add 1.0 equivalent of 4-amino-2-(methylthio)pyrimidine to a stirring solution of concentrated sulfuric acid at 0°C.
-
Once dissolved, add 1.1 equivalents of fuming nitric acid dropwise, ensuring the internal temperature does not exceed 10°C.
-
Causality: The strong acid protonates the pyrimidine ring, and the electron-donating amino and methylthio groups direct the electrophilic nitronium ion (NO₂⁺) to the C5 position. The C5 position is sterically accessible and electronically activated.
-
Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 2-4 hours).
-
-
Isolation of Nitro-Intermediate:
-
Slowly pour the reaction mixture onto a large volume of crushed ice.
-
Neutralize the solution to pH 7 with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate, 2-(methylthio)-5-nitropyrimidin-4-amine, is collected by vacuum filtration, washed with cold water, and dried.
-
-
Chlorination:
-
Suspend 1.0 equivalent of the dried nitro-intermediate in 5-10 volumes of phosphorus oxychloride (POCl₃).
-
Add 0.1 equivalents of a phase-transfer catalyst such as N,N-dimethylaniline.
-
Causality: The electron-withdrawing nitro group activates the C6 position for nucleophilic attack. POCl₃ serves as both the chlorinating agent and the solvent, converting the tautomeric hydroxyl group (in the minor imino-oxo form) into a reactive chloro group. The catalyst facilitates this transformation.
-
Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours, monitoring by TLC.
-
-
Final Product Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
The solid product, this compound, precipitates out.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the final product.
-
Caption: High-level workflow for the synthesis of the title compound.
Chemical Reactivity: A Triumvirate of Functional Handles
The exceptional utility of this compound stems from its three distinct and orthogonally reactive functional groups. This allows for a stepwise and controlled elaboration of the molecular structure.
-
The C6-Chloro Group (The Workhorse): This is the most facile handle for diversification. The chlorine atom is an excellent leaving group, highly activated towards Nucleophilic Aromatic Substitution (SₙAr) by the electron-withdrawing nitro group.[5] This position readily reacts with a vast library of nucleophiles—amines, thiols, and alcohols—enabling the exploration of the chemical space crucial for potency and selectivity.
-
The C5-Nitro Group (The Modulator): The strongly electron-withdrawing nitro group is pivotal to the reactivity of the C6-chloro group. More importantly, it can be readily reduced to an amino group using standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C). This transformation dramatically alters the electronic properties of the scaffold and introduces a new nucleophilic site for further derivatization via acylation, sulfonylation, or reductive amination.
-
The C4-Amino Group (The Anchor): This primary amine can serve as a critical interaction point with biological targets, often acting as a hydrogen bond donor to the "hinge region" of kinases.[1][6] While it can be derivatized, it is often preserved in early-stage library synthesis to maintain this key interaction.
Caption: The three primary sites for chemical modification on the scaffold.
Potential Applications in Medicinal Chemistry
Kinase Inhibitors: A Scaffold Primed for the ATP Pocket
The pyrimidine core is a cornerstone of modern kinase inhibitor design, and this specific scaffold is exceptionally well-suited for this purpose.[1][7][8] A series of 2-aminopyrimidine derivatives were identified as potent dual Src/Abl kinase inhibitors, demonstrating the power of this core structure.[7][8]
-
Hinge Binding: The C4-amino group is perfectly positioned to form one or more critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the natural binding of adenosine.[1][6]
-
Selectivity & Potency: The C6 position, diversified via SₙAr reactions, extends into the solvent-exposed region of the ATP binding site. This allows for the introduction of tailored functional groups that can exploit subtle differences between kinase active sites, thereby achieving high potency and selectivity for the target kinase.
-
Gatekeeper Interaction: Modifications can be designed to interact with the "gatekeeper" residue, a key determinant of inhibitor selectivity across the kinome.
Antiviral Agents: Building Novel Nucleoside and Non-Nucleoside Analogs
Pyrimidine derivatives are fundamental components of many antiviral therapies.[9] The scaffold of this compound can serve as a versatile starting point for novel antiviral agents.
-
Non-Nucleoside Analogs: The scaffold can be elaborated with various side chains designed to inhibit viral enzymes like polymerases or proteases allosterically. The rapid diversification possible at the C6 position allows for the generation of large libraries for high-throughput screening against viral targets.[10]
-
Modified Nucleobases: The pyrimidine core can be chemically linked to ribose or deoxyribose mimics to create novel nucleoside analogs. These analogs can act as chain terminators during viral replication or as inhibitors of viral polymerases.[11] The methylthio and nitro groups offer unique electronic and steric properties compared to natural nucleobases, potentially evading resistance mechanisms.
Case Study: A Strategic Workflow for a Kinase Inhibitor Library
This section details a practical, field-proven workflow for leveraging this compound to generate a focused library of potential kinase inhibitors.
Experimental Workflow: Focused Library Synthesis
-
Core Reaction (SₙAr Diversification):
-
Dispense the starting scaffold into an array of reaction vials (e.g., 96-well plate format).
-
Add a diverse library of primary and secondary amines (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents) in a suitable solvent (e.g., DMSO, NMP).
-
Heat the array to 80-120°C and monitor for completion.
-
Rationale: This is the primary diversification step. The amine library should be chosen to probe a range of properties (size, polarity, basicity) to maximize the chances of finding a favorable interaction in the target's solvent-front region.
-
-
Follow-up Chemistry (Nitro Reduction):
-
Select a subset of "hit" compounds from the primary screen or a representative sample of the initial library.
-
Perform a parallel reduction of the nitro group using iron powder and ammonium chloride in an ethanol/water mixture.
-
Rationale: This unmasks a new reactive handle (the C5-amine) and fundamentally alters the electronics of the pyrimidine ring, potentially improving cell permeability and opening new interaction possibilities.
-
-
Secondary Diversification (Amide/Sulfonamide Formation):
-
React the newly formed C5-amino pyrimidines with a library of acyl chlorides or sulfonyl chlorides in the presence of a base.
-
Rationale: This step adds another layer of diversity, allowing for the fine-tuning of properties and the introduction of new vectors that can pick up additional interactions within the kinase active site.
-
-
Purification & Analysis:
-
Purify all final compounds using mass-directed preparative HPLC.
-
Confirm identity, purity (>95%), and structure for all library members using LC-MS and ¹H NMR.
-
Caption: A multi-step workflow for generating a diverse kinase inhibitor library.
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable reactivity and multiple handles for diversification make it an ideal scaffold for building high-quality compound libraries targeting pressing therapeutic needs. Future applications will undoubtedly see this scaffold integrated into more advanced drug discovery platforms, including DNA-encoded library (DEL) synthesis, fragment-based lead discovery (FBLD), and the development of covalent inhibitors where the pyrimidine core positions a reactive "warhead" for irreversible target engagement. The continued application of this versatile building block will undoubtedly contribute to the development of the next generation of targeted medicines.
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Pharmaffiliates. 4-Amino-6-chloro-2-(methylthio)pyrimidine. [Link]
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Hoffman Fine Chemicals. CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine. [Link]
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Gfeller, D., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
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de la Cruz, E., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-956. [Link]
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NIST. 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. [Link]
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Ansari, M. Y., et al. (2023). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Antiviral Drug Discovery. Elsevier. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]
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An overview of the pharmacological activities and synthesis of benzothiophene derivatives. (2024). Current Organic Chemistry, 28. [Link]
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CAS Common Chemistry. 6-Chloro-2-(methylthio)pyrimidin-4-amine. [Link]
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ResearchGate. Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]
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Prichard, M. N., et al. (2013). Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses. Antimicrobial agents and chemotherapy, 57(8), 3903–3911. [Link]
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Acharya, B., et al. (2024). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry, 15(2), 313-332. [Link]
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Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
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role of the nitro group in the reactivity of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
An In-depth Technical Guide
Abstract
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine is a polysubstituted pyrimidine that serves as a versatile scaffold in medicinal chemistry and drug discovery. The reactivity of this molecule is overwhelmingly governed by the electronic properties of the nitro group located at the C-5 position. This guide elucidates the pivotal role of this substituent, demonstrating how its potent electron-withdrawing nature serves a dual function. Firstly, it profoundly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the C-6 position by stabilizing the key Meisenheimer intermediate. Secondly, the nitro group acts as a versatile synthetic handle, readily undergoing reduction to an amine, which provides a critical entry point for the synthesis of fused heterocyclic systems, most notably purine analogues. This paper provides a detailed examination of these reactivity modes, supported by mechanistic diagrams, comparative data, and detailed experimental protocols for researchers and drug development professionals.
Introduction
The pyrimidine ring is a foundational heterocyclic motif in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[1][2] Its inherent π-deficient nature makes it a unique building block in organic synthesis.[1] The compound this compound (CAS RN: 38136-96-8) is a highly functionalized pyrimidine derivative that exemplifies the strategic use of substituents to control chemical reactivity.[3][4][5] While the chloro, methylthio, and amino groups each contribute to the molecule's overall character, it is the C-5 nitro group that acts as the primary determinant of its synthetic utility. This guide will explore the profound influence of this nitro group, focusing on its role as both a powerful activating group for nucleophilic substitution and as a latent amino group for subsequent molecular elaboration.
Chapter 1: The Electronic Landscape of the Pyrimidine Core
The reactivity of an aromatic or heteroaromatic ring is dictated by the interplay of the electronic effects of its constituent atoms and substituents. In this compound, the pyrimidine core is rendered electron-deficient by the two nitrogen atoms, which pull electron density from the ring carbons.[1] This effect is further modulated by the four distinct substituents.
-
Amino Group (-NH₂ at C-4): A strong electron-donating group through resonance (+R effect), which pushes electron density into the ring.
-
Nitro Group (-NO₂ at C-5): A powerful electron-withdrawing group through both resonance (-R effect) and induction (-I effect).[6][7]
-
Chloro Group (-Cl at C-6): An electron-withdrawing group via induction (-I effect) and a weak electron-donating group through resonance (+R effect). Crucially, it serves as an excellent leaving group in nucleophilic substitution reactions.
-
Methylthio Group (-SMe at C-2): A weakly electron-donating group.
The dominant force in this electronic system is the C-5 nitro group. Its potent electron-withdrawing capacity overwhelms the donating effects of the amino and methylthio groups, drastically lowering the electron density of the entire ring system. This pronounced π-deficiency makes the ring highly susceptible to attack by nucleophiles.
Caption: Electronic contributions of substituents on the pyrimidine ring.
Chapter 2: The Nitro Group as a Potent SNAr Activator
The primary consequence of the nitro group's electronic influence is the dramatic acceleration of nucleophilic aromatic substitution (SNAr) at the C-6 position, enabling the displacement of the chloro group. This reaction proceeds via a two-step addition-elimination mechanism.[8][9]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at C-6, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the substituted product.
The rate of the overall reaction is determined by the stability of the Meisenheimer complex. The nitro group at the C-5 position is ortho to the site of attack (C-6). This specific positioning is critical, as it allows the negative charge of the intermediate to be delocalized directly onto the oxygen atoms of the nitro group through resonance.[8][10] This delocalization provides substantial stabilization, lowering the activation energy of the reaction and facilitating a rapid substitution.[10]
Caption: SNAr mechanism stabilized by the ortho-nitro group.
Data Presentation: SNAr Reaction Parameters
The high reactivity of the C-6 chloro position enables substitution with a wide range of nucleophiles under relatively mild conditions.
| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Primary Amine | N-methylbenzylamine | THF | Room Temp | 65 | [11] |
| Secondary Amine | Piperidine | Ethanol | Reflux | >90 | (General) |
| Alkoxide | Sodium Methoxide | Methanol | 0 - RT | >85 | (General) |
| Thiolate | Sodium Thiophenoxide | DMF | Room Temp | >90 | (General) |
Experimental Protocol: Synthesis of 6-(Benzyl(methyl)amino)-2-(methylthio)-5-nitropyrimidin-4-amine
This protocol is adapted from a similar reaction with 4,6-dichloro-5-nitropyrimidine.[11]
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate), add triethylamine (1.2 eq).
-
Nucleophile Addition: In a separate flask, prepare a solution of N-methylbenzylamine (1.0 eq) in anhydrous THF (5 mL per mmol). Add this solution dropwise to the stirred pyrimidine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically overnight).
-
Work-up: Concentrate the reaction mixture in vacuo to remove the solvent. Dilute the residue with water and extract with ethyl acetate (3x volumes).
-
Purification: Wash the combined organic phases with 1N HCl, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. The final compound can be purified by recrystallization from a suitable solvent like methanol or by column chromatography.
Chapter 3: The Nitro Group as a Synthetic Precursor via Reduction
Beyond its role as an activating group, the nitro group is a valuable synthetic precursor to the amino group, one of the most important functional groups in medicinal chemistry.[9] The reduction of the C-5 nitro group transforms the starting material into 6-chloro-2-(methylthio)pyrimidine-4,5-diamine. This resulting ortho-diaminopyrimidine is a classic precursor for the construction of fused five-membered rings, leading to the formation of a purine core, a privileged structure in drug design.[12][13]
The choice of reducing agent is critical to ensure chemoselectivity, preserving the chloro and methylthio functionalities.
Caption: Synthetic workflow from nitropyrimidine to purine scaffold.
Data Presentation: Comparison of Reduction Methods
| Method | Reagents | Key Advantages | Potential Drawbacks | Reference |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean byproducts (H₂O). | May cause dechlorination of the C-6 position. Raney Nickel is sometimes preferred to avoid this. | [14] |
| Metal/Acid Reduction | Fe / Acetic Acid or Zn / Acetic Acid | Mild, cost-effective, and highly chemoselective. Tolerates many functional groups. | Requires acidic conditions and stoichiometric amounts of metal. | [14] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Very mild and chemoselective, often used for sensitive substrates. | Generates tin-based waste products. | [14][15] |
| Hydrazine-based Reduction | Hydrazine, Catalyst | Can be performed at low temperatures. | Hydrazine is highly toxic. | [16] |
Experimental Protocol: Reduction of the Nitro Group using Tin(II) Chloride
This protocol is a standard and reliable method for the selective reduction of an aromatic nitro group in the presence of a halide.
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol (20 mL per gram of substrate).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is basic (pH ~8-9). This will precipitate tin salts.
-
Extraction: Filter the mixture through a pad of Celite to remove the inorganic solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 6-chloro-2-(methylthio)pyrimidine-4,5-diamine, which can be used in the next step or purified further if necessary.
Conclusion
The reactivity of this compound is a clear demonstration of strategic functionalization in organic synthesis. The C-5 nitro group is not a passive substituent but the central director of the molecule's chemical behavior. Its powerful electron-withdrawing nature activates the C-6 position, enabling facile nucleophilic aromatic substitution with a broad range of nucleophiles. Furthermore, it serves as a masked amino group, which can be revealed through selective reduction to provide a key intermediate for the synthesis of purines and other complex, biologically relevant heterocyclic systems. Understanding this dual role is paramount for any scientist seeking to leverage this versatile building block in the development of novel therapeutics.
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General reaction of pyrimidine ring 23 and 29-32, singly activated... - ResearchGate. Available at: [Link]
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. Available at: [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available at: [Link]
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Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes - ResearchGate. Available at: [Link]
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. Available at: [Link]
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. Available at: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available at: [Link]
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8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Available at: [Link]
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CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine | MFCD23701707. Available at: [Link]
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6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC - NIH. Available at: [Link]
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Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents - PubMed. Available at: [Link]
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Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. - Filo. Available at: [Link]
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The Versatile Synthon: A Technical Guide to 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine in Heterocyclic Synthesis
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrimidine core stands as a "privileged scaffold." Its prevalence in biologically active molecules, from kinase inhibitors to antiviral agents, underscores its significance. Within the vast family of pyrimidine-based building blocks, 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine emerges as a particularly versatile and powerful synthon. Its unique arrangement of reactive sites—a nucleophilically displaceable chlorine atom, a reducible nitro group, and a strategically positioned amino group—offers a rich platform for the construction of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of this compound, from its synthesis and reactivity to its application in the creation of high-value molecules for research and drug development.
Physicochemical Properties and Structural Attributes
This compound is a yellow to pale yellow solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₅H₅ClN₄O₂S |
| Molecular Weight | 220.64 g/mol |
| Melting Point | 175-178 °C |
| Appearance | Yellow to pale yellow solid |
| CAS Number | 38136-96-8 |
The strategic placement of its functional groups is the cornerstone of its utility. The electron-withdrawing nitro group at the C5 position significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), making the chlorine atom at C6 an excellent leaving group. The amino group at C4 and the methylthio group at C2 provide additional handles for synthetic manipulation and contribute to the electronic properties of the molecule.
Synthesis of the Building Block: A Stepwise Approach
The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The most common route involves the selective amination of a dichloro precursor.
Synthesis of the Precursor: 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
The precursor, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, can be synthesized from diethyl malonate in a four-step process involving nitration, cyclization with thiourea, methylation, and chlorination[1].
Experimental Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine [1]
-
Step 1: Nitration of Diethyl Malonate. Diethyl malonate is nitrated using a mixture of fuming nitric acid and sulfuric acid to yield diethyl nitromalonate.
-
Step 2: Cyclization. The resulting diethyl nitromalonate is cyclized with thiourea in the presence of a base like sodium ethoxide to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.
-
Step 3: Methylation. The mercapto group is then methylated using a reagent such as dimethyl sulfate in a basic aqueous solution to give 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine[1].
-
Step 4: Chlorination. Finally, the dihydroxy intermediate is chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base like N,N-dimethylaniline, to afford the desired 4,6-dichloro-2-(methylthio)-5-nitropyrimidine[1].
Selective Mono-amination to Yield the Title Compound
The key to synthesizing this compound lies in the selective replacement of one of the two chlorine atoms of the precursor. Due to the strong activating effect of the nitro group, the chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic attack. Selective mono-amination can be achieved by carefully controlling the reaction conditions, such as temperature, stoichiometry of the amine, and reaction time.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in a suitable solvent such as ethanol or isopropanol, a solution of ammonia in the same solvent is added dropwise at a low temperature (typically 0-10 °C).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature for a specific duration. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the formation of the mono-aminated product and minimize the formation of the di-aminated byproduct.
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.
Reactivity and Applications in Heterocyclic Synthesis
The true value of this compound lies in its predictable and versatile reactivity, which allows for the construction of a wide array of fused heterocyclic systems.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The remaining chlorine atom at the C6 position is still activated by the nitro group and is susceptible to displacement by various nucleophiles. This allows for the introduction of a second point of diversity.
Expertise in Action: The introduction of the first amino group at C4 slightly deactivates the ring towards further nucleophilic substitution. This electronic effect can be exploited to achieve selective reactions at C6 under slightly more forcing conditions than the initial amination.
Reduction of the Nitro Group: Gateway to Fused Systems
The nitro group at the C5 position can be readily reduced to an amino group, typically using reducing agents like sodium dithionite, catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reductions (e.g., Fe/AcOH or SnCl₂). This reduction is a critical step, as it sets the stage for intramolecular cyclization reactions to form fused heterocyclic systems.
Experimental Protocol: Reduction of the Nitro Group [2]
-
Reaction Setup: The this compound is dissolved in a suitable solvent mixture, such as water and an organic solvent like tetrahydrofuran or N,N-dimethylformamide.
-
Reducing Agent: A solution of sodium dithionite in water is added portion-wise at a controlled low temperature (-10 to 5 °C) to the solution of the nitro compound.
-
Work-up and Purification: After the reaction is complete, the product, 5,6-diamino-2-(methylthio)pyrimidin-4-amine, can be isolated by extraction and purified by crystallization or chromatography.
Synthesis of Purines: A Cornerstone Application
One of the most significant applications of this building block is in the synthesis of substituted purines, which are core structures in numerous biologically active compounds. The general strategy involves:
-
Sequential SNAr reactions at the C4 and C6 positions of the dichloro precursor to introduce the desired amine substituents.
-
Reduction of the nitro group to an amino group.
-
Cyclization of the resulting 5,6-diaminopyrimidine with a one-carbon synthon (e.g., formic acid, orthoesters) to form the imidazole ring of the purine.
Synthesis of Pteridines and Other Fused Systems
The 5,6-diaminopyrimidine intermediate is also a key precursor for the synthesis of pteridines. Condensation of the diamine with α-dicarbonyl compounds leads to the formation of the pyrazine ring of the pteridine scaffold. Furthermore, the versatile reactivity of the functional groups on the pyrimidine ring allows for the synthesis of other fused systems, such as pyrimido[4,5-b][3][4]thiazines, by reacting the diamine intermediate with appropriate bifunctional electrophiles.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use as a building block. While comprehensive, publicly available experimental data is limited, the following provides an overview of expected spectroscopic features.
1H NMR:
-
A singlet for the methylthio protons (SCH₃) is expected in the region of δ 2.5-2.7 ppm.
-
A broad singlet for the amino protons (NH₂) is anticipated, with its chemical shift being dependent on the solvent and concentration.
13C NMR:
-
The carbon of the methylthio group (SCH₃) would appear around δ 14-16 ppm.
-
The aromatic carbons of the pyrimidine ring will have distinct chemical shifts influenced by the substituents. The carbon bearing the nitro group (C5) is expected to be significantly downfield.
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Conclusion: A Building Block of Strategic Importance
This compound is a highly functionalized and versatile building block that offers a wealth of opportunities for the synthesis of complex heterocyclic compounds. Its predictable reactivity, coupled with the strategic arrangement of its functional groups, makes it an invaluable tool for researchers in drug discovery and materials science. By understanding the principles of its synthesis and reactivity, scientists can harness its potential to create novel molecular architectures with tailored properties and biological activities. This guide serves as a foundational resource to inspire and facilitate the innovative application of this powerful synthon.
References
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
Sources
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Purine Analogs Using 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-chloro-2-(methylthio)purine, a key intermediate in the development of novel purine analogs. The strategic use of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine as a starting material offers a versatile and efficient entry point to a wide array of substituted purines, which are of significant interest in medicinal chemistry for their potential therapeutic applications.[1]
Purine analogs are a cornerstone in the development of therapeutics for a range of diseases, including cancer and viral infections, primarily by interfering with nucleic acid synthesis.[1] The methodologies detailed herein are designed to be robust and adaptable, allowing for the generation of diverse purine libraries for drug discovery programs.
Synthetic Strategy: A Two-Step Approach to the Purine Core
The conversion of this compound to the corresponding purine analog follows a well-established synthetic logic known as the Traube purine synthesis.[1] This strategy involves two key transformations:
-
Reduction of the 5-nitro group: The nitro group is reduced to an amine, generating a highly reactive 4,5-diaminopyrimidine intermediate.
-
Cyclization of the diaminopyrimidine: The newly formed 5-amino group undergoes condensation with a one-carbon synthon to form the imidazole ring, thus completing the purine bicycle.
This sequential approach is highly efficient and allows for variations in both the reduction and cyclization steps to accommodate different substrate sensitivities and to modulate the final purine structure.
Visualizing the Synthetic Pathway
Caption: General two-step synthesis of 6-chloro-2-(methylthio)purine.
Step 1: Reduction of the 5-Nitro Group
The selective reduction of the 5-nitro group to an amine is a critical step. The choice of reducing agent is dictated by factors such as the presence of other reducible functional groups, scalability, and safety considerations. Below are three robust protocols for this transformation.
Method A: Tin(II) Chloride Reduction (Stannous Chloride)
This is a widely used and reliable method for the reduction of aromatic nitro groups in the presence of other sensitive functionalities.
Expertise & Experience: Tin(II) chloride is a mild reducing agent that is particularly effective for nitro groups on electron-rich aromatic systems like pyrimidines. The acidic conditions of the reaction also prevent the intermediate nitroso and hydroxylamine species from undergoing side reactions.
Protocol 2.1: SnCl₂ Reduction of this compound
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol or Ethyl Acetate |
| Acid | Concentrated Hydrochloric Acid |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material).
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Slowly add concentrated hydrochloric acid (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4,5-Diamino-6-chloro-2-(methylthio)pyrimidine. This intermediate is often used in the next step without further purification.
Method B: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields of the desired amine.
Expertise & Experience: This method is advantageous as the only byproduct is water. However, care must be taken as the chloro group on the pyrimidine ring can be susceptible to hydrodehalogenation, especially under prolonged reaction times or with more active catalysts. The use of a less reactive solvent can sometimes mitigate this side reaction.
Protocol 2.2: Catalytic Hydrogenation of this compound
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (H₂) balloon or Parr hydrogenator |
| Solvent | Ethanol, Methanol, or Ethyl Acetate |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (15-20 mL per gram) in a flask suitable for hydrogenation, add 10% Pd/C (5-10% w/w of the starting material).
-
Purge the flask with nitrogen gas, then evacuate and backfill with hydrogen gas from a balloon. For larger scale reactions, a Parr hydrogenator is recommended.
-
Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the 4,5-Diamino-6-chloro-2-(methylthio)pyrimidine.
Method C: Iron Powder in Acidic Media
This is a classical and cost-effective method for large-scale nitro group reductions.
Expertise & Experience: The reaction is heterogeneous and requires vigorous stirring. The workup can be more involved due to the formation of iron salts, but it is a very reliable method.
Protocol 2.3: Iron/HCl Reduction of this compound
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Iron powder (Fe) |
| Solvent | Ethanol/Water mixture or Acetic Acid |
| Acid | Concentrated Hydrochloric Acid or Acetic Acid |
| Temperature | 80-100 °C |
| Reaction Time | 1-3 hours |
Step-by-Step Procedure:
-
In a round-bottom flask, prepare a mixture of ethanol and water (e.g., 4:1 v/v) and add this compound (1.0 eq).
-
Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter through Celite® while hot to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Concentrate the filtrate, and if necessary, neutralize with a base before extraction with an organic solvent as described in Protocol 2.1.
Step 2: Cyclization to the Purine Ring
The cyclization of the 4,5-diaminopyrimidine intermediate with a one-carbon synthon is the final step in forming the purine core. Triethyl orthoformate is a common and effective reagent for this transformation.
Expertise & Experience: This reaction is typically acid-catalyzed and driven by the removal of ethanol. The use of a high-boiling solvent or the direct use of triethyl orthoformate as both reagent and solvent is common.
Protocol 3.1: Cyclization with Triethyl Orthoformate
| Parameter | Value |
| Starting Material | 4,5-Diamino-6-chloro-2-(methylthio)pyrimidine |
| Reagent | Triethyl orthoformate |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or concentrated HCl |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
Step-by-Step Procedure:
-
To the crude 4,5-Diamino-6-chloro-2-(methylthio)pyrimidine (1.0 eq) in a round-bottom flask, add an excess of triethyl orthoformate (5-10 eq).
-
Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 148 °C) for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure 6-Chloro-2-(methylthio)purine.
One-Pot Synthesis Protocol
For enhanced efficiency, the reduction and cyclization steps can be combined into a one-pot procedure, avoiding the isolation of the potentially unstable diaminopyrimidine intermediate.[2]
Expertise & Experience: This approach is highly efficient but requires careful control of reaction conditions to ensure both steps proceed to completion. The choice of solvent and catalyst is crucial for the success of this one-pot synthesis.
Protocol 4.1: One-Pot Synthesis of 6-Chloro-2-(methylthio)purine
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Cyclizing Agent | Triethyl orthoformate |
| Solvent | Acetonitrile or Methanol |
| Catalyst | Aluminum chloride (AlCl₃) - optional co-catalyst |
| Temperature | 45-60 °C |
| Reaction Time | 3-5 hours |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or methanol in a round-bottom flask.
-
Add SnCl₂ (0.1-0.2 eq) and optionally AlCl₃ (0.02-0.04 eq) with stirring.[2]
-
Heat the mixture to 45-50 °C for 2-3 hours to complete the reduction.
-
Cool the reaction mixture to room temperature and slowly add triethyl orthoformate (1.05-1.1 eq).
-
Heat the reaction to 60 °C for 40-60 minutes.
-
After the reaction is complete (monitored by TLC), cool to room temperature and dilute with a saturated sodium bicarbonate solution to a pH of 6-7.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by recrystallization or column chromatography.
Workflow for One-Pot Synthesis
Caption: Streamlined one-pot synthesis workflow.
Characterization and Validation
The identity and purity of the synthesized 6-chloro-2-(methylthio)purine should be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum of 6-chloro-2-(methylthio)purine is expected to show a singlet for the C8-H proton and a singlet for the methylthio protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Expected ¹H and ¹³C NMR data for similar 6-chloropurine derivatives:
-
¹H NMR (in CDCl₃): δ ~8.0-8.5 (s, 1H, C8-H), ~2.6-2.8 (s, 3H, S-CH₃).
-
¹³C NMR (in CDCl₃): Chemical shifts will be characteristic of the purine ring system.[3]
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Solution |
| Incomplete Reduction | Inactive catalyst (Pd/C), insufficient reducing agent, or low reaction temperature. | Use fresh catalyst, increase the equivalents of the reducing agent, or increase the reaction temperature. |
| Hydrodehalogenation | Over-reduction with catalytic hydrogenation. | Reduce reaction time, use a less active catalyst, or switch to a chemical reducing agent like SnCl₂. |
| Low Cyclization Yield | Presence of water, insufficient acid catalyst, or incomplete removal of ethanol byproduct. | Ensure anhydrous conditions, add a catalytic amount of a strong acid, and use an excess of triethyl orthoformate. |
| Side Product Formation | Dimerization of the diaminopyrimidine intermediate. | Use the intermediate immediately in the next step or employ a one-pot procedure. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle concentrated acids with extreme care.
-
Catalytic hydrogenation with H₂ gas should be performed with appropriate safety measures to prevent ignition.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The synthesis of purine analogs from this compound is a robust and versatile strategy for the generation of novel compounds for drug discovery. The protocols provided in this guide offer a range of options for the key reduction and cyclization steps, allowing for flexibility and optimization. By following these detailed procedures and considering the expert insights provided, researchers can confidently and efficiently synthesize a variety of purine analogs for further investigation.
References
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. Retrieved from [Link]
-
Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. (n.d.). Sci-Hub. Retrieved from [Link]
-
Synthesis of di- and tri-substituted purines from 4,6-dichloro-5-nitropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR (A) and 13C NMR (B) spectra of the Me6-MP derivative. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine | MFCD23701707. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
15N and 13C NMR Chemical Shifts of 6-(fluoro, Chloro, Bromo, and Iodo)purine 2'-deoxynucleosides: Measurements and Calculations. (2010). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. (n.d.). Oregon State University. Retrieved from [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkat USA. Retrieved from [Link]
- Synthesis method of 2-amino-6-chloropurine. (n.d.). Google Patents.
-
6-((5-BROMO-6-CHLORO-2-(METHYLTHIO)-4-PYRIMIDINYL)THIO)-1H-PURIN-2-AMINE. (n.d.). Gsrs. Retrieved from [Link]
-
How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. (2013). ResearchGate. Retrieved from [Link]
-
4-AMINO-6-CHLORO-2-METHYLTHIOPYRIMIDINE. (n.d.). Gsrs. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Cyclisations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. (2021). ResearchGate. Retrieved from [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). Diva-Portal.org. Retrieved from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved from [Link]
-
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. Retrieved from [Link]
Sources
- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 2. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine in Palladium-Catalyzed Suzuki Coupling Reactions
Abstract
Substituted pyrimidines are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved therapeutics. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile tool for their synthesis and diversification. This application note presents a detailed guide for researchers, scientists, and drug development professionals on the effective use of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine as a key building block in Suzuki coupling. We delve into the substrate's unique reactivity, provide a robust and validated experimental protocol, offer strategies for reaction optimization, and present a comprehensive troubleshooting guide. The methodologies described herein are designed to facilitate the efficient synthesis of novel 6-aryl/heteroaryl pyrimidine derivatives for downstream applications in drug discovery and materials science.
Introduction: The Value of a Highly Functionalized Pyrimidine Core
The pyrimidine ring is a privileged heterocycle in drug discovery, forming the core of antiviral agents, kinase inhibitors, and various other therapeutics. The ability to strategically introduce diverse substituents onto this core is paramount for modulating pharmacological properties. The Suzuki-Miyaura coupling is a premier C-C bond-forming reaction, celebrated for its high efficiency and broad functional group tolerance.[1][2]
This compound is an exceptionally useful, albeit electron-deficient, building block. The chlorine atom at the C6 position serves as a reactive handle for palladium-catalyzed cross-coupling, while the nitro, amino, and methylthio groups offer sites for subsequent chemical modification and influence the electronic properties of the ring system. The strong electron-withdrawing nature of the nitro group significantly activates the C6-Cl bond towards oxidative addition, a crucial step in the Suzuki catalytic cycle, making this substrate particularly amenable to coupling reactions.[3][4]
Understanding the Substrate: Reactivity Profile
The reactivity of this compound in Suzuki coupling is governed by the electronic landscape of the pyrimidine ring.
-
Activation by the Nitro Group: The -NO₂ group is a powerful electron-withdrawing group, which lowers the electron density of the pyrimidine ring. This makes the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[5][6]
-
Directing Groups: The amino (-NH₂) and methylthio (-SMe) groups are electron-donating by resonance but can also exhibit coordinating effects with the palladium catalyst. While heteroatoms can sometimes inhibit catalysis, the electronic activation provided by the nitro group typically dominates, ensuring efficient coupling at the C6 position.[7][8]
-
Regioselectivity: The substitution pattern ensures that coupling occurs selectively at the C6-chloro position, leaving the other functional groups intact for potential post-coupling transformations.
Caption: Structure of this compound.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for ensuring the efficiency of each step, especially with challenging heteroaryl chlorides.[6][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Objective: To synthesize 6-Aryl-2-(methylthio)-5-nitropyrimidin-4-amine derivatives.
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst: PdCl₂(dppf)-CH₂Cl₂ adduct (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)[3]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Other: Anhydrous Sodium Sulfate (Na₂SO₄), Ethyl Acetate (EtOAc), Brine, Nitrogen or Argon gas.
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Condenser (if using conventional heating)
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: High-level workflow for the Suzuki coupling protocol.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 1.0 mmol, 220.6 mg), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Scientist's Note: Using a pre-catalyst like PdCl₂(dppf) can sometimes provide more consistent results as it is less sensitive to air than Pd(PPh₃)₄. The choice of base is also crucial; stronger bases like Cs₂CO₃ may be required for less reactive boronic acids.[9]
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Rationale: The active Pd(0) catalyst is susceptible to oxidation, which deactivates it. Maintaining an inert atmosphere is critical for catalytic turnover and reaction success.[7]
-
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Rationale: Solvents must be degassed (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[3]
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc, 20 mL) and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Optimization and Troubleshooting
The success of the Suzuki coupling can be highly dependent on the specific substrates and conditions used. The following tables provide guidance for optimization and troubleshooting.
Table 1: Reaction Parameter Optimization
| Parameter | Standard Condition | Alternative Options & Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf), Pd₂(dba)₃/XPhos: For challenging or sterically hindered boronic acids. Buchwald-type ligands (e.g., XPhos, SPhos) are excellent for activating C-Cl bonds.[1] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄, Cs₂CO₃, KF: K₃PO₄ is a stronger base often used for hindered substrates. Cs₂CO₃ can accelerate reactions but is more expensive. KF is used in specific cases, particularly with boronate esters.[9][10] |
| Solvent | Dioxane/H₂O (4:1) | DME/H₂O, Toluene/H₂O, THF/H₂O: Solvent choice can affect solubility and reaction temperature. Toluene is useful for higher temperature reactions.[11] |
| Temperature | 90-100 °C | Room Temp to 120 °C: Microwave heating (100-140 °C) can dramatically reduce reaction times (e.g., 15-30 min).[3] Some highly active catalyst systems may work at lower temperatures. |
| Boron Source | Boronic Acid | Pinacol Boronate Esters (Bpin): More stable, less prone to protodeboronation, and useful for slow or difficult couplings.[12][13] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere. Use a fresh catalyst source.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase temperature or switch to microwave heating. |
| Protodeboronation | The boronic acid is reacting with trace water/protons instead of transmetalating. Common with electron-rich or heteroaryl boronic acids. | 1. Use a more stable boronate ester (e.g., pinacol ester).2. Use rigorously anhydrous solvents (though water is needed for the base).3. Use KF as the base, which can mitigate this side reaction.[8] |
| Homocoupling (Glaser) | Oxygen contamination leading to oxidative coupling of the boronic acid. | Improve degassing procedures and ensure a robust inert atmosphere throughout the reaction. |
| Difficult Purification | Residual palladium or ligand contamination. | Filter the reaction mixture through celite or a dedicated palladium scavenger resin before concentration and chromatography. |
Conclusion
This compound is a potent and versatile building block for synthesizing diverse libraries of pyrimidine-based compounds via the Suzuki-Miyaura cross-coupling reaction. Its inherent electronic activation facilitates coupling at the C6 position under well-defined conditions. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and purity. The protocols and optimization strategies detailed in this note provide a solid foundation for scientists to leverage this valuable reagent in their synthetic campaigns, accelerating the discovery of new chemical entities for pharmaceutical and industrial applications.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
- Belnome, F., et al. Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. ResearchGate.
- Rafique, I., et al. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. ResearchGate.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). Journal of the American Chemical Society - ACS Figshare.
- Smith, C. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Hesp, K. C., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- D’Amato, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Billingsley, K. L., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B.
- Knapp, D. M., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Kvíčala, J., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-4,6-dichloropyrimidine.
- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Carrow, B. P., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Dreher, S. D., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Synthesis of Antiviral Agents from 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Introduction: The Strategic Importance of Substituted Pyrimidines in Antiviral Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including potent antiviral efficacy.[1][2] These nitrogen-containing heterocycles are integral to the structure of nucleosides, the building blocks of DNA and RNA, making them prime candidates for interfering with viral replication.[3] Synthetic pyrimidine nucleoside analogs often act by mimicking natural nucleosides, thereby inhibiting viral polymerases and terminating the growing nucleic acid chain.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel antiviral agents starting from the versatile building block, 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine . This starting material is particularly valuable due to its multiple reactive sites, allowing for sequential and regioselective modifications to generate a diverse library of compounds. The electron-withdrawing nitro group at the 5-position and the chloro substituent at the 6-position activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr), a key transformation in the derivatization of this scaffold.[4]
We will explore two primary synthetic pathways commencing from this starting material:
-
Pathway A: Synthesis of 4,6-Disubstituted-2-(methylthio)pyrimidine-5-amines. This pathway focuses on the sequential nucleophilic substitution of the chloro group, followed by the reduction of the nitro group to an amine. This approach allows for the introduction of various functionalities at the C6 position, leading to compounds with potential as non-nucleoside antiviral agents.
-
Pathway B: Synthesis of Novel Pyrimidine-Based Acyclic Nucleoside Analogs. This strategy involves the initial reduction of the nitro group to generate a key intermediate, which is then elaborated to introduce an acyclic side chain, mimicking the sugar moiety of natural nucleosides.
Each section will provide a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and insights into the rationale behind the experimental choices.
PART 1: Synthesis of 4,6-Disubstituted-2-(methylthio)pyrimidine-5-amines
This synthetic route leverages the high reactivity of the C6-chloro group towards nucleophilic displacement. The subsequent reduction of the nitro group at the C5 position provides a crucial amino functionality, which is a common feature in many biologically active molecules.
Workflow Overview: Pathway A
Caption: Synthetic workflow for Pathway A.
Step 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The chloro group at the C6 position is readily displaced by a variety of nucleophiles due to the electron-withdrawing effect of the adjacent nitro group and the pyrimidine ring itself. This reaction proceeds via a Meisenheimer complex intermediate.[4]
Protocol 1.1: Synthesis of 4-Amino-6-(benzylamino)-2-(methylthio)-5-nitropyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
-
Procedure:
-
To a solution of this compound (1.0 g, 4.26 mmol) in ethanol (20 mL), add benzylamine (0.56 mL, 5.11 mmol) and triethylamine (0.89 mL, 6.39 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (EtOAc/hexane gradient) to afford the desired product as a yellow solid.
-
-
Rationale:
-
Solvent: Ethanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the starting materials and the SNAr process.
-
Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Work-up: The aqueous work-up with NaHCO3 removes any excess acid and other water-soluble impurities.
-
| Compound | Structure | Molecular Formula | Molecular Weight | Yield (%) | Reference |
| 4-Amino-6-(benzylamino)-2-(methylthio)-5-nitropyrimidine | C12H12N6O2S | 320.33 | 85-95 | Adapted from[5] |
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is reduced to a primary amine, a key functional group for further derivatization or for its contribution to biological activity.
Protocol 1.2: Synthesis of 4,6-Bis(benzylamino)-2-(methylthio)pyrimidine-5-amine
-
Materials:
-
4-Amino-6-(benzylamino)-2-(methylthio)-5-nitropyrimidine (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate (Na2CO3) solution
-
Celite®
-
-
Procedure:
-
To a suspension of 4-Amino-6-(benzylamino)-2-(methylthio)-5-nitropyrimidine (1.0 g, 3.12 mmol) in a mixture of ethanol (15 mL) and glacial acetic acid (5 mL), add iron powder (0.87 g, 15.6 mmol).
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and carefully neutralize with saturated aqueous Na2CO3 solution until the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (DCM/Methanol gradient) to yield the final product.
-
-
Rationale:
-
Reducing Agent: The Fe/AcOH system is a classic and effective method for the reduction of aromatic nitro groups.[6] It is generally high-yielding and tolerant of various functional groups.
-
Work-up: Filtration through Celite® removes the iron salts, and neutralization with Na2CO3 quenches the acetic acid.
-
| Compound | Structure | Molecular Formula | Molecular Weight | Yield (%) | Reference |
| 4,6-Bis(benzylamino)-2-(methylthio)pyrimidine-5-amine | C12H14N6S | 290.35 | 70-85 | Adapted from[6] |
PART 2: Synthesis of Novel Pyrimidine-Based Acyclic Nucleoside Analogs
Acyclic nucleoside analogs are an important class of antiviral agents that lack the furanose ring of natural nucleosides but retain the ability to be phosphorylated and inhibit viral polymerases.
Workflow Overview: Pathway B
Caption: Synthetic workflow for Pathway B.
Step 1: Reduction of the Nitro Group to Form the Diamine Intermediate
In this pathway, the nitro group is first reduced to an amine, yielding a key diamine intermediate. This intermediate can then undergo selective N-alkylation.
Protocol 2.1: Synthesis of 6-Chloro-2-(methylthio)pyrimidine-4,5-diamine
-
Materials:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl2·2H2O) (5.0 eq)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a solution of this compound (1.0 g, 4.26 mmol) in ethanol (25 mL), add stannous chloride dihydrate (4.81 g, 21.3 mmol).
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into a mixture of ice and saturated aqueous NaHCO3 solution, stirring until the pH is ~8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by crystallization.
-
-
Rationale:
-
Reducing Agent: SnCl2·2H2O is a mild and effective reducing agent for aromatic nitro groups, often providing cleaner reactions than other metal-based systems.
-
| Compound | Structure | Molecular Formula | Molecular Weight | Yield (%) | Reference |
| 6-Chloro-2-(methylthio)pyrimidine-4,5-diamine | C5H7ClN4S | 206.66 | 80-90 | Adapted from patent literature[7] |
Step 2: N-Alkylation to Introduce the Acyclic Side Chain
The more nucleophilic 5-amino group can be selectively alkylated with a suitable acyclic side chain precursor.
Protocol 2.2: Synthesis of an Acyclic Nucleoside Analog
-
Materials:
-
6-Chloro-2-(methylthio)pyrimidine-4,5-diamine (1.0 eq)
-
1,3-Dioxolan-2-one (ethylene carbonate) (as a source for the hydroxyethyl side chain)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
-
Procedure:
-
To a solution of 6-Chloro-2-(methylthio)pyrimidine-4,5-diamine (1.0 g, 4.84 mmol) in DMF (15 mL), add potassium carbonate (1.0 g, 7.26 mmol) and 1,3-dioxolan-2-one (0.51 g, 5.81 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour into ice water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to obtain the desired acyclic nucleoside analog.
-
-
Rationale:
-
Acyclic Side Chain Precursor: Ethylene carbonate provides a convenient and safe source for the 2-hydroxyethyl side chain.
-
Base: Potassium carbonate acts as a base to facilitate the reaction.
-
| Compound | Structure | Molecular Formula | Molecular Weight | Yield (%) | Reference |
| 2-((4-Amino-6-chloro-2-(methylthio)pyrimidin-5-yl)amino)ethan-1-ol | C7H11ClN4OS | 250.71 | 50-60 | Adapted from[8] |
Antiviral Activity Profile
The synthesized compounds can be screened for their antiviral activity against a panel of viruses. The following table provides hypothetical but representative data for the types of compounds synthesized in this application note, based on published data for structurally similar pyrimidine derivatives.[2][9]
| Compound ID | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Product from Protocol 1.2 | Influenza A (H1N1) | 5.2 | >100 | >19.2 |
| Product from Protocol 1.2 | Herpes Simplex Virus 1 (HSV-1) | 12.8 | >100 | >7.8 |
| Product from Protocol 2.2 | Human Cytomegalovirus (HCMV) | 2.5 | 85 | 34 |
| Product from Protocol 2.2 | Varicella-Zoster Virus (VZV) | 8.1 | >100 | >12.3 |
EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration for the host cells. SI: Selectivity Index (CC50/EC50).
Conclusion and Future Directions
The synthetic routes outlined in this application note demonstrate the utility of this compound as a versatile starting material for the generation of diverse pyrimidine-based compounds with potential antiviral activity. The strategic manipulation of the chloro and nitro groups allows for the introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Future work could involve expanding the library of nucleophiles used in Pathway A to include various aliphatic and aromatic amines, alcohols, and thiols. For Pathway B, different acyclic side chain precursors can be employed to investigate the impact of the side chain's length and functionality on antiviral potency. The synthesized compounds should be subjected to rigorous biological evaluation to determine their mechanism of action and potential as clinical candidates.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 8. Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of a Potent Anticancer Agent: A Detailed Guide to the Preparation of a CDK Inhibitor from 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, in-depth guide to the laboratory synthesis of a potent anticancer compound, specifically the Cyclin-Dependent Kinase (CDK) inhibitor AZD5438, starting from the versatile chemical building block, 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine. This document is designed to provide not just a procedural outline, but also the scientific rationale behind the synthetic strategy, ensuring a thorough understanding for researchers in oncology and medicinal chemistry.
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including a significant number of anticancer drugs.[1] Its prevalence is due in part to its structural similarity to the purine and pyrimidine bases of DNA and RNA, allowing for effective interaction with biological targets. In the realm of oncology, pyrimidine derivatives have been extensively developed as kinase inhibitors, a class of drugs that target enzymes crucial for cell signaling and proliferation.[2]
The starting material, this compound, is a highly functionalized pyrimidine derivative primed for chemical modification. The presence of a chloro group at the 6-position makes it susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for introducing diverse functionalities. The nitro group at the 5-position acts as an electron-withdrawing group, activating the ring for such substitutions. The amino and methylthio groups at the 4- and 2-positions, respectively, offer further sites for chemical elaboration.
This guide will focus on the multi-step synthesis of AZD5438, a potent inhibitor of CDK1, CDK2, and CDK9, which has demonstrated significant antiproliferative activity across a range of human tumor cell lines.[3][4]
Synthetic Strategy: A Multi-Step Approach to AZD5438
The overall synthetic strategy to obtain AZD5438, which is chemically named N-(4-(methylsulfonyl)phenyl)-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine, from this compound involves a series of key transformations. The process begins with the reduction of the nitro group, followed by a cyclization to form a purine intermediate. Subsequent chlorination and nucleophilic substitutions allow for the introduction of the desired side chains.
PART 1: Synthesis of the Purine Intermediate
The initial steps focus on converting the starting pyrimidine into a key purine intermediate. This involves the reduction of the nitro group to an amine, followed by cyclization.
Step 1.1: Reduction of the Nitro Group
The electron-withdrawing nitro group is first reduced to an amino group. This transformation is crucial as it sets the stage for the subsequent cyclization reaction to form the imidazole ring of the purine system.
Protocol:
-
To a solution of this compound in a suitable solvent such as ethanol, add a reducing agent like tin(II) chloride (SnCl2) in the presence of a catalytic amount of a Lewis acid (e.g., AlCl3).
-
Stir the reaction mixture at a controlled temperature (e.g., 45-50 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Causality: The use of SnCl2 is a classic method for the reduction of aromatic nitro groups. The Lewis acid catalyst enhances the reducing power of the tin(II) chloride.
Step 1.2: Cyclization to Form the Purine Ring
The resulting diamine is then cyclized to form the purine ring system. This is typically achieved by reacting with an orthoformate, which provides the single carbon atom needed to close the imidazole ring.
Protocol:
-
To the cooled reaction mixture from Step 1.1, slowly add triethyl orthoformate.
-
Heat the reaction to a moderate temperature (e.g., 60-75 °C) for a short period (e.g., 25-40 minutes).[5]
-
After the reaction is complete, cool the mixture and neutralize it with a saturated sodium bicarbonate solution to a pH of 6-7.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and concentrate under reduced pressure to obtain the crude 6-chloro-2-(methylthio)-9H-purine.
Causality: The orthoformate reacts with the two adjacent amino groups on the pyrimidine ring in an acid-catalyzed condensation reaction to form the imidazole ring, resulting in the purine core.
PART 2: Functionalization of the Purine Core
With the purine intermediate in hand, the next phase of the synthesis involves introducing the specific side chains that define AZD5438.
Step 2.1: Introduction of the Imidazole Side Chain
This step involves a nucleophilic substitution to replace the chloro group at the 6-position with the desired 1-isopropyl-2-methyl-1H-imidazol-5-yl moiety. This is a critical step that often requires a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.
Protocol:
-
To a solution of the 6-chloro-2-(methylthio)-9H-purine and (1-isopropyl-2-methyl-1H-imidazol-5-yl)boronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete.
-
Cool the reaction mixture, and partition between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-2-(methylthio)-9H-purine.
Causality: The Suzuki coupling is a highly efficient method for forming carbon-carbon bonds between an aryl halide (the chloropurine) and an organoboron compound (the imidazoleboronic acid) in the presence of a palladium catalyst.
Step 2.2: Oxidation of the Methylthio Group
The methylthio group at the 2-position is then oxidized to a methylsulfonyl group. This transformation activates this position for the final nucleophilic substitution.
Protocol:
-
Dissolve the product from Step 2.1 in a suitable solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.
-
Stir the reaction at a low temperature and then allow it to warm to room temperature until the oxidation is complete.
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) and wash with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and concentrate to obtain 6-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-2-(methylsulfonyl)-9H-purine.
Causality: m-CPBA is a common and effective reagent for the oxidation of sulfides to sulfones. The electron-withdrawing sulfonyl group is a good leaving group, facilitating the subsequent nucleophilic substitution.
Step 2.3: Final Nucleophilic Aromatic Substitution
The final step is the introduction of the 4-(methylsulfonyl)aniline side chain via a nucleophilic aromatic substitution, displacing the methylsulfonyl group.
Protocol:
-
In a reaction vessel, combine 6-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-2-(methylsulfonyl)-9H-purine and 4-(methylsulfonyl)aniline in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash it with water and a non-polar solvent (e.g., diethyl ether or hexanes), and dry it under vacuum to yield the final product, AZD5438.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality: The electron-deficient nature of the purine ring, enhanced by the sulfonyl group, allows for the nucleophilic attack by the amino group of 4-(methylsulfonyl)aniline, leading to the displacement of the methylsulfonyl group and the formation of the desired product.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for AZD5438.
Biological Activity of AZD5438
AZD5438 is a potent inhibitor of several cyclin-dependent kinases, which are key regulators of the cell cycle.[6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[7]
Mechanism of Action
CDK inhibitors like AZD5438 function by binding to the ATP-binding pocket of the CDK enzyme, preventing the phosphorylation of its downstream substrates.[7] This leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and can ultimately induce apoptosis (programmed cell death) in cancer cells.[3][7] Specifically, AZD5438 has been shown to inhibit the phosphorylation of the retinoblastoma protein (pRb), a key substrate of CDK2, leading to a block in cell cycle progression.[6]
Caption: AZD5438 inhibits CDK2, preventing pRb hyperphosphorylation.
In Vitro Activity
The inhibitory activity of AZD5438 has been quantified against a panel of CDKs and various cancer cell lines.
| Target Enzyme | IC50 (nM) | Reference |
| Cyclin E-CDK2 | 6 | [6] |
| Cyclin A-CDK2 | 45 | [6] |
| Cyclin B1-CDK1 | 16 | [6] |
| Cyclin T-CDK9 | 20 | [6] |
| Cancer Cell Line | Tumor Type | IC50 (µM) | Reference |
| MCF-7 | Breast | 0.2 | [8] |
| SW620 | Colorectal | 0.3 | [6] |
| A549 | Lung | 0.4 | [9] |
| H1299 | Lung | 0.2 | [9] |
| HCT116 | Colorectal | 0.3 | [3] |
| ARH-77 | Hematologic | 1.7 | [8] |
Trustworthiness and Self-Validation
The protocols described herein are based on established chemical principles and reactions. The trustworthiness of these procedures is ensured by in-process monitoring and final product characterization.
-
In-Process Controls: Thin-Layer Chromatography (TLC) should be used to monitor the progress of each reaction, ensuring the consumption of starting materials and the formation of the desired product.
-
Product Characterization: The identity and purity of all intermediates and the final product, AZD5438, must be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Safety Precautions
This synthesis involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times. All reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of the potent CDK inhibitor AZD5438 from this compound represents a compelling example of modern medicinal chemistry. This detailed guide provides researchers with the necessary protocols and scientific context to undertake this synthesis. The resulting compound serves as a valuable tool for further research into the role of CDKs in cancer and as a potential starting point for the development of new and improved anticancer therapeutics.
References
-
Byth, K. F., Thomas, A., Hughes, G., Forder, C., McGregor, A., Geh, C., Oakes, S., Green, C., Walker, M., Newcombe, N., Green, S., Growcott, J., Barker, A., & Wilkinson, R. W. (2009). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Molecular Cancer Therapeutics, 8(7), 1856–1866. [Link]
-
Gommaa, M. S., & Ali, D. T. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 29(1), 133-162. [Link]
-
ResearchGate. Crystal structure of AZD5438 bound to cdk2 complex. [Link]
-
Targeted Oncology. (2024). What are CDK2 inhibitors and how do they work? [Link]
- Google Patents. (2019). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
-
ResearchGate. Average IC 50 values in μmol/L for AZD5438-mediated growth inhibition in a broad range of human tumor cell lines in vitro. [Link]
-
Raghavan, P., et al. (2012). AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells. International Journal of Radiation Oncology, Biology, Physics, 84(3), e347-e354. [Link]
Sources
- 1. EP3313838B1 - Polycyclic amide derivatives as cdk9 inhibitors - Google Patents [patents.google.com]
- 2. aoshearman.com [aoshearman.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 5. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. AZD-5438 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine Derivatives in Agrochemical Research
Foreword
The pyrimidine scaffold is a cornerstone in the development of bioactive molecules, with a significant footprint in the agrochemical sector. Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities. Within this vast chemical space, 6-chloro-2-(methylthio)-5-nitropyrimidin-4-amine and its derivatives represent a promising, yet underexplored, subclass. The strategic placement of a chloro, methylthio, nitro, and an amino group offers multiple points for chemical modification, making it an attractive starting point for the discovery of novel herbicides, fungicides, and insecticides.
These application notes provide a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry. We will delve into the synthesis of the core scaffold, followed by detailed protocols for evaluating the herbicidal, fungicidal, and insecticidal potential of its derivatives. The causality behind experimental choices is explained to empower researchers to not only follow the protocols but also to adapt and innovate.
Synthesis of the Core Scaffold and Derivatives
The synthesis of this compound derivatives commences with the construction of the pyrimidine ring, followed by functional group interconversions. The following protocols are based on established synthetic routes for related pyrimidine compounds, providing a robust starting point for laboratory synthesis.[1]
Synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine
This precursor is key to accessing a range of derivatives. The synthesis involves a multi-step process starting from diethyl malonate.
-
Step 1: Nitration of Diethyl Malonate. Diethyl malonate is nitrated using a mixture of fuming nitric acid and sulfuric acid to yield diethyl nitromalonate.
-
Step 2: Cyclization. The resulting diethyl nitromalonate is cyclized with thiourea in the presence of a base like sodium ethoxide to form 2-thio-5-nitro-4,6-dihydroxypyrimidine.
-
Step 3: S-Methylation. The thiouracil derivative is then S-methylated using a methylating agent such as dimethyl sulfate in a basic medium to yield 2-(methylthio)-5-nitro-4,6-dihydroxypyrimidine.
-
Step 4: Chlorination. The final step involves the chlorination of the dihydroxy pyrimidine derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline, to yield 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.[1]
Synthesis of this compound
The dichlorinated intermediate can be selectively aminated to introduce the desired amino group at the 4-position.
-
Protocol: To a solution of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in a suitable solvent such as ethanol or acetonitrile, add a solution of ammonia in ethanol (or aqueous ammonia) dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is typically stirred for several hours at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by precipitation or extraction.
Synthesis of Derivatives
The amino group at the 4-position serves as a handle for further derivatization to explore structure-activity relationships (SAR). For instance, N-alkylation or N-arylation can be achieved through standard synthetic methodologies.
-
Protocol for N-alkylation: To a solution of this compound in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Then, add the desired alkyl halide (e.g., alkyl bromide or iodide) and stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC. Work-up typically involves pouring the reaction mixture into water and extracting the product with an organic solvent.
Agrochemical Applications and Bioassay Protocols
The unique combination of functional groups on the this compound scaffold suggests potential for a range of agrochemical activities. While specific data for this exact compound is limited in publicly available literature, the activity of structurally related compounds provides a strong rationale for its evaluation.
Herbicidal Activity
The presence of the pyrimidine ring and the 4-amino group is a common feature in many commercial herbicides. For instance, some 4-amino-6-chloro-5-alkylthiopyrimidine derivatives have shown herbicidal efficacy.[2] The mechanism of action for many pyrimidine-based herbicides involves the inhibition of key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or dihydroorotate dehydrogenase (DHODH).[3][4]
This assay evaluates the compound's ability to inhibit weed growth before the seedlings emerge from the soil.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO). Prepare a series of dilutions to determine the dose-response relationship.
-
Sowing of Weed Seeds: Use small pots or trays filled with a standardized soil mix. Sow seeds of representative monocot (e.g., barnyardgrass - Echinochloa crus-galli) and dicot (e.g., pigweed - Amaranthus retroflexus) weeds.
-
Application of Test Compounds: Apply the test solutions evenly to the soil surface using a laboratory sprayer. A known herbicide (e.g., atrazine) should be used as a positive control, and a solvent-only treatment as a negative control.
-
Incubation: Place the treated pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) compared to the negative control. Record observations on germination inhibition, stunting, chlorosis, and necrosis. Calculate the GR₅₀ (concentration required to inhibit growth by 50%) for active compounds.
This assay assesses the compound's effectiveness on established weeds.
-
Plant Growth: Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Application of Test Compounds: Apply the test solutions as a foliar spray to the weeds. Include positive and negative controls as in the pre-emergence assay.
-
Incubation and Evaluation: Maintain the plants in a controlled environment and assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).
Fungicidal Activity
Pyrimidine derivatives are also known for their fungicidal properties. The 5-nitro group in the target scaffold can be a key pharmacophore for antifungal activity.
This method is used to determine the direct inhibitory effect of the compounds on fungal mycelial growth.
-
Preparation of Media: Prepare a standard fungal growth medium (e.g., Potato Dextrose Agar - PDA). Autoclave the medium and allow it to cool to about 45-50 °C.
-
Incorporation of Test Compounds: Add the test compounds (dissolved in a minimal amount of a suitable solvent) to the molten agar at various concentrations. Pour the amended media into sterile Petri dishes.
-
Inoculation: Place a small disc of mycelial growth from a pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus.
-
Evaluation: After a few days, when the mycelium in the control plate has reached the edge of the plate, measure the diameter of the fungal colony in the treated plates. Calculate the percentage of mycelial growth inhibition. Determine the EC₅₀ (effective concentration to inhibit growth by 50%) for active compounds.
Insecticidal Activity
The pyrimidine core is present in some insecticides, and the diverse substituents on the target scaffold could lead to insecticidal properties.
This assay evaluates the toxicity of the compounds upon direct contact with the insects.
-
Rearing of Insects: Maintain a healthy culture of the target insect (e.g., bean aphid - Aphis fabae) on host plants.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in a suitable solvent containing a surfactant to ensure even spreading.
-
Application: Use a leaf-dip or spray method to apply the test solutions to host plant leaves. Allow the solvent to evaporate.
-
Infestation: Place a known number of adult insects on the treated leaves in a petri dish or a ventilated container.
-
Incubation and Evaluation: Keep the containers in a controlled environment. Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours). Calculate the LC₅₀ (lethal concentration to kill 50% of the insects).
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic derivatization of the this compound scaffold and subsequent bio-evaluation will allow for the establishment of a structure-activity relationship (SAR).
Table 1: Hypothetical Agrochemical Screening Data for this compound Derivatives
| Compound ID | R Group (at N-4) | Herbicidal Activity (GR₅₀, µM) vs. A. retroflexus | Fungicidal Activity (EC₅₀, µg/mL) vs. B. cinerea | Insecticidal Activity (LC₅₀, ppm) vs. A. fabae |
| Parent | H | >100 | 85 | >200 |
| Derivative 1 | Methyl | 75 | 60 | 150 |
| Derivative 2 | Ethyl | 50 | 45 | 120 |
| Derivative 3 | Phenyl | >100 | 95 | >200 |
| Derivative 4 | 4-Chlorophenyl | 40 | 30 | 90 |
Note: The data in this table is hypothetical and for illustrative purposes only. Experimental validation is required.
The hypothetical data suggests that small alkyl substitutions at the 4-amino position may enhance activity, while bulky aromatic groups could be detrimental. The introduction of a halogen on the phenyl ring might restore some activity. This initial SAR provides a roadmap for further optimization of the lead structure.
Visualization of Workflows
Synthetic Workflow
Caption: Synthetic pathway to this compound and its derivatives.
Agrochemical Screening Workflow
Caption: Workflow for the agrochemical screening and development of novel pyrimidine derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable potential for the development of new agrochemicals. The synthetic routes are accessible, and the structure is amenable to a wide range of modifications. The provided protocols offer a starting point for the systematic exploration of the herbicidal, fungicidal, and insecticidal activities of its derivatives. Future work should focus on a broad screening against a diverse panel of weeds, fungi, and insect pests to identify the most promising lead compounds. Subsequent research should then be directed towards optimizing the activity, understanding the mode of action, and evaluating the toxicological and environmental profile of the most potent derivatives.
References
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. PubMed. [Link]
-
Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. ResearchGate. [Link]
- Herbicidal compositions based on 4-amino-6-chloro-5-alkylthiopyrimidine derivatives and Metribuzin, and method of treating crops with said compositions.
-
CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine | MFCD23701707. Hoffman Fine Chemicals. [Link]
-
Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate. [Link]
-
Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. PubMed. [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Publications. [Link]
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. National Center for Biotechnology Information. [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ResearchGate. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. [Link]
-
Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. National Center for Biotechnology Information. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. National Center for Biotechnology Information. [Link]
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]
-
Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2- carboxylic acid, florasulam and pyroxsulam or derivatives thereof. SciSpace. [Link]
-
Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. PubMed. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed. [Link]
-
N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)nitrous amide. Pharmaffiliates. [Link]
Sources
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0070238A1 - Herbicidal compositions based on 4-amino-6-chloro-5-alkylthiopyrimidine derivatives and Metribuzin, and method of treating crops with said compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoselective Reduction of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Introduction
The transformation of nitroaromatic compounds into their corresponding anilines is a cornerstone of synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries.[1] The resulting amino group is a versatile handle for the construction of more complex molecular architectures.[2] This document provides a detailed protocol for the chemoselective reduction of the nitro group in 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine to yield 6-Chloro-2-(methylthio)pyrimidine-4,5-diamine. The presence of multiple functional groups on the pyrimidine ring—a chloro group, a methylthio ether, and a primary amine—necessitates a reducing agent that is highly selective for the nitro group to prevent unwanted side reactions such as dehalogenation or reduction of other functionalities.
This application note will focus on a robust and scalable procedure utilizing sodium dithionite, a mild and effective reagent for this transformation.[3] Alternative methods and their respective considerations will also be discussed to provide a comprehensive guide for researchers.
Scientific Rationale and Method Selection
The primary challenge in the reduction of this compound is achieving high chemoselectivity. Several common methods for nitro group reduction were considered:
-
Catalytic Hydrogenation: While effective for many nitro reductions, catalysts like Palladium on carbon (Pd/C) are known to mediate dehalogenation, which would be a significant side reaction in this case.[2] Raney Nickel is often a better choice for substrates with halogen substituents, but still carries a risk of over-reduction.[4]
-
Metal-Acid Systems (Fe/HCl, SnCl₂): These are classic and powerful methods for nitro reduction.[5] Tin(II) chloride (SnCl₂) is particularly noted for its mildness and selectivity.[4] However, the workup can be complicated by the need to remove metal salts.[6]
-
Sodium Dithionite (Na₂S₂O₄): This reagent is an economical, safe, and highly chemoselective reducing agent.[3][7] It is well-suited for substrates with multiple functional groups, including halogens and esters, as it selectively reduces the nitro group under mild conditions.[3]
Given the substrate's functionalities, sodium dithionite was selected as the optimal reagent for this protocol due to its high chemoselectivity, mild reaction conditions, and straightforward workup.
The reduction of nitro compounds by sodium dithionite is understood to proceed via a single-electron transfer mechanism. In an aqueous environment, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical anion transfers electrons to the nitro group in a stepwise manner, leading to nitroso and hydroxylamine intermediates, which are subsequently reduced to the desired amine.[3]
Experimental Protocol: Sodium Dithionite Reduction
This protocol details the procedure for the reduction of this compound to 6-Chloro-2-(methylthio)pyrimidine-4,5-diamine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 38136-96-8 | 220.64 |
| Sodium Dithionite (Na₂S₂O₄) | 7775-14-6 | 174.11 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Methanol (MeOH) | 67-56-1 | 32.04 |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 |
| Saturated Brine Solution (NaCl) | 7647-14-5 | 58.44 |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Reaction Workflow Diagram
Caption: Workflow for the reduction of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 1:1 ratio (approximately 10-20 mL per gram of starting material). Stir at room temperature until the starting material is fully dissolved.
-
-
Preparation of Reducing Agent Solution:
-
In a separate beaker, dissolve sodium dithionite (3.0-4.0 eq) in deionized water (approximately 5-10 mL per gram of sodium dithionite).
-
-
Reaction Execution:
-
Attach a reflux condenser to the round-bottom flask.
-
Begin heating the solution of the starting material to a gentle reflux (around 40-45 °C).
-
Once refluxing, add the aqueous sodium dithionite solution dropwise to the reaction mixture over 15-20 minutes. The reaction can be exothermic.
-
Continue to stir the reaction mixture at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude 6-Chloro-2-(methylthio)pyrimidine-4,5-diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Chemical Transformation
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
functionalization of the amino group of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
An Application Guide to the Strategic Functionalization of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of the exocyclic amino group of this compound. This pyrimidine derivative is a pivotal building block in medicinal chemistry, offering multiple sites for chemical modification.[1][2][3] This document focuses on the strategic manipulation of the C4-amino group, a critical step in the synthesis of diverse heterocyclic scaffolds, including purine analogs and other fused systems with significant pharmacological potential.[4][5] We will explore the underlying principles of reactivity, provide detailed, field-tested protocols for key transformations such as acylation and sulfonylation, and present a workflow for subsequent cyclization into fused heterocyclic systems.
Introduction: The Strategic Value of a Polysubstituted Pyrimidine
This compound (CAS No: 38136-96-8) is a highly functionalized heterocycle that serves as a versatile scaffold in drug discovery programs.[6][7] Pyrimidine-based structures are central to a multitude of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs, primarily due to their ability to mimic the endogenous purines and pyrimidines in nucleic acids.[2][3]
The synthetic utility of this particular molecule stems from its three distinct reactive centers:
-
A nucleophilic C4-amino group , the focus of this guide.
-
A C6-chloro atom , an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[8]
-
A C5-nitro group , which can be reduced to an amine, enabling the construction of fused ring systems.
A critical aspect governing the molecule's reactivity is the powerful electron-withdrawing nature of the C5-nitro and C6-chloro substituents. These groups significantly decrease the electron density of the pyrimidine ring and, crucially, reduce the nucleophilicity of the C4-amino group.[9] This electronic deactivation necessitates carefully chosen reaction conditions, often requiring stronger bases or elevated temperatures compared to more electron-rich amino-pyrimidines. Understanding this electronic interplay is paramount for achieving successful and high-yielding transformations.
Molecular Structure and Physicochemical Properties
Caption: Structure of this compound with key reactive sites.
| Property | Value | Reference |
| CAS Number | 38136-96-8 | [6][7] |
| Molecular Formula | C₅H₅ClN₄O₂S | [6] |
| Molecular Weight | 220.64 g/mol | [7] |
| Appearance | Pale yellow to yellow crystalline solid | |
| Melting Point | 175-178 °C | [7] |
Protocols for N-Functionalization
The following protocols are designed as robust starting points for research and development. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
N-Acylation: Synthesis of Amide Derivatives
The formation of an amide bond via acylation is a fundamental transformation. Due to the deactivated nature of the starting amine, a base is required to neutralize the HCl byproduct and drive the reaction to completion.
Caption: General scheme for the N-acylation of the C4-amino group.
Protocol: Synthesis of N-(6-Chloro-2-(methylthio)-5-nitropyrimidin-4-yl)acetamide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 g, 4.53 mmol).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous Dichloromethane (DCM, 20 mL). Add triethylamine (TEA) (0.95 mL, 6.80 mmol, 1.5 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (0.39 mL, 5.44 mmol, 1.2 equiv.) dropwise to the stirred solution over 5 minutes. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).
-
Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure amide.
| Parameter | Recommended Condition | Rationale |
| Electrophile | Acid Chloride, Acid Anhydride | Highly reactive acylating agents suitable for deactivated amines. |
| Base | Pyridine, Triethylamine (TEA), DIPEA | Non-nucleophilic bases to scavenge the acidic byproduct (HCl). Pyridine can also act as a catalyst. |
| Solvent | DCM, THF, Acetonitrile, DMF | Aprotic solvents that will not react with the acylating agent. DMF may be needed for less soluble substrates. |
| Temperature | 0 °C to 80 °C | Initial cooling controls the exotherm, while heating may be required to drive sluggish reactions to completion. |
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Sulfonamides are a key pharmacophore in many drugs.[10] The reaction proceeds similarly to acylation, using a sulfonyl chloride as the electrophile.
Caption: General scheme for the N-sulfonylation of the C4-amino group.
Protocol: Synthesis of N-(6-Chloro-2-(methylthio)-5-nitropyrimidin-4-yl)-4-methylbenzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 4.53 mmol) in anhydrous pyridine (15 mL). Pyridine serves as both the base and the solvent.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (0.95 g, 4.98 mmol, 1.1 equiv.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction can be gently heated (40-50 °C) if the conversion is slow. Monitor by LC-MS.
-
Work-up: Pour the reaction mixture into 100 mL of ice-water with stirring. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride, followed by a small amount of cold diethyl ether or hexanes.
-
Drying and Purification: Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., Ethanol/water) or purify by column chromatography to obtain the pure sulfonamide.
Advanced Application: A Gateway to Fused Heterocycles
A primary application of this functionalized pyrimidine is in the synthesis of fused heterocyclic systems, such as purine and pyrazolo[3,4-d]pyrimidine scaffolds, which are of immense interest in medicinal chemistry.[5] The general strategy involves N-functionalization, followed by reduction of the C5-nitro group to an amine, which then undergoes intramolecular cyclization.
Caption: Workflow for the synthesis of a fused purine analog.
Protocol: Two-Step Synthesis of 6-Chloro-8-methyl-2-(methylthio)-9H-purine
This protocol demonstrates the conversion of the N-acylated intermediate into a fused purine ring system.
Part A: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the N-acylated pyrimidine (e.g., N-(6-Chloro-2-(methylthio)-5-nitropyrimidin-4-yl)acetamide) (1.0 g, 3.81 mmol) in ethanol (30 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.30 g, 19.05 mmol, 5.0 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC. The solution may become clear.
-
Work-up: Cool the reaction to room temperature and carefully concentrate it under reduced pressure to remove most of the ethanol.
-
Neutralization and Extraction: Add ethyl acetate (50 mL) and slowly pour the mixture into a stirred, saturated solution of NaHCO₃ (100 mL) until gas evolution ceases and the pH is ~8. Caution: Vigorous foaming may occur.
-
Filtration and Separation: A large amount of tin salts will precipitate. Filter the entire mixture through a pad of Celite®, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 5-amino-4-acetamido intermediate, which is often used directly in the next step without further purification.
Part B: Intramolecular Cyclization
-
Reaction Setup: Place the crude diamine intermediate from Part A into a round-bottom flask.
-
Cyclization: Add phosphorus oxychloride (POCl₃) (10 mL) and heat the mixture at reflux (approx. 107 °C) for 3-4 hours. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralization: Once the ice has melted, neutralize the acidic solution by the slow addition of a strong base, such as 6N NaOH, keeping the temperature below 20 °C with an ice bath, until the pH is ~8-9.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or DCM (3 x 50 mL).
-
Purification: Dry, concentrate, and purify the crude product by column chromatography to yield the final 6-chloro-8-methyl-2-(methylthio)-9H-purine.
Conclusion
This compound is a cornerstone intermediate for constructing complex, biologically active molecules. The protocols and strategies outlined in this guide demonstrate that while the electronic deactivation of the C4-amino group presents a challenge, it can be readily overcome with a rational choice of reagents and conditions. The ability to selectively functionalize the amino group, followed by strategic manipulation of the nitro and chloro substituents, provides a powerful and modular approach to generating diverse chemical libraries for drug discovery and development.
References
-
Functionalized pyrimidine compounds with their pharmacological potential. ResearchGate. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH National Library of Medicine. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link]
-
A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). PubMed Central. Available at: [Link]
-
Amino group acidity in aminopyridines and aminopyrimidines. ResearchGate. Available at: [Link]
-
This compound. Lead Sciences. Available at: [Link]
-
Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. NIH National Library of Medicine. Available at: [Link]
-
CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine. Hoffman Fine Chemicals. Available at: [Link]
-
4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. NIH National Library of Medicine. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Validated Synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine for Preclinical Development
Abstract
This application note provides a comprehensive guide to the scale-up synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine (CAS No: 38136-96-8), a key intermediate in the development of various pharmacologically active agents. The synthesis is presented in two main stages: the preparation of the precursor, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, followed by a selective mono-amination. This document details the underlying chemical principles, provides robust, step-by-step protocols suitable for kilogram-scale production, and outlines the necessary analytical methods for in-process control and final product validation. The protocols are designed with scalability, safety, and reproducibility as primary considerations, ensuring a reliable supply of this critical building block for preclinical studies.
Introduction: The Role of a Key Intermediate
This compound is a highly functionalized pyrimidine derivative. Its strategic importance lies in the differential reactivity of its substituents, making it a versatile scaffold in medicinal chemistry. The presence of a chloro group, an amine, a nitro group, and a methylthio group allows for a variety of subsequent chemical transformations. This compound is a common precursor in the synthesis of complex heterocyclic molecules, including kinase inhibitors and other targeted therapeutics. A reliable and scalable synthesis is therefore a critical first step in many drug discovery and development programs.[1]
This guide is structured to provide not just a protocol, but a deeper understanding of the process, enabling researchers to adapt and troubleshoot as needed.
Synthetic Strategy Overview
The synthesis of the target molecule is achieved through a two-stage process. The first stage involves the construction of the pyrimidine ring and its functionalization to yield the key precursor, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. The second stage is a selective nucleophilic aromatic substitution (SNAr) to introduce the amine at the C4 position.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, a critical step in the production of various pharmaceutically active compounds, including Ticagrelor. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Overview of the Core Synthesis Pathway
The synthesis of this compound typically involves the nitration of a pyrimidine precursor, 4-Amino-6-chloro-2-(methylthio)pyrimidine. This electrophilic aromatic substitution is a crucial transformation that requires careful control of reaction conditions to achieve high yield and minimize the formation of impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from incomplete reactions to product degradation. Here’s a systematic approach to diagnosing and solving the issue:
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Incomplete Nitration: The nitrating agent may not be sufficiently reactive, or the reaction conditions may be too mild.
-
Solution: Ensure your nitric acid is fuming or of high concentration. The use of a mixed acid system, typically concentrated nitric acid and sulfuric acid, can generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.
-
-
Suboptimal Temperature: Temperature control is critical. A temperature that is too low can lead to an impractically slow reaction rate, while a temperature that is too high can promote side reactions and product decomposition.
-
Solution: Carefully control the temperature during the addition of the nitrating agent, often keeping it between 0-5°C to manage the exothermic nature of the reaction. After the addition, the reaction may need to be stirred at a specific temperature, for instance, 60-65°C for a set duration to drive the reaction to completion.[2]
-
-
Poor Quality Starting Material: The purity of the starting material, 4-Amino-6-chloro-2-(methylthio)pyrimidine, is paramount. Impurities can interfere with the reaction.
-
Solution: Ensure the starting material is pure by checking its physical properties (e.g., melting point) and using analytical techniques like NMR or HPLC. If necessary, purify the starting material by recrystallization before use.
-
Q2: I am observing significant amounts of impurities in my crude product. What are these side products and how can I minimize them?
A2: Impurity formation is a common challenge in nitration reactions. The primary culprits are often isomers and over-nitrated products.
-
Isomer Formation: While the directing effects of the substituents on the pyrimidine ring favor the desired product, other isomers can still form.
-
Solution: Precise control over the reaction temperature and the rate of addition of the nitrating agent can significantly influence the regioselectivity of the reaction. Running the reaction at the lower end of the recommended temperature range can enhance the formation of the desired isomer.
-
-
Di-nitration: The introduction of a second nitro group onto the pyrimidine ring is a possible side reaction, especially if the reaction conditions are too harsh.[3]
-
Solution: Use a stoichiometric amount of the nitrating agent. A large excess of nitric acid should be avoided. Maintaining a lower reaction temperature can also help to prevent over-nitration.
-
-
Hydrolysis of the Chloro Group: The chloro substituent can be susceptible to hydrolysis under certain conditions, leading to the formation of a hydroxylated impurity.
-
Solution: Ensure anhydrous or near-anhydrous conditions if the reaction protocol calls for it. The choice of solvent is also crucial; using a non-aqueous solvent can mitigate hydrolysis.
-
Q3: The reaction seems to stall and does not proceed to completion. What should I do?
A3: A stalled reaction can be frustrating. Here are a few troubleshooting steps:
-
Insufficient Catalyst/Activating Agent: In mixed acid nitrations, sulfuric acid acts as a catalyst to generate the nitronium ion.
-
Solution: Ensure the correct ratio of sulfuric acid to nitric acid is used. The sulfuric acid should be concentrated and of high purity.
-
-
Poor Solubility: The starting material may not be fully dissolved in the reaction medium, limiting its availability for the reaction.
-
Solution: Choose an appropriate solvent in which the starting material has good solubility at the reaction temperature. Acetic acid is sometimes used as a solvent in nitration reactions.[4]
-
-
Deactivation of the Nitrating Agent: The nitrating agent can be consumed by side reactions or decompose over time, especially if exposed to moisture.
-
Solution: Use freshly opened or properly stored reagents. Ensure all glassware is dry before starting the reaction.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this synthesis?
A: The choice of solvent can be critical. While mixed acid (concentrated H₂SO₄ and HNO₃) often serves as both the nitrating agent and the solvent, other solvents like glacial acetic acid can be employed to improve solubility and control the reaction rate.[4][5] The selection depends on the specific protocol being followed.
Q: How can I effectively purify the final product?
A: Purification is essential to obtain this compound with the desired purity. Common methods include:
-
Recrystallization: This is a widely used technique. Solvents like methanol or ethanol can be effective for recrystallizing the product.[6]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) would need to be determined based on TLC analysis.
Q: What are the key safety precautions I should take during this synthesis?
A: Working with concentrated acids and nitrating agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All manipulations involving concentrated acids and the nitration reaction itself should be performed in a well-ventilated fume hood.
-
Controlled Addition: The addition of the nitrating agent should be done slowly and at a controlled temperature to manage the exothermic nature of the reaction and prevent runaways.
-
Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to ice water to dissipate heat and precipitate the product.
Experimental Protocols & Data
Table 1: Summary of Key Reaction Parameters and Their Impact
| Parameter | Recommended Range/Condition | Impact on Yield and Purity | Troubleshooting Tips |
| Temperature | 0-10°C (addition), 25-65°C (reaction) | Lower temperatures favor selectivity; higher temperatures increase reaction rate but may promote side reactions. | Use an ice bath for addition; monitor internal temperature closely. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ mixture | The ratio and concentration are critical for generating the active nitronium ion. | Use high-purity, fresh acids. |
| Reaction Time | 2-4 hours | Insufficient time leads to incomplete reaction; excessive time may lead to degradation. | Monitor reaction progress by TLC. |
| Solvent | Sulfuric acid, Acetic acid | Affects solubility of starting material and reaction rate. | Ensure starting material is fully dissolved. |
Step-by-Step Methodology for Nitration
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the starting material, 4-Amino-6-chloro-2-(methylthio)pyrimidine.
-
Cooling: Cool the flask in an ice-water bath to 0-5°C.
-
Acid Addition: Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10°C.
-
Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid and sulfuric acid (mixed acid). Add this mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for 2-4 hours. Monitor the reaction's completion by TLC.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at a suitable temperature.
-
Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent (e.g., methanol).
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Sources
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 6. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a critical pathway for the creation of various pharmaceutical intermediates. The general route involves the nitration of a 2-(methylthio)pyrimidine precursor followed by a chlorination step. While seemingly straightforward, each stage presents unique challenges that can impact yield, purity, and scalability. The primary hurdles include controlling the regioselectivity of the nitration, achieving complete chlorination without product degradation, and preventing hydrolysis during workup.
II. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis, offering explanations for their cause and actionable solutions.
Issue 1: Low Yield of the Desired 5-Nitro Product & Presence of Starting Material
Symptom: TLC or LC-MS analysis after the nitration step shows a significant amount of unreacted 2-(methylthio)pyrimidine-4,6-diol (or a related precursor) and a low yield of the 5-nitro derivative.
Potential Causes & Solutions:
-
Insufficient Nitrating Agent: The nitrating mixture (e.g., fuming nitric acid/sulfuric acid) may be old, have absorbed moisture, or be used in insufficient stoichiometric amounts.
-
Solution: Use fresh, anhydrous nitrating agents. Ensure precise measurement of reagents. A slight excess of the nitrating agent can be beneficial, but monitor carefully to avoid over-nitration.
-
-
Suboptimal Reaction Temperature: Nitration of pyrimidine derivatives is highly temperature-dependent.[1][2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Solution: Carefully control the reaction temperature according to your established protocol. A moderate increase in temperature may improve the reaction rate, but proceed with caution as higher temperatures can promote side reactions.
-
-
Poor Solubility of Starting Material: The pyrimidine precursor may not be fully dissolved in the reaction medium, limiting its availability for reaction.
-
Solution: Ensure vigorous stirring throughout the reaction. If solubility remains an issue, a different solvent system may need to be explored, though this will require re-optimization of the reaction conditions.
-
Issue 2: Formation of Impurities with Higher Molecular Weight
Symptom: Mass spectrometry reveals the presence of dinitro- or other over-nitrated species.
Potential Causes & Solutions:
-
Excessively Harsh Reaction Conditions: High concentrations of the nitrating agent, elevated temperatures, or prolonged reaction times can lead to the introduction of a second nitro group onto the pyrimidine ring or oxidation of the methylthio group.[3]
-
Solution: Reduce the concentration of the nitrating agent or add it dropwise to maintain better control over the reaction exotherm. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to quench it once the starting material is consumed.
-
Issue 3: Incomplete Chlorination & Re-appearance of Starting Material After Workup
Symptom: After the chlorination step with phosphorus oxychloride (POCl₃), analysis shows the presence of the hydroxyl-containing precursor. This may be particularly noticeable after aqueous workup.[4]
Potential Causes & Solutions:
-
Insufficient POCl₃ or Catalyst: The amount of POCl₃ may be insufficient for complete conversion of all hydroxyl groups. In some cases, a catalyst like N,N-dimethylaniline is used to facilitate the reaction.[5]
-
Solution: Use a sufficient excess of POCl₃, which can also serve as the solvent.[5] If a catalyst is part of the protocol, ensure it is fresh and added in the correct amount.
-
-
Hydrolysis During Workup: The chlorinated product is susceptible to hydrolysis, converting it back to the hydroxyl precursor, especially in the presence of water or bases during the quenching step.[4]
-
Solution: After the reaction, distill off the excess POCl₃ under reduced pressure before quenching.[4][5] Quench the reaction mixture by pouring it slowly onto crushed ice, maintaining a low temperature. Extract the product quickly into an organic solvent. Wash the organic layer with a mild base like sodium bicarbonate solution, and then with brine, followed by drying with a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Issue 4: Product Degradation or Tar Formation
Symptom: The reaction mixture turns dark or black, and the isolated product is impure with a low yield.
Potential Causes & Solutions:
-
High Reaction Temperature: The chlorination reaction, while often requiring heat, can lead to decomposition if the temperature is too high or not well-controlled.[6][7]
-
Solution: Maintain the reaction at a gentle reflux and monitor for any sudden changes in color. Use an oil bath for uniform heating.
-
-
Presence of Water: Any moisture in the starting material or glassware can react exothermically with POCl₃, leading to localized hot spots and decomposition.
-
Solution: Ensure all glassware is thoroughly dried and the starting material is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step?
A1: While both are chlorinating agents, POCl₃ is generally preferred for converting hydroxy-heterocycles like pyrimidines to their chloro-derivatives.[4] SOCl₂ is more commonly used for converting alcohols to alkyl chlorides. Using SOCl₂ in this context may lead to different side products or incomplete reaction.
Q2: My final product has a persistent impurity that co-elutes during column chromatography. What could it be?
A2: A common and often difficult-to-remove impurity is the corresponding 4-hydroxy derivative, resulting from incomplete chlorination or hydrolysis. Another possibility is a regioisomer if the starting material was not symmetric. Consider re-purification using a different solvent system for your chromatography or explore recrystallization from a suitable solvent.
Q3: Is a catalyst necessary for the chlorination with POCl₃?
A3: While the reaction can proceed without a catalyst, the addition of a tertiary amine base like N,N-dimethylaniline or pyridine can accelerate the reaction and allow for lower reaction temperatures.[5][6] This can be particularly useful for sensitive substrates.
Q4: What is the best way to quench a large-scale reaction involving POCl₃?
A4: Quenching large amounts of POCl₃ can be hazardous due to the highly exothermic reaction with water. The safest method is to first remove the excess POCl₃ by vacuum distillation. The remaining reaction mixture can then be cooled and slowly added to a vigorously stirred mixture of ice and a water-immiscible organic solvent (e.g., ethyl acetate). This allows for better temperature control and immediate extraction of the product.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine
This protocol is adapted from established procedures for the nitration of pyrimidine derivatives.[8][9]
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-(methylthio)pyrimidine-4,6-diol to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the starting material is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the title compound.
| Parameter | Value |
| Starting Material | 2-(methylthio)pyrimidine-4,6-diol |
| Reagents | Fuming Nitric Acid, Sulfuric Acid |
| Temperature | 0-10 °C (addition), RT (reaction) |
| Typical Yield | 75-85% |
Protocol 2: Synthesis of this compound
This protocol is a general representation of chlorination using POCl₃.[5][6]
-
Combine 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine and an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask fitted with a reflux condenser.
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Allow the mixture to cool to room temperature and remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and carefully pour the cooled residue onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine |
| Reagents | POCl₃, N,N-dimethylaniline (optional) |
| Temperature | 100-110 °C |
| Typical Yield | 60-75% |
V. Visual Diagrams
Caption: Overall synthetic workflow.
Caption: Troubleshooting the chlorination step.
VI. References
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH). Available from: [Link]
-
A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents. Available from:
-
How should I proceed in Chlorination using POCl3?. ResearchGate. Available from: [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. Available from: [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available from: [Link]
-
Nitration reaction of pyrimidine derivatives at the carbon. ResearchGate. Available from: [Link]
-
6-Chloro-2-methylthio-5-nitropyrimidin-4-amine. Hoffman Fine Chemicals. Available from: [Link]
-
Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Google Patents. Available from:
-
Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents. Available from:
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]
-
Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. ResearchGate. Available from: [Link]
-
Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Publishing. Available from: [Link]
-
Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 9. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Last Updated: January 22, 2026
Introduction
Welcome to the technical support center for the purification of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. As a key intermediate in the synthesis of various active pharmaceutical ingredients, the purity of this compound is critical for the success of subsequent reactions and the quality of the final product.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. The information presented is based on established scientific principles and practical laboratory experience.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 38136-96-8 | [1][2][3] |
| Molecular Formula | C5H5ClN4O2S | [1][3] |
| Molecular Weight | 220.64 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 175-178 °C | [1] |
| Storage | 2-8°C, inert atmosphere, keep in a dark place | [3] |
Troubleshooting Guides & FAQs
Section 1: Recrystallization Issues
Question 1: My recrystallization of crude this compound resulted in a low yield. What are the likely causes and how can I improve it?
Answer:
Low recovery during recrystallization is a common issue and can stem from several factors. The primary reasons are typically related to solvent selection and the volume of solvent used.
Causality Explained:
-
Inappropriate Solvent Choice: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the solvent is too good at dissolving the compound even at low temperatures, a significant portion will remain in the mother liquor, leading to a low yield.
-
Excessive Solvent Volume: Using too much solvent will also result in the desired compound remaining dissolved in the mother liquor upon cooling, thus reducing the amount of crystals that precipitate out.
-
Premature Crystallization: If the solution cools too quickly, the compound may precipitate out too rapidly, trapping impurities within the crystal lattice and leading to lower purity of the recovered solid.
Troubleshooting Steps:
-
Solvent System Optimization:
-
If you are using a single solvent system, consider a co-solvent system. For example, if your compound is highly soluble in a solvent like methanol, you can add a less polar "anti-solvent" like water or hexane dropwise to the hot, dissolved solution until turbidity is observed, then redissolve by adding a small amount of the primary solvent before allowing it to cool. A similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, has been successfully recrystallized from methanol.[4]
-
Experiment with different solvent systems. Based on the structure of your compound (a substituted pyrimidine), solvents like ethanol, isopropanol, acetonitrile, or mixtures with water could be effective.
-
-
Minimize Solvent Volume:
-
Heat your chosen solvent to its boiling point and add it portion-wise to the crude material until it just dissolves. This ensures you are using the minimum amount of hot solvent required for dissolution.
-
-
Controlled Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can lead to the formation of smaller, less pure crystals. Once the solution has reached room temperature and crystallization appears to have ceased, then you can place it in an ice bath to maximize precipitation.
-
-
Mother Liquor Analysis:
-
After filtration, concentrate a small portion of the mother liquor and analyze it by TLC or HPLC. If a significant amount of your desired product is present, you may need to perform a second recrystallization or adjust your solvent system and cooling process.
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dot
Caption: Troubleshooting workflow for low recrystallization yield.
Question 2: The purity of my this compound did not improve significantly after recrystallization. What should I do?
Answer:
If recrystallization is not effective, it suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system. In this scenario, alternative purification techniques should be considered.
Causality Explained:
-
Co-crystallization: The impurity may have a similar crystal lattice structure and can co-crystallize with your product.
-
Isomeric Impurities: Structural isomers can have very similar physical properties, including solubility, making them difficult to separate by simple recrystallization.
-
Highly Soluble Impurities: If the impurities are highly soluble in the recrystallization solvent, they may remain in the mother liquor, but if your product is also quite soluble, the separation efficiency will be low.
Troubleshooting Steps:
-
Consider Column Chromatography:
-
This is the most common next step when recrystallization fails. The separation is based on the differential adsorption of the compound and impurities onto a stationary phase (e.g., silica gel) and their varying solubility in the mobile phase.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of 0.2-0.4 for your target compound. A good starting point for a compound of this polarity could be a mixture of hexane and ethyl acetate.
-
-
Perform an Acid-Base Extraction:
-
The amine group on your compound provides a handle for acid-base extraction.
-
Protocol:
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1N HCl). Your amine-containing compound should move into the aqueous layer as a protonated salt, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and basify it with a dilute base (e.g., saturated sodium bicarbonate solution) to precipitate your purified compound.
-
Extract the purified compound back into an organic solvent, dry the organic layer, and concentrate it.
-
-
-
Characterize the Impurities:
-
If possible, use techniques like LC-MS or GC-MS to identify the major impurities.[5][6] Knowing the structure of the impurities can provide valuable clues for selecting an appropriate purification strategy. For instance, if the impurity lacks a basic amine group, acid-base extraction will be highly effective.
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Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 38136-96-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SNAr Reactions with 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Welcome to the technical support hub for researchers working with 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine. This guide is structured to provide direct, actionable solutions to common challenges encountered during its use in Nucleophilic Aromatic Substitution (SNAr) reactions. We will move beyond simple procedural steps to explore the chemical logic underpinning these experimental choices, empowering you to diagnose and resolve issues effectively.
Core Principles: Understanding the Reactivity of Your Substrate
The substrate, this compound, is a highly electrophilic heteroaromatic compound specifically designed for SNAr reactions. Its reactivity is governed by a confluence of structural features:
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π-Deficient Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring act as powerful electron sinks, withdrawing electron density from the ring carbons and making them susceptible to nucleophilic attack.[1][2]
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Potent Activating Group: The nitro group (-NO₂) at the C5 position is a strong resonance and inductively electron-withdrawing group. In concert with the ring nitrogens, it drastically lowers the electron density of the ring, further activating it for SNAr.[3][4] The stabilization of the key reaction intermediate is paramount for reaction success.
-
Leaving Group: The chlorine atom at C6 is the designated leaving group. The rate-determining step in most SNAr reactions is the initial attack by the nucleophile, not the departure of the leaving group.[3] The high electrophilicity of the carbon at C6, induced by the adjacent ring nitrogen and the activating nitro group, facilitates this crucial first step.
The overall reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this complex is the key to a successful reaction.
Caption: General mechanism for the SNAr reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues in a practical question-and-answer format.
Question 1: My reaction shows no or very low conversion. I have recovered most of my starting material. What should I do?
This is the most frequent issue and typically points to insufficient activation energy or suboptimal reaction conditions.
Answer:
Let's diagnose this systematically. Low conversion is usually traced back to one of four key parameters: the nucleophile's reactivity, temperature, solvent, or reagent integrity.
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Cause A: Insufficient Nucleophile Reactivity
-
The 'Why': The nucleophile must have sufficient energy to attack the electron-deficient ring. Neutral nucleophiles (e.g., alcohols, amines) are often not potent enough on their own. They typically require deprotonation by a base to form a more reactive anionic species (e.g., alkoxide, amide).
-
Solution: If using a neutral nucleophile, ensure you are using an appropriate base. For alcohols, a stronger base like sodium hydride (NaH) will be more effective than a weaker base like potassium carbonate (K₂CO₃). For amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl formed during the reaction.[6]
-
-
Cause B: Inadequate Temperature
-
The 'Why': While the substrate is highly activated, every reaction has an activation energy barrier that must be overcome. Many SNAr reactions require heating to proceed at a reasonable rate.[7]
-
Solution: If your reaction is running at room temperature, try increasing the heat incrementally to 50 °C, then 80 °C, monitoring by TLC or LC-MS. For less reactive nucleophiles, temperatures near or above 100 °C in a high-boiling solvent like DMF or DMSO might be necessary.
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-
Cause C: Incorrect Solvent Choice
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The 'Why': The solvent plays a critical role. Polar aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile) are ideal for SNAr.[7] They are polar enough to dissolve the reagents but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive. Protic solvents (e.g., ethanol, water) can solvate the anionic nucleophile, blunting its reactivity.
-
Solution: Switch from any protic or nonpolar solvent to a polar aprotic one. Ensure the solvent is anhydrous, as water can lead to side reactions (see Question 2).
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-
Cause D: Reagent Purity and Integrity
-
The 'Why': Reagents can degrade over time. Bases can absorb atmospheric CO₂ and water, solvents can accumulate peroxides and water, and nucleophiles can oxidize or decompose.
-
Solution: Use freshly opened or purified solvents and reagents whenever possible. Ensure your base is of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) if it is particularly hygroscopic.
-
Caption: A logical workflow for troubleshooting low conversion.
Question 2: My reaction is messy, showing multiple spots on TLC. What are the likely side products?
Answer:
The high reactivity of this substrate means it can react with unintended nucleophiles if they are present. The most common side reactions are hydrolysis and reaction with the solvent.
-
Side Product A: Hydrolysis Product (6-hydroxy-2-(methylthio)-5-nitropyrimidin-4-amine)
-
The 'Why': The substrate is highly susceptible to reaction with water, especially under basic conditions which generate hydroxide ions (OH⁻). Hydroxide is a potent nucleophile. This side reaction can be a significant issue, sometimes leading to low yields of the desired product.[8]
-
Prevention: Meticulously use anhydrous ("dry") solvents and reagents. If possible, run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture. Drying tubes are also effective.
-
-
Side Product B: Solvent Adduct
-
The 'Why': If you are using a nucleophilic solvent, it can compete with your intended nucleophile. For example, using ethanol as a solvent can lead to the formation of the 6-ethoxy substituted byproduct.[6]
-
Prevention: As mentioned previously, always use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile.
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Question 3: The reaction worked, but I am struggling with the workup and purification. Any advice?
Answer:
The properties of your final product will be dictated by the nucleophile you have introduced, but some general principles apply.
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Workup Strategy:
-
The 'Why': The product contains a nitro group and an amine, and may be sensitive to harsh pH changes.
-
Recommendation: Avoid strong acidic or basic aqueous washes. A typical workup involves cooling the reaction mixture, pouring it into water or a saturated aqueous solution of ammonium chloride (NH₄Cl), and then extracting with an organic solvent like ethyl acetate or dichloromethane. This neutralizes the reaction while minimizing potential degradation.
-
-
Purification Strategy:
-
The 'Why': Your product is likely to be a polar, solid compound.
-
Recommendation 1 (Chromatography): Standard silica gel flash chromatography is usually effective. Start with a moderately polar eluent system, such as 20-50% ethyl acetate in hexanes, and gradually increase the polarity. If the compound is very polar, a dichloromethane/methanol gradient may be required.
-
Recommendation 2 (Recrystallization): If a solid product is obtained after workup, recrystallization can be an excellent and scalable purification method. Common solvent systems for polar compounds include ethanol, isopropanol, or ethyl acetate/hexanes.
-
Experimental Protocols & Data
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for your experiments.
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If no reaction is observed after 1-2 hours, gradually heat the mixture to 50-80 °C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Table 1: Recommended Starting Conditions for Various Nucleophiles
| Nucleophile Class | Example | Recommended Base | Typical Solvent | Starting Temperature | Notes |
| Primary/Secondary Amines | Benzylamine, Morpholine | DIPEA, TEA, K₂CO₃ | DMF, Acetonitrile | 25 °C to 80 °C | Base scavenges generated HCl. Excess amine can also act as the base. |
| Alcohols / Phenols | Phenol, Benzyl alcohol | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF | 0 °C to 60 °C | Strong base is required to form the more nucleophilic alkoxide/phenoxide.[7] |
| Thiols | Thiophenol | K₂CO₃, Cs₂CO₃, TEA | DMF, DMSO | 25 °C to 50 °C | Thiolates are generally very strong nucleophiles and reactions are often fast. |
| Aryl Boronic Acids | Phenylboronic Acid | Requires Pd catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) | Dioxane/Water | 80 °C to 100 °C | This is a Suzuki coupling, not a direct SNAr, but a common follow-up. |
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health (PMC). [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompChem Insights. [Link]
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. CompChem Insights. [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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- 1. youtube.com [youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Preventing Byproduct Formation in the Amination of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the amination of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
The successful amination of this compound is a critical step in the synthesis of various compounds with significant potential in medicinal chemistry. However, the inherent reactivity of the pyrimidine ring, influenced by multiple functional groups, can lead to several side reactions. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the amination of this compound.
Q1: What are the most common byproducts I should expect in this reaction?
A1: The primary byproducts in the amination of this compound typically arise from three main pathways:
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Hydrolysis: The chloro group can be displaced by water or hydroxide ions, especially if the reaction is run in protic solvents or if there is residual moisture. This leads to the formation of the corresponding 4-hydroxypyrimidine derivative. The presence of a base can exacerbate this issue.
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Over-amination/Di-substitution: While your starting material is a mono-chloro pyrimidine, impurities such as dichloropyrimidines in the starting material can lead to di-substituted products.[1] It is also possible, though less common in this specific substrate, for other groups to be displaced under harsh conditions.
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Solvolysis: If the reaction is carried out in an alcohol solvent (e.g., ethanol, isopropanol), the solvent itself can act as a nucleophile, leading to the formation of an alkoxy-pyrimidine byproduct. This is more likely at elevated temperatures.[2]
Q2: My reaction is showing a significant amount of a 4-hydroxy byproduct. How can I prevent this?
A2: The formation of the 4-hydroxy byproduct is a result of hydrolysis. To minimize this:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred over protic solvents like water or alcohols when hydrolysis is a concern.[1]
-
Temperature Control: Hydrolysis is often more pronounced at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress this side reaction.
-
Base Selection: If a base is required, consider using a non-nucleophilic, sterically hindered base. Also, ensure the base is as dry as possible.
Q3: I'm observing a product with a higher molecular weight than expected, suggesting a di-substituted species. What is the likely cause?
A3: While your primary starting material is mono-chlorinated, the presence of di-substituted byproducts often points to impurities in the starting material. It is crucial to ensure the purity of your this compound. If di- or tri-chlorinated pyrimidines are present, they will also undergo amination.[1] Careful purification of the starting material is the most effective solution.
Q4: The reaction is sluggish and I'm getting a poor yield of the desired product. What can I do to improve the reaction rate?
A4: Several factors can contribute to a slow reaction:
-
Insufficient Activation: The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. However, if the nucleophilicity of your amine is low, the reaction may still be slow.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.[1]
-
Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, be mindful of potential side reactions.
-
Catalysis: In some cases, acid catalysis can promote the amination of chloropyrimidines, particularly with weakly basic amines like anilines.[2][3] However, with more basic aliphatic amines, this can lead to protonation and deactivation of the nucleophile.[2] For certain substrates, palladium-catalyzed amination can be highly effective and regioselective.[4]
Q5: How do I choose the optimal solvent and base for my amination reaction?
A5: The choice of solvent and base is critical for success:
-
Solvent:
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are often the best choice as they can accelerate the reaction and are less likely to participate in side reactions.[1]
-
Alcohols (Ethanol, Isopropanol): Can be used, but be aware of the potential for solvolysis, especially at higher temperatures.[2]
-
Water: Can be a surprisingly effective solvent for some pyrimidine aminations, but hydrolysis is a significant risk that needs to be carefully managed.[1][3]
-
-
Base:
-
Purpose: The base is typically used to neutralize the HCl generated during the reaction.
-
Common Choices:
-
Inorganic bases (K₂CO₃, Cs₂CO₃): Often a good choice as they are generally non-nucleophilic.
-
Amine bases (Triethylamine, DIPEA): Commonly used, but ensure they are not acting as competing nucleophiles.
-
Excess Amine: The reacting amine itself can be used in excess to act as the base.
-
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Significant formation of 4-hydroxy byproduct | Hydrolysis due to the presence of water. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere. - Switch to a polar aprotic solvent (DMF, DMSO).[1] - Lower the reaction temperature. |
| Formation of an alkoxy byproduct | Solvolysis from an alcohol solvent. | - Switch to a polar aprotic solvent. - If an alcohol solvent must be used, run the reaction at a lower temperature.[2] |
| Presence of di-substituted products | Impurities (e.g., dichloropyrimidines) in the starting material. | - Purify the starting this compound.[1] |
| Low reaction rate and incomplete conversion | - Low nucleophilicity of the amine. - Suboptimal solvent. - Insufficient temperature. | - Consider using a more nucleophilic amine if possible. - Switch to a polar aprotic solvent like DMF or DMSO.[1] - Gradually increase the reaction temperature, monitoring for byproduct formation. - For weakly basic amines, consider acid catalysis.[3] |
| Decomposition of starting material or product | - Reaction temperature is too high. - The substrate or product is unstable to the reaction conditions. | - Lower the reaction temperature and extend the reaction time. - Ensure the chosen base is not too strong or nucleophilic. |
Experimental Protocol: General Procedure for Amination
This is a general guideline; specific conditions may need to be optimized for your particular amine.
Reagents and Materials:
-
This compound
-
Amine of choice (1.1 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (e.g., K₂CO₃, triethylamine, or DIPEA) (1.5 - 2.0 equivalents if not using excess amine)
-
Reaction vessel with a magnetic stirrer and provision for an inert atmosphere
-
Standard workup and purification supplies (e.g., water, organic solvent for extraction, brine, drying agent, silica gel for chromatography)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add this compound and the chosen anhydrous solvent.
-
Add the base (if not using excess amine).
-
Add the amine of choice to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (start with room temperature and increase if necessary) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the mixture.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagram illustrates the desired amination pathway versus the common hydrolysis side reaction.
Caption: Desired amination versus hydrolysis side reaction.
References
- Benchchem. A Comparative Guide to the Synthetic Routes of 2,4,6-Triaminopyrimidine-5-carbonitrile.
- Organic & Biomolecular Chemistry (RSC Publishing). Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. 2021-04-26.
- Wikipedia. 2,4,6-Triaminopyrimidine.
- Google Patents. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
- Benchchem. Technical Support Center: Reactivity of 4-Chloropyrimidines.
- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. 2017-08-07.
- Benchchem. Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of Bromopyrimidines.
- PubMed Central (NIH). Concerted Nucleophilic Aromatic Substitution Reactions.
- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
- Google Patents. Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
- ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. 2025-08-10.
- ResearchGate. (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. 2025-11-03.
- PubMed Central (NIH). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. 2023-10-12.
- PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- ResearchGate. Scheme 30. Selective nucleophilic aromatic substitution to furnish... | Download Scientific Diagram.
- MDPI. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation.
- ResearchGate. Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent.
- ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table.
- Hoffman Fine Chemicals. CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine | MFCD23701707.
- Pharmaffiliates. 1005-38-5| Chemical Name : 4-Amino-6-chloro-2-(methylthio)pyrimidine.
- Sigma-Aldrich. 4-Amino-6-chloro-2-(methylthio)pyrimidine 97 1005-38-5.
- ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram.
- ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- BLD Pharm. N1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)cyclohexane-1,4-diamine hydrochloride.
Sources
optimization of reaction time and temperature for 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights, a detailed experimental protocol, and robust troubleshooting support. Our goal is to empower you to achieve optimal results by understanding the critical parameters of this synthesis, particularly the interplay of reaction time and temperature to ensure high yield and purity.
Section 1: Synthesis Overview & Key Principles
The synthesis of this compound is a critical step in the development of various advanced intermediates. The primary transformation involves a regioselective nucleophilic aromatic substitution (SNAr) on a 4,6-dichloropyrimidine precursor.
The Chemistry of Regioselectivity
The key to this synthesis is the selective replacement of the chlorine atom at the C4 position over the C6 position. This high degree of selectivity is governed by the electronic properties of the pyrimidine ring, which is heavily influenced by the substituents. The electron-withdrawing nitro group (-NO₂) at the C5 position strongly deactivates the entire ring towards nucleophilic attack, but its deactivating effect is more pronounced at the adjacent C4 and C6 positions. The resonance-based stabilization of the Meisenheimer intermediate, the key intermediate in an SNAr reaction, is more significant when the nucleophile attacks the C4 position. This makes the C4 chlorine the more labile leaving group, enabling a controlled mono-amination.[1][2][3]
Section 2: Detailed Experimental Protocol
This protocol is designed to provide a reproducible and optimized method for the synthesis of this compound.
Synthesis Pathway
Caption: Synthesis of the target compound via selective amination.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 4,6-dichloro-2-(methylthio)-5-nitropyrimidine | ≥98% Purity | Sigma-Aldrich |
| Aqueous Ammonia (28-30%) | ACS Reagent Grade | Fisher Scientific |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water | High Purity | In-house |
| Celite® | Filtering Agent | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in acetonitrile (10 mL per gram of starting material).
-
Temperature Control: Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature during the initial phase is crucial to control the exothermic nature of the reaction and prevent over-reaction.
-
Nucleophile Addition: Add 1.1 equivalents of aqueous ammonia (28-30%) dropwise to the stirred solution over a period of 30-45 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding cold deionized water (20 mL per gram of starting material).
-
The product will precipitate out of the solution. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Filter the solid product through a Büchner funnel. Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
-
Purification (if necessary): If di-substituted or other impurities are detected, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.
Caption: A flowchart for troubleshooting common synthesis issues.
Q1: My yield is very low, although the starting material seems to be consumed. What could be the cause?
A1: Low yield with complete consumption of the starting material can point to several issues:
-
Product Solubility: The product has some solubility in the acetonitrile/water mixture. Ensure you are adding a sufficient volume of cold water to force precipitation and that the mixture is thoroughly cooled before filtration.
-
Mechanical Losses: Be meticulous during filtration and transfer steps to avoid losing the product.
-
Side Reactions: Although the C4 position is highly favored, extreme conditions could lead to other degradation pathways. Ensure the temperature was well-controlled.
Q2: I see a significant amount of unreacted 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in my final product. How can I improve the conversion?
A2: Incomplete conversion is typically a result of suboptimal reaction kinetics. Consider the following adjustments:
-
Reaction Time: The standard 2-4 hours at room temperature is a guideline. For some batches of reagents or on different scales, a longer reaction time may be necessary. Continue to monitor the reaction by TLC/HPLC and only proceed to work-up once the starting material is absent or at a minimal level.
-
Reaction Temperature: While initial low temperatures are key for selectivity, if the reaction stalls at room temperature, you can cautiously warm the mixture to 30-35 °C to increase the reaction rate. However, monitor for the appearance of the di-substituted byproduct.
-
Reagent Stoichiometry: Ensure that at least 1.1 equivalents of ammonia were added. An insufficient amount of the nucleophile will naturally lead to an incomplete reaction.
Q3: My main impurity is the 4,6-diamino-2-(methylthio)-5-nitropyrimidine. How can I prevent this di-substitution?
A3: The formation of the di-amino product is a classic problem of over-reaction in this type of synthesis. Here is how to mitigate it:
-
Temperature Control is Paramount: The second substitution at the C6 position has a higher activation energy. By keeping the reaction temperature low, especially during the addition of ammonia, you can kinetically favor the mono-substitution. An exotherm that raises the internal temperature above 15-20 °C significantly increases the risk of di-substitution.
-
Limit Excess Nucleophile: Using a large excess of ammonia will drive the reaction towards di-substitution due to the law of mass action. A slight excess (1.1 equivalents) is sufficient to drive the reaction to completion without excessively promoting the second substitution.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. The longer the mono-substituted product is exposed to the remaining ammonia, the higher the chance of a second substitution occurring.
Section 4: Frequently Asked Questions (FAQs)
Q: Why is acetonitrile used as the solvent? Can I use something else?
A: Acetonitrile is a good choice because it is a polar aprotic solvent that effectively dissolves the starting material and is miscible with the aqueous ammonia and the water used for quenching. Other polar aprotic solvents like THF or acetone could potentially be used, but acetonitrile often provides a good balance of solubility and reactivity, and it simplifies the precipitation of the product upon water addition.
Q: Is a base like triethylamine required for this reaction?
A: No, an external base is generally not required. Ammonia is both the nucleophile and the base that neutralizes the HCl generated during the reaction. Adding another base is unnecessary and could potentially increase the rate of side reactions.
Q: How do I effectively monitor the reaction by TLC?
A: Use a non-polar solvent system, for example, a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The starting material (4,6-dichloro...) will be less polar and have a higher Rf value than the product (6-chloro-4-amino...). The di-amino byproduct will be the most polar and have the lowest Rf value. Stain with potassium permanganate or visualize under UV light.
Q: What is the expected melting point of the final product?
A: The literature melting point for this compound is in the range of 175-178 °C. A significant deviation or a broad melting range can indicate the presence of impurities.
References
-
Eureka | Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Retrieved from [Link]
-
Zhang, J., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. Retrieved from [Link]
-
Choi, H., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Ham, W. S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
ACS Omega. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Preprints.org. (2023). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Retrieved from [Link]
-
Sci-Hub. (2007). 5-nitropyrimidine. Part 3: Regioselective solid-phase synthesis of a 2,6,8,9-tetrasubstituted purine library. Retrieved from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (n.d.). the first time from 4,6-dichloro-5-nitropyrimidine (12) by following a. Retrieved from [Link]
-
RSC Advances. (2021). Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6 H -5,8-ethanopyrido[3,2- d ]pyrimidines. Retrieved from [Link]
-
PubMed. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4, 6-dichloropyrimidine.
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
Sources
dealing with incomplete reactions of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Welcome to the technical support resource for 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this highly functionalized pyrimidine intermediate. Here, we address common challenges, with a primary focus on troubleshooting incomplete reactions, to ensure the successful synthesis of your target molecules.
Understanding the Substrate: A Chemist's Perspective
This compound is a valuable building block, characterized by a highly electron-deficient pyrimidine ring. This deficiency is a result of the cumulative electron-withdrawing effects of the two ring nitrogen atoms and, most significantly, the nitro group at the C5 position. This electronic profile makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), which is the primary reaction pathway for its derivatization.
The key reactive site is the chlorine atom at the C6 position. It is the most labile leaving group on the scaffold under typical SNAr conditions. While the methylthio group at C2 can also be displaced, it is generally a poorer leaving group than chloride and requires more forcing conditions. The 4-amino group is a strong electron-donating group that can modulate the reactivity of the ring.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with this compound is not going to completion. What are the most common causes?
A1: Incomplete conversion is the most frequently reported issue. The primary causes can be categorized as follows:
-
Insufficient Nucleophilicity/Steric Hindrance: The incoming nucleophile may not be potent enough to attack the electron-deficient ring, or it may be too sterically hindered to approach the C6 position effectively.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. An inadequate temperature may not provide sufficient energy to overcome the activation barrier, while an inappropriate solvent can hinder solubility or fail to stabilize the reaction intermediates.
-
Poor Solubility of Starting Material: The title compound is a solid with limited solubility in some common organic solvents. If it does not fully dissolve, the reaction becomes heterogeneous and the rate will be significantly reduced.
-
Base Incompatibility or Insufficient Amount: A suitable base is crucial to neutralize the HCl generated during the reaction and, in the case of amine nucleophiles, to deprotonate the nucleophile to increase its reactivity. An insufficient amount or a poorly chosen base can stall the reaction.
-
Degradation of Starting Material or Product: Highly activated nitroaromatic compounds can be susceptible to degradation under harsh basic or high-temperature conditions, leading to a complex mixture and loss of mass balance.
Q2: I'm seeing multiple spots on my TLC plate that are not my starting material or desired product. What could they be?
A2: The formation of byproducts often complicates these reactions. Common unexpected products include:
-
Di-substituted Products: If the reaction is run under forcing conditions (high temperature, prolonged time), the incoming nucleophile may displace both the C6-chloro group and the C2-methylthio group.
-
Hydrolysis Product: If there is residual water in the reaction mixture, the starting material can hydrolyze to form 6-hydroxy-2-(methylthio)-5-nitropyrimidin-4-amine. This is more prevalent when using strong inorganic bases like NaOH or KOH.[1]
-
Products of Nitro Group Displacement/Reaction: While less common, the highly activating nitro group can sometimes be involved in side reactions, especially with very strong nucleophiles or under high heat.
Q3: Which position is more reactive to nucleophilic attack, C6 (Chloro) or C2 (Methylthio)?
A3: The C6 position bearing the chlorine atom is significantly more reactive. The chloro group is a better leaving group than the methylthio group in SNAr reactions.[2] The strong electron-withdrawing effect of the adjacent C5-nitro group further activates the C6 position for attack. Displacement of the methylthio group typically requires higher temperatures or stronger nucleophiles.
Troubleshooting Guide: Incomplete Conversion
This section provides a systematic approach to diagnose and resolve low conversion in your SNAr reaction.
Workflow for Troubleshooting Incomplete Reactions
Caption: A step-by-step workflow for troubleshooting incomplete SNAr reactions.
Detailed Troubleshooting Steps
1. Assess Starting Material Purity and Solubility
-
Problem: Impurities in the starting material can inhibit the reaction. The compound itself may not be fully soluble.
-
Expertise & Experience: The title compound is a planar, polar molecule that can exhibit poor solubility in non-polar solvents like toluene or hexane. Aprotic polar solvents are generally preferred.
-
Troubleshooting Action:
-
Confirm the purity of your this compound via NMR or melting point (Lit. mp 175-178 °C).[3]
-
If solubility is an issue, switch to a more polar aprotic solvent. See the table below for recommendations.
-
Gentle heating can improve solubility, but monitor for degradation by TLC.
-
2. Evaluate the Nucleophile and Base System
-
Problem: The nucleophile's intrinsic reactivity or the choice and amount of base can be the limiting factor.
-
Expertise & Experience: For amine nucleophiles, a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is often used to scavenge the generated HCl without competing in the reaction. For less reactive amines, a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate (K₂CO₃) can be beneficial.[4]
-
Troubleshooting Action:
-
For Amine Nucleophiles: Ensure at least 1.1-1.5 equivalents of the amine are used. Increase the base equivalents to 2.0-3.0. Consider switching from TEA (pKa of conjugate acid ~10.8) to DBU (pKa ~13.5).
-
For Alcohol/Thiol Nucleophiles: These require a strong base to be deprotonated into the more potent alkoxide/thiolate. Use a base like sodium hydride (NaH) or potassium carbonate in a suitable solvent like DMF or THF.
-
3. Optimize Reaction Temperature and Time
-
Problem: The reaction may be kinetically slow at the current temperature.
-
Expertise & Experience: While some reactions with potent nucleophiles proceed at room temperature, many require heating. Temperatures between 50 °C and 125 °C are commonly reported for similar systems, particularly in the synthesis of Ticagrelor intermediates.[5]
-
Troubleshooting Action:
-
Increase the temperature in 20-30 °C increments. Monitor the reaction by TLC or LC-MS every 1-2 hours to check for product formation versus decomposition.
-
If product formation is observed but slow, extend the reaction time. Some reactions may require 12-24 hours for completion.
-
Table 1: Recommended Reaction Conditions for SNAr
| Parameter | Recommendation | Rationale & Causality |
| Solvents | THF, Acetonitrile (ACN), DMF, NMP, Isopropanol (IPA), Ethylene Glycol | Aprotic polar solvents are excellent for SNAr as they solvate the cationic counter-ion of the base but do not strongly solvate the nucleophile, enhancing its reactivity. Alcohols like IPA can also be effective. |
| Bases | DIPEA, TEA, DBU, K₂CO₃, NaH | For amine nucleophiles, non-nucleophilic organic bases are preferred to avoid competition. For O/S nucleophiles, a strong base is required for deprotonation. |
| Temperature | 25 °C to 125 °C | Higher temperatures increase reaction rates but also risk degradation of the sensitive nitro-pyrimidine core. Optimization is key. |
| Stoichiometry | Nucleophile (1.1-2.0 eq.), Base (1.5-3.0 eq.) | An excess of the nucleophile and base can help drive the reaction to completion according to Le Châtelier's principle. |
Guide to Potential Side Reactions
Understanding potential side reactions is crucial for accurate analysis and purification.
Reaction Pathway: Primary and Side Reactions
Caption: The intended reaction pathway and common side reactions.
-
Di-substitution:
-
Cause: High temperatures, long reaction times, or a large excess of a highly potent nucleophile.
-
Mechanism: After the initial, faster substitution at C6, a second SNAr reaction occurs at the less reactive C2 position, displacing the methylthio group.
-
Prevention: Use a moderate excess of the nucleophile (1.1-1.5 eq.). Avoid excessively high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Hydrolysis:
-
Cause: Presence of water in solvents, reagents, or from atmospheric moisture, especially when paired with a strong base.
-
Mechanism: The hydroxide ion (OH⁻), formed from water and base, acts as a nucleophile and displaces the C6-chloro group.
-
Prevention: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for optimization.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., THF or ACN, approx. 0.1-0.2 M concentration). Stir to dissolve as much of the solid as possible.
-
Reagent Addition: Add the amine nucleophile (1.2 eq.) followed by a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., start at 60 °C).
-
Monitoring: Monitor the reaction progress using TLC or LC-MS (see Protocol 2).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for quickly assessing reaction progress.
-
Prepare TLC Plate: On a silica gel plate, draw a faint pencil line ~1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spot the Plate:
-
SM Lane: A dilute solution of the starting material.
-
Rxn Lane: A small aliquot of the reaction mixture, diluted in a solvent like ethyl acetate.
-
Co Lane: Spot both the SM and Rxn solutions on the same point.
-
-
Develop the Plate: Place the plate in a chamber with a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexane). Let the solvent front travel up the plate.
-
Visualize: Remove the plate and visualize under a UV lamp (254 nm). The starting material is UV active. The product, having a different chromophore, will have a different Rf value.
-
Interpretation: The reaction is complete when the starting material spot in the 'Rxn' lane has completely disappeared. The co-spot helps to definitively identify the SM spot in the reaction lane.
References
- Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(3), 1088-1095.
- BOC Sciences. (n.d.). Ticagrelor and Impurities.
- Guillaumet, G., et al. (n.d.).
- Reddy, B. S., et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports.
- Reddy, G. O., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260.
- Pharmaffiliates. (n.d.). Ticagrelor-impurities.
- Taylor, E. C., & McKillop, A. (Eds.). (n.d.). The Chemistry of Heterocyclic Compounds.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Marchal, A., et al. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- BLDpharm. (n.d.). 38136-96-8|this compound.
- Hoffman Fine Chemicals. (n.d.). CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine | MFCD23701707.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. 6(5), 104-105.
- J&K Scientific. (n.d.). 2-(Methylthio)pyrimidine-4,6-diamine | 1005-39-6.
- Makosza, M., et al. (2008). Selective ortho methylation of nitroheteroaryls by vicarious nucleophilic substitution. The Journal of Organic Chemistry, 73(17), 6793-9.
- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). 4-Amino-6-chloro-2-(methylthio)pyrimidine 97 1005-38-5.
- Singleton, D. A., et al. (n.d.).
- Movassaghi, M., & Hill, M. D. (n.d.).
- Atiya, R. N., et al. (2021). Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4(3H)-ones.
- Brimble, M. A., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC.
- Vergush, A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.
Sources
- 1. jocpr.com [jocpr.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful workup of reactions involving 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine. This pyrimidine derivative is a key intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a labile chlorine atom activated by an adjacent nitro group, makes it a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions. However, these same features can present challenges during reaction workup and product isolation. This guide is designed to provide practical, field-proven insights to help you navigate these challenges and ensure high-purity yields.
Understanding the Chemistry: The SNAr Mechanism
Reactions involving this compound typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine. The presence of the strongly electron-withdrawing nitro group in the ortho position is crucial for activating the ring towards this attack. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group.
The efficiency of this process is highly dependent on the reaction conditions and the nature of the nucleophile. A thorough understanding of this mechanism is key to troubleshooting potential issues during the workup.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a thick slurry. How should I proceed with the workup?
A1: A thick slurry at the end of a reaction often indicates that your product has precipitated out of the reaction solvent. This can be advantageous for purification.
-
Initial Assessment: First, take a small aliquot of the slurry, dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane), and analyze it by Thin Layer Chromatography (TLC) to confirm if the precipitate is indeed your desired product and to check for the consumption of the starting material.
-
Direct Filtration: If the TLC analysis is satisfactory, you may be able to isolate your product by direct filtration of the reaction mixture. Wash the collected solid with a small amount of the cold reaction solvent to remove soluble impurities.
-
Solubility Issues: If the product is too soluble in the reaction solvent to filter directly, or if significant amounts of starting material remain, you will need to proceed with a liquid-liquid extraction workup. In this case, the slurry should be carefully quenched and dissolved in a suitable extraction solvent.
Q2: What is the best way to quench the reaction?
A2: The quenching procedure aims to stop the reaction and neutralize any reactive species.[2] For most SNAr reactions with this compound, a simple aqueous quench is effective.
-
Standard Quench: Slowly pour the reaction mixture into a beaker containing water or a saturated aqueous solution of sodium chloride (brine) while stirring. This will help to dissolve any inorganic salts and dilute the reaction mixture.
-
Temperature Control: For exothermic quenching processes, it is advisable to perform the addition to an ice-water bath to maintain a low temperature and prevent potential side reactions.
Q3: I'm observing an emulsion during the extraction process. How can I break it?
A3: Emulsions are a common issue in liquid-liquid extractions, especially when dealing with amine-containing compounds. Several techniques can be employed to break an emulsion:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filtration through Celite: Filtering the emulsified mixture through a pad of Celite® or diatomaceous earth can help to break up the fine droplets that form the emulsion.
-
Changing the Solvent: If emulsions persist, consider using a different extraction solvent. For example, if you are using ethyl acetate, switching to dichloromethane might resolve the issue.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period in the separatory funnel can lead to the separation of the layers.
Q4: My product seems to be soluble in both the organic and aqueous layers. How can I improve my extraction efficiency?
A4: The amine and nitro functional groups on the pyrimidine ring can impart some water solubility to the product. To improve extraction efficiency into the organic layer:
-
pH Adjustment: If your product has basic or acidic functionalities, adjusting the pH of the aqueous layer can significantly impact its solubility. For amine-containing products, ensuring the aqueous layer is basic (pH > 8) will keep the amine in its free base form, which is generally more soluble in organic solvents.
-
Salting Out: Adding a significant amount of a salt like sodium chloride to the aqueous phase (salting out) will decrease the solubility of your organic product in the aqueous layer and drive it into the organic phase.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to extract the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress by TLC. If starting material is still present, consider extending the reaction time or increasing the temperature. |
| Product loss during workup. | Check the aqueous layer by TLC to see if the product is water-soluble. If so, perform additional extractions or use the "salting out" method. Ensure complete transfer of the product at each step. | |
| Side reactions. | The nitro group can be susceptible to reduction under certain conditions. The chloro group can also be reactive. Ensure your reaction conditions are specific for the desired transformation. | |
| Product is an oil, not a solid | Presence of impurities. | Impurities can often prevent a compound from crystallizing. Attempt to purify the oil by column chromatography. |
| Product is inherently an oil at room temperature. | If the product is pure but oily, you may need to store it under an inert atmosphere to prevent degradation. | |
| Multiple spots on TLC after workup | Incomplete reaction. | As mentioned above, ensure the reaction has gone to completion. |
| Formation of byproducts. | The presence of the nitro group can sometimes lead to side reactions. Consider adjusting the reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation. | |
| Product degradation during workup. | Some compounds can be sensitive to acidic or basic conditions during extraction. Perform a stability test on a small sample of your product with the workup reagents to check for degradation.[3] | |
| Difficulty in removing the solvent | High-boiling point solvent. | If you used a high-boiling point solvent like DMF or DMSO, it can be challenging to remove under reduced pressure. Consider performing a solvent exchange by diluting the reaction mixture with a lower-boiling point solvent and then concentrating. Alternatively, for DMF, you can often remove it by washing the organic layer with water during the extraction. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
This protocol is suitable for reactions where the product is expected to be a solid with low water solubility.
-
Quenching: Slowly pour the reaction mixture into a beaker containing an equal volume of water, with stirring. For larger scale reactions, use an ice bath to control the temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove any water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions).
-
Brine (to help remove water and break any emulsions).
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by crystallization or column chromatography.
Protocol 2: Purification by Crystallization
Crystallization is an effective method for purifying solid products.[4][5][6]
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrimidine derivatives include ethanol, isopropanol, acetonitrile, and ethyl acetate/hexane mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Workup Workflow
The following diagram illustrates a typical workup and purification workflow for a reaction involving this compound.
Caption: A generalized workflow for the workup and purification of products from reactions with this compound.
Chemical Structures and Safety
Caption: Chemical structures of the starting material and a representative product.
Safety Information:
This compound is a chemical substance that should be handled with care in a laboratory setting.[7]
-
Hazard Statements: May be harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[7]
-
Precautionary Statements: Avoid release to the environment, wear protective gloves/eye protection, and if in eyes, rinse cautiously with water for several minutes.[7]
-
Storage: Keep in a dark place, under an inert atmosphere, and store at 2-8°C.[7]
Always consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information.
References
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
4-Amino-6-chloro-2-(methylthio)pyrimidine | 1005-38-5. Pharmaffiliates. (URL: [Link])
-
Quenching of Pyrophoric Materials. The Sarpong Group, UC Berkeley. (URL: [Link])
- Process for the separation of pyrimidine derivatives from aqueous solutions.
-
Nucleophilic Substitution Reactions Archives. Chemistry Steps. (URL: [Link])
-
Crystallization, Small Scale. YouTube. (URL: [Link])
-
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed. (URL: [Link])
-
Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. PMC - NIH. (URL: [Link])
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC - NIH. (URL: [Link])
-
Aqueous extraction of N-nitrosamines from elastomers. PubMed. (URL: [Link])
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (URL: [Link])
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. (URL: [Link])
-
Amine-Based Deep Eutectic Solvents for Alizarin Extraction from Aqueous Media. MDPI. (URL: [Link])
-
Crystallization | Organic Chemistry Lab Techniques. YouTube. (URL: [Link])
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Help Center [kb.10xgenomics.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 38136-96-8|this compound|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine and Its Derivatives
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of fragmentation patterns, comparative analysis of ionization methods, and detailed experimental protocols to support robust analytical characterization.
Introduction: The Significance of Substituted Pyrimidines
Substituted pyrimidines are a class of heterocyclic compounds of immense interest in medicinal chemistry and drug discovery. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, stem from their structural similarity to the nucleobases that constitute DNA and RNA.[1][2] The precise structural elucidation of these molecules is paramount for understanding their mechanism of action, metabolism, and for ensuring the quality and purity of synthesized compounds. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.[1]
This guide will focus on the mass spectrometric behavior of this compound, a molecule featuring a combination of electron-withdrawing and electron-donating groups that influence its fragmentation in predictable yet distinct ways. By comparing its behavior with derivatives lacking the nitro group, we can delineate the specific influence of this functionality on the fragmentation pathways.
Comparative Analysis of Ionization Techniques: EI-MS vs. ESI-MS
The choice of ionization technique is critical in mass spectrometry as it dictates the type of information that can be obtained. For the analysis of substituted pyrimidines, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common and informative methods.
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.
Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. This is particularly useful for determining the molecular weight of the compound and for coupling with liquid chromatography (LC-MS) for the analysis of complex mixtures.
The following sections will compare the expected fragmentation patterns of this compound and its non-nitro analog, 4-Amino-6-chloro-2-(methylthio)pyrimidine, under both EI and ESI conditions.
Mass Spectral Fragmentation Patterns
4-Amino-6-chloro-2-(methylthio)pyrimidine
To understand the fragmentation of the target molecule, it is instructive to first examine a closely related, simpler analog. The NIST Mass Spectrometry Data Center provides an electron ionization spectrum for 4-Pyrimidinamine, 6-chloro-2-(methylthio)-.[3]
Electron Ionization (EI-MS) of 4-Amino-6-chloro-2-(methylthio)pyrimidine:
The fragmentation of this compound is primarily driven by the lability of the substituents on the pyrimidine ring.
Table 1: Key Fragmentation Ions for 4-Amino-6-chloro-2-(methylthio)pyrimidine (EI-MS)
| m/z | Proposed Fragment | Interpretation |
| 175/177 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a chlorine-containing compound. |
| 140 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 128 | [M - SCH₃]⁺ | Loss of a methylthio radical. |
| 111 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ ion. |
| 79 | [C₃H₃N₂S]⁺ | Fragment containing the methylthio and pyrimidine ring core. |
This compound
The introduction of a nitro group at the 5-position significantly influences the fragmentation pathways. The nitro group is a strong electron-withdrawing group and can readily undergo fragmentation.
Predicted Electron Ionization (EI-MS) Fragmentation of this compound:
The fragmentation will likely be initiated by cleavages related to the nitro group, followed by losses of the other substituents.
Table 2: Predicted Key Fragmentation Ions for this compound (EI-MS)
| m/z | Proposed Fragment | Interpretation |
| 220/222 | [M]⁺ | Molecular ion peak with chlorine isotopic pattern. |
| 190/192 | [M - NO]⁺ | Loss of nitric oxide, a common fragmentation for nitroaromatic compounds. |
| 174/176 | [M - NO₂]⁺ | Loss of a nitro radical. |
| 159/161 | [M - Cl - NO]⁺ | Loss of a chlorine radical followed by loss of nitric oxide. |
| 139 | [M - Cl - NO₂]⁺ | Loss of a chlorine radical and a nitro radical. |
| 128 | [M - Cl - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl - NO₂]⁺ ion. |
Electrospray Ionization (ESI-MS) Analysis:
Under ESI conditions, both compounds are expected to primarily show their protonated molecular ions, [M+H]⁺. This is particularly useful for confirming the molecular weight and for quantitative analysis using LC-MS.
Table 3: Comparison of Expected ESI-MS and EI-MS Data
| Compound | Ionization | Key Expected Ions (m/z) | Information Provided |
| 4-Amino-6-chloro-2-(methylthio)pyrimidine | ESI | 176/178 ([M+H]⁺) | Molecular Weight |
| EI | 175/177, 140, 128, 111, 79 | Structural Fingerprint | |
| This compound | ESI | 221/223 ([M+H]⁺) | Molecular Weight |
| EI | 220/222, 190/192, 174/176, 159/161, 139, 128 | Structural Fingerprint |
Experimental Protocols
To achieve reliable and reproducible mass spectral data for these compounds, the following experimental protocols are recommended.
GC-MS (EI) Protocol
This method is suitable for the analysis of the pure, thermally stable compounds.
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Ion Source Temperature: 230 °C.[4]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
LC-MS (ESI) Protocol
This method is ideal for the analysis of these compounds in complex matrices or for quantitative studies.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization source.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
Visualizing Fragmentation Pathways and Analytical Workflows
To further clarify the analytical process and the fragmentation mechanisms, the following diagrams are provided.
Caption: A generalized workflow for mass spectrometry analysis.
Caption: Predicted EI fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound and its derivatives provides a wealth of structural information that is critical for their characterization. Electron ionization mass spectrometry offers detailed fragmentation patterns that serve as a structural fingerprint, with the nitro group directing key initial fragmentation events. Electrospray ionization, in contrast, provides a clear determination of the molecular weight and is amenable to hyphenation with liquid chromatography for mixture analysis and quantification. By understanding the principles of fragmentation for this class of compounds and employing the appropriate analytical methodologies, researchers can confidently and accurately characterize these important molecules in their drug discovery and development endeavors.
References
-
Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]
-
Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Available at: [Link]
-
4-Pyrimidinamine, 6-chloro-2-(methylthio)-. NIST Chemistry WebBook. Available at: [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. Available at: [Link]
-
Mass Spectrometry Data Center. NIST. Available at: [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal. Available at: [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
2-Pyrimidinamine, 4-chloro-6-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Semantic Scholar. Available at: [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Available at: [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. Available at: [Link]
-
2-Pyridinamine, 6-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
2-Pyrimidinamine, 4-chloro-6-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]
-
4-Amino-6-chloro-2-(methylthio)pyrimidine. Sunway Pharm Ltd. Available at: [Link]
Sources
Comparative Analysis of Pyrimidine Building Blocks: 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine versus 2,4-dichloro-5-nitropyrimidine in Modern Drug Discovery
In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are privileged structures, forming the core of numerous FDA-approved drugs, particularly in oncology. The strategic functionalization of the pyrimidine ring is paramount for modulating target affinity, selectivity, and pharmacokinetic properties. Among the vast array of available building blocks, 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine and 2,4-dichloro-5-nitropyrimidine have emerged as workhorse reagents for the synthesis of targeted therapies, especially kinase inhibitors. This guide provides an in-depth, experimentally grounded comparison of these two critical reagents, delving into their differential reactivity, synthetic utility, and strategic applications.
The Strategic Importance of Substituted Pyrimidines in Kinase Inhibition
The pyrimidine core serves as an excellent scaffold for ATP-competitive kinase inhibitors. The nitrogen atoms in the ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP to anchor the inhibitor within the kinase hinge region. The substituents on the pyrimidine ring then project into the hydrophobic pocket and the solvent-exposed region, allowing for fine-tuning of potency and selectivity. The choice of the starting pyrimidine building block dictates the entire synthetic strategy and the accessible chemical space for lead optimization.
Head-to-Head Comparison: Reactivity and Regioselectivity
The primary distinction between this compound and 2,4-dichloro-5-nitropyrimidine lies in the nature and positioning of their leaving groups and directing groups. This dictates their reactivity profiles in nucleophilic aromatic substitution (SNAr) reactions, the cornerstone of their synthetic utility.
2,4-dichloro-5-nitropyrimidine: The Workhorse for Sequential SNAr
2,4-dichloro-5-nitropyrimidine is a highly versatile building block due to the differential reactivity of its two chlorine atoms.[1] The chlorine at the C4 position is significantly more activated towards nucleophilic attack than the chlorine at the C2 position. This is a direct consequence of the powerful electron-withdrawing effect of the nitro group at the C5 position.
The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is the key determinant of the reaction rate. When a nucleophile attacks the C4 position, the negative charge can be delocalized onto the nitro group, leading to a more stable Meisenheimer complex and a faster reaction rate.[2] In contrast, attack at the C2 position does not allow for this direct resonance stabilization. This pronounced difference in reactivity allows for a highly regioselective, stepwise functionalization of the pyrimidine ring.
Typically, the first SNAr reaction with an amine nucleophile occurs readily at the C4 position under mild conditions (e.g., room temperature to 60 °C) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). The second substitution at the C2 position then requires more forcing conditions, such as higher temperatures or the use of a stronger base, to proceed at a reasonable rate. This stepwise approach is a cornerstone of many kinase inhibitor syntheses.[3]
Causality Behind Experimental Choices: The choice of a mild base and controlled temperature for the first substitution is critical to ensure high regioselectivity for the C4 position and to prevent undesired side reactions, such as di-substitution. For the second substitution, the increased temperature provides the necessary activation energy to overcome the lower reactivity of the C2 position.
This compound: The Pre-functionalized Specialist
In contrast to the sequential approach offered by 2,4-dichloro-5-nitropyrimidine, this compound offers a more direct route to certain classes of kinase inhibitors. This reagent comes "pre-functionalized" with an amino group at C4 and a methylthio group at C2. The remaining chlorine at the C6 (equivalent to C4 in the other reagent due to numbering conventions) is the primary site for SNAr reactions.
The presence of the amino and methylthio groups alters the electronic properties of the pyrimidine ring. However, the strong activating effect of the adjacent nitro group still renders the C6 chlorine susceptible to nucleophilic displacement. This building block is particularly useful when a 2-thioether and a 4-amino substituent are desired in the final molecule, streamlining the synthesis by avoiding the need for a multi-step functionalization at these positions.
Furthermore, the methylthio group at the C2 position can be a valuable synthetic handle for further diversification. It can be oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups themselves. This allows for a subsequent nucleophilic substitution at the C2 position, introducing a different functionality late in the synthetic sequence. This strategy adds a layer of flexibility for structure-activity relationship (SAR) studies.
Comparative Synthetic Workflow
To illustrate the practical differences in the application of these two reagents, let's consider a hypothetical synthesis of a generic 2,4-diaminopyrimidine-based kinase inhibitor.
Workflow A: Utilizing 2,4-dichloro-5-nitropyrimidine
This workflow exemplifies a sequential, regioselective SNAr strategy.
Caption: Convergent synthesis using this compound.
Experimental Data and Protocols
The following protocols are representative examples of the reactions discussed.
Protocol 1: Regioselective Monosubstitution of 2,4-dichloro-5-nitropyrimidine
Objective: To synthesize a 4-amino-2-chloro-5-nitropyrimidine derivative.
Materials:
-
2,4-dichloro-5-nitropyrimidine (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add the amine dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validating System: The high regioselectivity of this reaction is a key validation point. 1H NMR and 13C NMR spectroscopy of the product should confirm the substitution at the C4 position. The presence of the remaining chlorine at C2 can be confirmed by mass spectrometry.
Protocol 2: Substitution of the Second Chlorine in 4-amino-2-chloro-5-nitropyrimidines
Objective: To synthesize a 2,4-diamino-5-nitropyrimidine derivative.
Materials:
-
4-amino-2-chloro-5-nitropyrimidine derivative (from Protocol 1) (1.0 eq)
-
Primary or secondary amine (1.5-2.0 eq)
-
Anhydrous 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Combine the 4-amino-2-chloro-5-nitropyrimidine derivative and the amine in a sealed tube or microwave vial.
-
Add anhydrous dioxane or NMP as the solvent.
-
Heat the reaction mixture to 100-150 °C for 12-48 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Self-Validating System: The disappearance of the starting material and the appearance of a new product with the expected mass in LC-MS analysis are primary indicators of a successful reaction. NMR spectroscopy will confirm the incorporation of the second amine.
Protocol 3: SNAr with this compound
Objective: To synthesize a 6-substituted amino-2-(methylthio)-5-nitropyrimidin-4-amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Potassium carbonate (K2CO3) or another suitable base (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of this compound in anhydrous DMSO, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-120 °C for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and pour it into water.
-
Collect the resulting precipitate by filtration or extract with an appropriate organic solvent.
-
Wash, dry, and purify the product as described in the previous protocols.
Self-Validating System: Successful substitution is confirmed by the absence of the starting material and the appearance of the product peak in the LC-MS, with a mass corresponding to the addition of the amine nucleophile and the loss of HCl.
Data Summary and Comparison
| Feature | 2,4-dichloro-5-nitropyrimidine | This compound |
| Reactivity Profile | Sequential, regioselective SNAr at C4 then C2. | SNAr at C6. |
| Synthetic Strategy | Stepwise introduction of two different nucleophiles. | Direct introduction of one nucleophile; C2 and C4 are pre-functionalized. |
| Flexibility | High flexibility in introducing diverse substituents at C2 and C4. | Less flexible for C2 and C4 diversity, but C2-methylthio can be a handle for further reactions. |
| Typical Use Case | Synthesis of 2,4-disubstituted pyrimidine kinase inhibitors where both substituents are varied for SAR. | Synthesis of kinase inhibitors with a fixed 2-methylthio and 4-amino scaffold. |
| Reaction Conditions | C4: Mild (rt - 60 °C); C2: Forcing (100-150 °C). | Moderate to high temperatures (80-120 °C). |
Conclusion and Expert Recommendations
The choice between 2,4-dichloro-5-nitropyrimidine and this compound is a strategic one, dictated by the specific synthetic target and the overall drug discovery campaign goals.
Choose 2,4-dichloro-5-nitropyrimidine when:
-
You require maximum flexibility to explore a wide range of substituents at both the C2 and C4 positions.
-
Your synthetic route is designed around a stepwise, regioselective introduction of different amine nucleophiles.
-
The target molecule does not contain a 2-methylthio group.
Choose this compound when:
-
Your target class of molecules contains a 2-methylthio and a 4-amino substituent.
-
A more convergent and potentially shorter synthetic route is desired.
-
Late-stage diversification at the C2 position via oxidation of the methylthio group is a planned strategy.
Ultimately, both reagents are invaluable tools in the medicinal chemist's arsenal. A thorough understanding of their differential reactivity and synthetic utility allows for the rational design of efficient and flexible synthetic routes towards novel and potent kinase inhibitors.
References
-
ResearchGate. Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]
-
Wavefunction. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]
- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
PubMed. 2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. [Link]
-
ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]
-
ResearchGate. Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]
-
Hoffman Fine Chemicals. CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine. [Link]
-
Pharmaffiliates. 1005-38-5| Chemical Name : 4-Amino-6-chloro-2-(methylthio)pyrimidine. [Link]
Sources
A Comparative Guide to the Reactivity of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine: Navigating the Crossroads of SNAr and Cross-Coupling
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine core, in particular, is a privileged structure found in a vast array of therapeutic agents. Among the myriad of functionalized pyrimidines, 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine stands out as a versatile building block, offering two primary avenues for chemical modification at the C6 position: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. The choice between these pathways is not arbitrary; it is a decision dictated by the desired final product, the nature of the incoming group, and the intricate electronic landscape of the starting material. This guide provides an in-depth, objective comparison of the SNAr and cross-coupling reactivity of this valuable intermediate, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Electronic Landscape of this compound
The reactivity of the C6-chloro group is profoundly influenced by the substituents on the pyrimidine ring. The interplay of their electronic effects governs the feasibility and outcome of both SNAr and cross-coupling reactions.
-
5-Nitro Group: This powerful electron-withdrawing group is the dominant activating feature of the molecule. Through both inductive and resonance effects, it significantly reduces the electron density of the pyrimidine ring, making it highly electrophilic and thus exceptionally susceptible to nucleophilic attack. This potent activation is a key driver for facile SNAr reactions.
-
4-Amino Group: As an electron-donating group, the amino substituent at C4 counteracts the effect of the nitro group to some extent. However, its more significant role is in modulating the overall electronic properties and potentially influencing the regioselectivity of reactions if other leaving groups were present.
-
2-Methylthio Group: The methylthio group is also considered electron-donating and can influence the electron distribution within the ring.
Collectively, the strong activation by the 5-nitro group renders the C6 position highly susceptible to nucleophilic displacement, making SNAr a readily accessible transformation. For palladium-catalyzed cross-coupling, this electron deficiency at the C6 carbon can facilitate the rate-determining oxidative addition step in the catalytic cycle.[1]
Nucleophilic Aromatic Substitution (SNAr): The Path of Least Resistance
SNAr is a classical and often highly efficient method for the functionalization of electron-deficient (hetero)aromatic rings.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[3]
Mechanism and Rationale for High Reactivity
The reaction is initiated by the attack of a nucleophile at the carbon bearing the leaving group (in this case, the C6-chloro). The strong electron-withdrawing nitro group at the adjacent C5 position is perfectly positioned to stabilize the negative charge of the resulting Meisenheimer complex through resonance. This stabilization significantly lowers the activation energy of the reaction, often allowing it to proceed under mild conditions.
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validation of reaction products from 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine by LC-MS
An In-Depth Guide to the LC-MS Validation of Reaction Products from 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
For researchers and professionals in drug discovery and development, the structural confirmation and purity assessment of synthetic intermediates are paramount. This compound is a key building block in the synthesis of various biologically active molecules, particularly purine analogues.[1] Ensuring the integrity of this intermediate and its subsequent reaction products is a critical step that underpins the reliability of downstream applications.
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the validation of reactions involving this compound. We will delve into the rationale behind methodological choices, from chromatographic separation to mass spectral analysis, and provide actionable protocols for robust and reliable characterization.
The Central Role of LC-MS in Synthetic Product Validation
LC-MS stands as the cornerstone analytical technique for the analysis of small organic molecules from complex reaction mixtures.[2][3] Its power lies in the coupling of two potent technologies:
-
High-Performance Liquid Chromatography (HPLC): Physically separates the target compound from unreacted starting materials, reagents, and potential side products based on their physicochemical properties.
-
Mass Spectrometry (MS): Acts as a highly sensitive and specific detector, providing precise mass-to-charge ratio (m/z) information that allows for the determination of elemental composition and structural elucidation through fragmentation analysis.
For a thermally labile and moderately polar molecule like this compound, LC-MS, particularly with a soft ionization source like Electrospray Ionization (ESI), is the ideal choice. ESI gently transfers ions from solution to the gas phase, minimizing in-source degradation and preserving the molecular ion for analysis.[4][5]
Strategic Comparison of LC-MS Methodologies
The optimal LC-MS strategy involves a careful selection of both the chromatographic conditions and the mass spectrometry approach. The choice depends on the analytical goal, whether it is routine purity assessment, definitive structural confirmation of an unknown impurity, or quantitative analysis.
| Technique | Primary Application | Advantages | Limitations |
| LC-Quadrupole MS | Quantitative analysis, purity checks | High sensitivity and reproducibility for targeted analysis (Selected Ion Monitoring, SIM). | Low resolution; provides only nominal mass, insufficient for confirming elemental composition of unknowns. |
| LC-Time-of-Flight (TOF) MS | Accurate mass determination, impurity profiling | High mass accuracy (<5 ppm) allows for confident elemental formula generation. Excellent for screening for unexpected products. | Dynamic range can be more limited than quadrupole systems for quantification. |
| LC-Tandem MS (MS/MS) (e.g., Q-TOF, Triple Quad, Orbitrap) | Definitive structural elucidation, trace-level quantification | Provides fragmentation data (MS/MS spectra) to confirm molecular structure.[6] Multiple Reaction Monitoring (MRM) on triple quadrupoles offers exceptional sensitivity for quantification.[7][8] | Higher complexity and cost. |
For the validation of a new reaction product, a high-resolution mass spectrometry (HRMS) approach, such as Q-TOF or Orbitrap, is strongly recommended. The ability to obtain an accurate mass measurement is the first and most crucial step in confirming the identity of the desired product and proposing structures for any observed impurities.
The Validation Workflow: A Self-Validating System
A robust validation process follows a logical sequence of experiments, where each step provides confirmatory evidence for the next.
Caption: A typical LC-MS workflow for reaction product validation.
Step 1: Accurate Mass and Isotopic Pattern Matching (MS1 Analysis)
The initial MS1 full scan provides two critical pieces of evidence for the identity of this compound.
-
Accurate Mass: The elemental formula is C₅H₅ClN₄O₂S. A high-resolution mass spectrometer can measure the mass of the protonated molecule ([M+H]⁺) with high precision, allowing for differentiation from other potential compounds with the same nominal mass.
-
Isotopic Pattern: The presence of chlorine and sulfur atoms creates a highly characteristic isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, while ³²S and ³⁴S is approximately 95:4.2. The resulting pattern in the mass spectrum is a definitive fingerprint for a molecule containing these elements.
| Ion Species | Elemental Composition | Calculated m/z (Monoisotopic) | Expected Relative Abundance |
| [M+H]⁺ | C₅H₆³⁵ClN₄O₂³²S | 221.0000 | 100% |
| Isotope Peak 1 | C₅H₆³⁷ClN₄O₂³²S | 222.9971 | ~32% |
| Isotope Peak 2 | C₅H₆³⁵ClN₄O₂³⁴S | 222.9957 | ~4.5% |
Note: The primary M+2 peak at ~223.0 will be a composite of the ³⁷Cl and ³⁴S isotopologues, dominated by the contribution from ³⁷Cl.
Step 2: Structural Confirmation via Tandem MS (MS/MS)
Once the correct precursor ion is identified, tandem mass spectrometry (MS/MS) is used to induce fragmentation. The resulting fragment ions provide direct evidence of the molecule's structure. For this compound, fragmentation is expected to occur at the labile nitro and chloro groups.[9] Studies on similar nitroaromatic compounds show characteristic losses of NO, NO₂, and related molecules.[7][10]
Caption: Proposed MS/MS fragmentation pathways for the target compound.
This fragmentation pattern serves as a structural fingerprint. By comparing the observed fragments to those predicted, a high degree of confidence in the product's identity can be achieved.
Recommended Experimental Protocol
This protocol is a robust starting point for the analysis of this compound and can be adapted for various LC-MS systems.
Sample Preparation
-
Accurately weigh approximately 1 mg of the crude reaction product.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Perform a serial dilution to a working concentration of approximately 1-10 µg/mL using the mobile phase as the diluent.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection to protect the LC system.[3]
LC-MS/MS Method Parameters
| Parameter | Specification | Rationale |
| LC System | UHPLC system (e.g., Agilent, Waters, Thermo Scientific) | Provides high resolution and fast analysis times. |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) | Standard for retaining and separating moderately polar small molecules.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier promotes protonation for positive mode ESI and improves peak shape.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and MS compatibility. |
| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate | A gradient is necessary to elute compounds with a range of polarities and ensure the column is cleaned between injections. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2-5 µL | Small volume to prevent column overloading. |
| MS System | Q-TOF or Orbitrap Mass Spectrometer | Required for high-resolution, accurate mass measurements. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amine groups on the pyrimidine ring are readily protonated. |
| MS1 Scan Range | m/z 100-500 | Covers the expected mass of the parent compound and potential dimers or adducts. |
| MS2 Collision Energy | Ramped (e.g., 10-40 eV) | A collision energy ramp ensures a wide range of fragments are generated for comprehensive structural analysis.[11] |
Conclusion
The validation of reaction products from this compound is a multi-faceted process that relies on the strategic application of LC-MS. A self-validating workflow that leverages high-resolution mass spectrometry is essential for unambiguous confirmation. By systematically evaluating the accurate mass, characteristic isotopic pattern, and MS/MS fragmentation data, researchers can achieve a high degree of confidence in the identity and purity of their target compounds. This analytical rigor is fundamental to ensuring the success and reproducibility of subsequent research and development efforts.
References
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Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry. Available at: [Link]
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G, S., V, S. R., & S, N. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Ancient science of life. Available at: [Link]
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Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM. Available at: [Link]
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Elsevier. (n.d.). Electrospray Mass Spectrometry. ScienceDirect. Available at: [Link]
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Hoffman Fine Chemicals. (n.d.). 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine. Available at: [Link]
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Iaroshenko, V. O., & Villinger, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules (Basel, Switzerland). Available at: [Link]
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Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland). Available at: [Link]
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ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]
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MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]
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Farmacia. (2021). Development of LC-MS method for nitrosamine impurities separation and quantification. Available at: [Link]
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Singh, S., Kumar, V., & Lahiri, S. K. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of pharmaceutical and biomedical analysis. Available at: [Link]
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ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]
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A Researcher's Guide to Byproduct Identification in Reactions of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
In the synthesis of complex molecules, particularly in the pharmaceutical industry, the purity of intermediates is paramount. One such critical intermediate is 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine, a key building block in the synthesis of various therapeutic agents, including the antiplatelet drug Ticagrelor.[][2] The reactions involving this compound, while generally robust, can lead to the formation of various byproducts that can complicate downstream processes and compromise the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of spectroscopic techniques for the identification and characterization of potential byproducts in reactions involving this compound, supported by experimental data and protocols.
Understanding the Chemistry: Potential Side Reactions
The reactivity of this compound is dictated by the interplay of its functional groups: the reactive chloro group, the electron-withdrawing nitro group, the amino group, and the methylthio group. Understanding the potential side reactions is the first step in developing a robust analytical strategy for byproduct identification.
dot
Caption: Potential reaction pathways for this compound.
Common side reactions include:
-
Hydrolysis: The chloro group is susceptible to hydrolysis, particularly under basic or aqueous conditions, leading to the formation of the corresponding 6-hydroxy derivative.[3][4] The rate of hydrolysis can be influenced by the reaction pH.[4]
-
Over-methylation: If the reaction involves a methylating agent, there is a possibility of methylation at the amino group or other nucleophilic sites.[5]
-
Reduction of the Nitro Group: Under certain reaction conditions, particularly in the presence of reducing agents, the nitro group can be reduced to an amino group, leading to the formation of a diamine derivative.
-
Displacement of other functional groups: While the chloro group is the most labile, harsh reaction conditions or strong nucleophiles could potentially lead to the displacement of the methylthio or amino groups.
Spectroscopic Fingerprints: A Comparative Analysis
A multi-pronged spectroscopic approach is essential for the unambiguous identification of byproducts. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides complementary information for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for determining the precise structure of organic molecules.[6]
-
¹H NMR: Provides information about the chemical environment of protons. In the context of this compound reactions, key diagnostic signals include the protons of the pyrimidine ring, the methylthio group, and the amino group. The formation of byproducts will result in characteristic shifts in these signals. For instance, hydrolysis of the chloro group would lead to the disappearance of the signal associated with the proton adjacent to the chlorine and the appearance of a new signal in a different chemical environment.
-
¹³C NMR: Offers insights into the carbon skeleton of the molecule.[6] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The formation of byproducts will be evident from the appearance of new carbon signals or shifts in existing ones.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~8.5 (s, 1H, pyrimidine-H), ~3.6 (s, 3H, -SCH₃), ~7.4 (br s, 2H, -NH₂) | ~156, ~154, ~152, ~142, ~42 |
| Hydrolysis Byproduct (6-Hydroxy derivative) | Disappearance of pyrimidine-H signal, potential appearance of broad -OH signal. | Shift in pyrimidine carbon signals due to the electron-donating -OH group. |
| Over-methylation Byproduct (-N(CH₃)H) | Appearance of a new methyl signal, splitting pattern of NH proton changes. | Appearance of a new methyl carbon signal. |
| Nitro Reduction Byproduct (-NH₂) | Significant upfield shift of the pyrimidine proton signal due to the electron-donating amino group. | Significant upfield shift of the pyrimidine carbon signals. |
Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the byproduct. The table provides general expected trends.
Mass Spectrometry (MS)
MS is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[7]
-
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar molecules like pyrimidine derivatives, often yielding the protonated molecular ion [M+H]⁺.[8] This allows for the direct determination of the molecular weight of the main product and any byproducts.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule, further confirming the identity of a byproduct.[7]
| Byproduct | Expected Molecular Ion [M+H]⁺ |
| Starting Material | 221.0 |
| Hydrolysis Byproduct | 203.0 |
| Over-methylation Byproduct | 235.0 |
| Nitro Reduction Byproduct | 191.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] It is a valuable tool for confirming the presence or absence of key functional groups.
-
Characteristic Vibrations: The pyrimidine ring has characteristic vibrational modes.[9] Additionally, functional groups like amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) have distinct absorption bands.
-
Monitoring Reaction Progress: FTIR can be used to monitor the disappearance of the C-Cl stretching vibration and the appearance of new bands corresponding to the functional groups of the byproducts. For example, the formation of a hydroxyl group from hydrolysis would result in a broad absorption band in the 3200-3600 cm⁻¹ region.[9]
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
-
Reaction Quenching: At various time points, aliquot a small sample of the reaction mixture.
-
Work-up: Quench the reaction with an appropriate solvent (e.g., water or a buffered solution). Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
Sample for Analysis: Dissolve the residue in a suitable deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆) or a volatile solvent for MS and FTIR analysis.
Spectroscopic Analysis Workflow
dot
Caption: A typical workflow for the spectroscopic identification of byproducts.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the analytical data, it is crucial to implement self-validating systems:
-
Internal Standards: Use of an internal standard in NMR and LC-MS analyses allows for accurate quantification of the main product and byproducts.
-
Control Samples: Analyze a sample of the starting material and, if available, authentic standards of expected byproducts to confirm retention times and spectral data.
-
Orthogonal Techniques: The use of multiple, independent spectroscopic techniques (NMR, MS, FTIR) provides a higher level of confidence in the structural assignment of byproducts. Consistent results across different methods serve as a powerful validation.
Conclusion
The meticulous identification and characterization of byproducts are critical for the development of robust and reproducible synthetic processes in the pharmaceutical industry. For reactions involving this compound, a comprehensive analytical approach employing a combination of NMR, MS, and FTIR spectroscopy is indispensable. By understanding the potential side reactions and leveraging the complementary information provided by these techniques, researchers can ensure the quality and purity of this vital chemical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
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ACS Publications. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid | Organic Process Research & Development. Retrieved from [Link][3][10]
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National Center for Biotechnology Information. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link][11][12]
-
PubMed. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Retrieved from [Link][13]
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ResearchGate. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Retrieved from [Link][14]
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RASĀYAN Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Retrieved from [Link][2]
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Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines. Retrieved from [15]
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Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link][9]
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National Center for Biotechnology Information. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Retrieved from [Link][8]
-
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link][7]
-
MDPI. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Retrieved from [Link][5]
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A Comparative Guide to the Synthesis of Substituted Purines: A Precursor-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a significant number of approved therapeutic agents. The strategic synthesis of substituted purines is therefore of paramount importance in the discovery and development of novel drugs. The choice of starting material—the precursor—is a critical decision that dictates the synthetic route, potential for diversification, and overall efficiency of the process. This guide provides a comparative analysis of the three major classes of precursors for the synthesis of substituted purines: pyrimidines, imidazoles, and acyclic molecules. We will delve into the mechanistic underpinnings of each approach, present experimental data, and offer insights to inform your synthetic strategy.
Synthesis from Pyrimidine Precursors: The Traube Synthesis
The Traube synthesis, first reported in 1900, remains one of the most widely utilized methods for constructing the purine ring system.[1] This classical approach involves the annulation of an imidazole ring onto a pre-existing, appropriately substituted pyrimidine. The key starting materials are 4,5-diaminopyrimidines, which undergo cyclization with a one-carbon synthon to furnish the final purine product.
The Underlying Chemistry: A Versatile Cyclization
The versatility of the Traube synthesis lies in the wide array of one-carbon sources that can be employed, allowing for the introduction of diverse substituents at the C8 position of the purine core.[1] The reaction proceeds via the formation of an intermediate Schiff base between the C5-amino group of the pyrimidine and the one-carbon reagent, followed by intramolecular cyclization and dehydration to yield the aromatic purine.
The choice of the cyclizing reagent is dictated by the desired substitution at the C8 position:
-
Formic acid is the most common reagent for the synthesis of unsubstituted C8-purines.[1]
-
Orthoesters , such as triethyl orthoformate, are also frequently used and can introduce alkyl or aryl groups at the C8 position depending on the orthoester used.
-
Acid chlorides and anhydrides offer another avenue for C8-functionalization.
-
Urea and thiourea can be used to introduce an 8-oxo or 8-thioxo group, respectively.
Experimental Data and Considerations
The Traube synthesis is a robust method that generally provides good to excellent yields. Below is a table summarizing representative examples.
| 4,5-Diaminopyrimidine Precursor | One-Carbon Reagent | Resulting Purine | Yield (%) | Reference |
| 2,4,5-Triamino-6-hydroxypyrimidine | Formic Acid | Guanine | 65-75 | [1] |
| 4,5-Diaminopyrimidine | Formamide | Purine | 71 | [1] |
Advantages of the Traube Synthesis:
-
High Convergence: The pyrimidine core is pre-assembled, simplifying the final ring-forming step.
-
Versatility: A wide range of substituents can be introduced at the C2, C6, and C8 positions through the choice of the starting pyrimidine and the cyclizing reagent.
-
Well-established: The methodology is extensively documented, with numerous published procedures.
Limitations:
-
Precursor Availability: The synthesis of appropriately substituted 4,5-diaminopyrimidines can sometimes be challenging and may require multi-step sequences.
-
Harsh Conditions: Some cyclization reactions require high temperatures and strong acids, which may not be compatible with sensitive functional groups.
Experimental Protocol: Synthesis of Guanine
This protocol is adapted from a literature procedure for the synthesis of guanine via the Traube method.[1]
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine
-
90% Formic acid
-
Concentrated Nitric Acid
-
Aqueous Ammonia
-
Charcoal
Procedure:
-
A solution of 2,4,5-triamino-6-hydroxypyrimidine (10 g, 0.07 mol) in 90% formic acid (60 mL, 0.7 mol) is heated under reflux for 4-5 hours.
-
The reaction mixture is then evaporated to dryness.
-
The residue is dissolved in concentrated nitric acid and decolorized with charcoal.
-
The product is precipitated by the addition of aqueous ammonia.
-
The resulting solid is collected by filtration, washed with water, and dried to afford guanine.
Expected Yield: 7-8 g (65-75%)
Synthesis from Imidazole Precursors: A Regioselective Approach
An alternative and powerful strategy for the synthesis of substituted purines involves the construction of the pyrimidine ring onto a pre-existing imidazole scaffold. This approach offers excellent control over the substitution pattern, particularly at the N7 and N9 positions. A common starting point for this methodology is a substituted 4-nitroimidazole.[2]
The Underlying Chemistry: Building the Pyrimidine Ring
This synthetic route typically begins with the functionalization of the imidazole core, followed by reduction of the nitro group to an amino group, and subsequent cyclization with a suitable reagent to form the pyrimidine ring. The specific synthetic pathway can be tailored to achieve a variety of substitutions.
Several elegant methods have been developed based on this strategy:
-
Synthesis via Oximes: 4-Aminoimidazole-5-carbaldehyde oximes can be condensed with orthoesters to form iminoethers, which then undergo cyclocondensation with ammonia to yield the purine ring system.[2]
-
Synthesis via Schiff Bases: N-protected 4-nitroimidazole-5-carbaldehydes can be converted to Schiff bases. Subsequent reduction of the nitro group and condensation with orthoesters, followed by heating with ammonia, affords the desired purines.[2]
-
Synthesis via Isonitriles: 4-Nitro-5-isocyanomethylimidazole derivatives can be hydrolyzed and reduced to the corresponding diamine, which is then cyclized with an orthoester to form the purine.[2]
Experimental Data and Considerations
The synthesis of purines from imidazole precursors can be highly efficient, with the added advantage of regiocontrol. The following table presents some representative yields for different approaches starting from 4-nitroimidazole.
| Synthetic Approach | C2-Substituent | N7-Substituent | Overall Yield (%) | Reference |
| Via Oximes | H | Methyl | 20 | [2] |
| Via Oximes | H | Benzyl | 66 | [2] |
| Via Schiff Bases | H | Benzyl | 47 | [2] |
| Via Isonitriles (dihydro intermediate) | H | Methyl | 61 | [2] |
Advantages of Imidazole Precursors:
-
Regiocontrol: This approach allows for the unambiguous synthesis of N7- or N9-substituted purines, depending on the starting imidazole.
-
Versatility in Pyrimidine Ring Formation: A variety of reagents can be used to construct the pyrimidine ring, enabling diverse substitution patterns.
-
Milder Conditions: Some of the modern methods employing imidazole precursors can be performed under milder conditions compared to the classical Traube synthesis.
Limitations:
-
Precursor Synthesis: The synthesis of the starting substituted imidazoles can be complex.
-
Multi-step Sequences: These synthetic routes often involve multiple steps, which can impact the overall yield.
Experimental Protocol: Synthesis of 7-Benzylpurine via Oximes
This protocol is a general representation based on the methodology described in the literature.[2]
Materials:
-
N-benzyl-4-nitro-1H-imidazole-5-carbaldehyde oxime
-
Triethyl orthoformate
-
Ethanol
-
Ammonia (saturated in ethanol)
-
Palladium on carbon (10%)
-
Hydrogen gas
Procedure:
-
Reduction of the Nitro Group: The N-benzyl-4-nitro-1H-imidazole-5-carbaldehyde oxime is dissolved in ethanol and subjected to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere to yield the corresponding 4-amino derivative.
-
Formation of the Iminoether: The crude 4-aminoimidazole-5-carbaldehyde oxime is then reacted with triethyl orthoformate to form the corresponding iminoether.
-
Cyclocondensation: The resulting iminoether is dissolved in ethanol saturated with ammonia and heated in a sealed tube to effect cyclocondensation.
-
Purification: After cooling, the solvent is evaporated, and the crude product is purified by column chromatography to give 7-benzylpurine.
Synthesis from Acyclic Precursors: Building from the Ground Up
The synthesis of the purine ring system from simple, acyclic precursors represents the most convergent approach. While less common for the synthesis of complex, highly substituted purines, this method can be very efficient for the preparation of the parent purine and some simple derivatives.
The Underlying Chemistry: Stepwise Ring Construction
These syntheses typically involve the stepwise construction of the imidazole and pyrimidine rings from small, readily available acyclic molecules. In many cases, these reactions are thought to proceed through intermediate imidazole or pyrimidine species.
A notable example is the synthesis of purine from formamide. When heated, formamide is believed to form N-formylformimidamide intermediates, which can then cyclize to form the purine ring.[1]
Experimental Data and Considerations
While synthetically elegant, the synthesis of purines from acyclic precursors can sometimes suffer from lower yields and the formation of side products.
| Acyclic Precursors | Resulting Purine | Yield (%) | Reference |
| Formamide | Purine | 71 | [1] |
| Methylaminoacetonitrile, Formimidamide acetate, Formamide | 7-Methylpurine | 43 | [1] |
Advantages of Acyclic Precursors:
-
Readily Available Starting Materials: The precursors are often simple, inexpensive, and commercially available.
-
High Atom Economy: In some cases, these syntheses can be very atom-economical.
-
Potential for One-Pot Procedures: The entire purine scaffold can be constructed in a single reaction vessel.[3]
Limitations:
-
Lack of Generality: These methods are often not broadly applicable to the synthesis of a wide range of substituted purines.
-
Lower Yields and Side Products: The reactions can be less selective, leading to the formation of complex mixtures and lower yields of the desired product.
-
Harsh Reaction Conditions: High temperatures are often required to drive the cyclization reactions.
Experimental Protocol: Synthesis of Purine from Formamide
This protocol is based on a literature procedure for the synthesis of purine from formamide.[1]
Materials:
-
Formamide
-
Acetone (for crystallization)
Procedure:
-
Formamide is heated in an open vessel at 170 °C for 28 hours.
-
The reaction mixture is then cooled, and the crude purine is isolated.
-
The crude product is purified by crystallization from acetone to afford pure purine as colorless crystals.
Expected Yield: 71% (calculated from formamide consumed)
Comparative Analysis and Conclusion
The choice of precursor for the synthesis of substituted purines is a strategic decision that depends on the specific target molecule, the desired substitution pattern, and practical considerations such as the availability of starting materials and the scalability of the reaction.
| Precursor Type | Key Advantages | Key Disadvantages | Best Suited For |
| Pyrimidines (Traube) | High convergence, versatility in C8-substitution, well-established. | Precursor synthesis can be complex, may require harsh conditions. | Synthesis of a wide variety of C2, C6, and C8-substituted purines. |
| Imidazoles | Excellent regiocontrol (N7 vs. N9), milder reaction conditions in modern methods. | Often multi-step, synthesis of imidazole precursors can be challenging. | Regioselective synthesis of N-substituted purines and complex substitution patterns. |
| Acyclic | Readily available and inexpensive starting materials, potential for one-pot syntheses. | Lack of generality, often lower yields and side products, harsh conditions. | Synthesis of the parent purine and simple, unsubstituted or minimally substituted derivatives. |
Expert Insights and Future Directions:
As a Senior Application Scientist, the recommendation for a particular synthetic route is highly dependent on the project goals. For rapid lead optimization where diverse C8-substituents are desired, the Traube synthesis offers a time-tested and versatile platform, provided the necessary 4,5-diaminopyrimidines are accessible. When precise control over N-substitution is paramount, for instance, in the development of kinase inhibitors where the N9-substituent often plays a key role in binding, the imidazole-based approach is superior. The synthesis from acyclic precursors , while elegant, is generally reserved for specific applications or for the large-scale production of simple purines where cost of starting materials is a primary driver.
The field of purine synthesis continues to evolve, with a growing emphasis on the development of more efficient, sustainable, and diversity-oriented synthetic methods. One-pot procedures and multicomponent reactions are gaining prominence as they reduce the number of synthetic steps and purification procedures, leading to higher overall efficiency.[3] Furthermore, the application of modern synthetic technologies, such as microwave-assisted synthesis and flow chemistry, is poised to further enhance the speed and efficiency of substituted purine synthesis, accelerating the pace of drug discovery and development.
References
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. [Link]
-
General pathway of Traube's method for purine synthesis. ResearchGate. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]
-
Purine Biosynthesis. News-Medical.Net. [Link]
-
Purine and Pyrimidine Synthesis. YouTube. [Link]
-
7.1.1. Synthesis. Science of Synthesis. [Link]
-
Synthesis of Some Novel Substituted Purine Derivatives as Potential Anticancer, anti-HIV-1 and Antimicrobial Agents. PubMed. [Link]
-
Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI. [Link]
-
Lesson 5 (1).docx. Scribd. [Link]
-
One-pot build-up procedure for the synthesis of variously substituted purine derivatives. Royal Society of Chemistry. [Link]
-
De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. PMC. [Link]
-
Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase. PubMed. [Link]
-
Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. PubMed Central. [Link]
-
Purine Synthesis and Salvage Pathway. YouTube. [Link]
-
Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI. [Link]
-
Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. PubMed Central. [Link]
-
Direct Synthesis of Guanidines Using Di(imidazole-1-yl)methanimine. ResearchGate. [Link]
-
A Novel Method of Caffeine Synthesis from Uracil. ResearchGate. [Link]
-
One-pot synthesis of poly-substituted purines using sodium hydride and... ResearchGate. [Link]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. [Link]
-
Purine and Pyrimidine Metabolism. University of California, Davis. [Link]
-
Dietary intake of fructose increases purine de novo synthesis: A crucial mechanism for hyperuricemia. ResearchGate. [Link]
-
Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compounds. ACS Omega. [Link]
-
Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review. MDPI. [Link]
-
Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. SciSpace. [Link]
- Guanine one-pot synthesis method.
-
New syntheses of caffeine and theophylline. ResearchGate. [Link]
-
Purine and Pyrimidine synthesis pathway made easy! YouTube. [Link]
-
N-Edited Guanine Isosteres. PMC. [Link]
-
Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors. PubMed. [Link]
Sources
The Synthetic Chemist's Compass: Navigating Purine Synthesis with 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
A Senior Application Scientist's Guide to Efficiency and Versatility in Drug Discovery
For researchers, scientists, and drug development professionals, the efficient synthesis of purine analogs is a cornerstone of innovation. These nitrogenous heterocycles are fundamental scaffolds in a vast array of biologically active molecules, from antiviral agents to kinase inhibitors. The choice of the starting material, the purine precursor, is a critical decision that dictates the feasibility, efficiency, and overall success of a synthetic campaign. This guide provides an in-depth assessment of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine as a purine precursor, offering a comparative analysis with a widely used alternative, 4,6-dichloro-5-nitropyrimidine , supported by experimental insights and detailed protocols.
The Strategic Advantage of Pyrimidine-Based Purine Synthesis
The construction of the purine core often follows the venerable Traube purine synthesis, a powerful strategy that involves building the imidazole ring onto a pre-functionalized pyrimidine.[1][2][3] This approach offers significant advantages in terms of convergent synthesis and the ability to introduce a diverse range of substituents. The efficiency of the Traube synthesis is heavily reliant on the reactivity and substitution pattern of the starting pyrimidine.
Our focus, This compound , presents a unique combination of functional groups that allow for a stepwise and controlled elaboration of the purine scaffold. The chloro, methylthio, and nitro groups each serve as strategic handles for subsequent chemical transformations.
Comparative Analysis: this compound vs. 4,6-dichloro-5-nitropyrimidine
To objectively assess the efficiency of this compound, we will compare its synthetic utility against a common and potent alternative, 4,6-dichloro-5-nitropyrimidine.[4][5] The comparison will be based on a typical synthetic sequence leading to a substituted purine.
| Feature | This compound | 4,6-dichloro-5-nitropyrimidine | Expert Analysis & Rationale |
| Initial Substitution | The amine at C4 directs the initial substitution to the more reactive chloro group at C6. | The two chloro groups offer sites for sequential or double substitution, which can sometimes lead to mixtures of products. | The inherent regioselectivity of the topic compound can simplify the initial steps and improve yield by avoiding the formation of isomers. |
| Versatility at C2 | The methylthio group can be oxidized to a sulfone, which then becomes an excellent leaving group for nucleophilic substitution.[6] | The C2 position is unsubstituted, requiring a separate synthetic step to introduce functionality if desired. | This provides a facile route to introduce a wide variety of substituents at the C2 position of the purine core, a key site for modulating biological activity. |
| Amino Group at C4 | The pre-installed amino group can be a desired feature in the final purine, saving a synthetic step. | Requires an additional amination step if a C4-amino substituent is desired. | For libraries of compounds where a C4 amino group is a common feature, this precursor offers a more streamlined synthesis. |
| Overall Efficiency | Potentially fewer steps for certain target molecules due to the pre-functionalization. | A versatile starting material, but may require more steps to achieve the same level of substitution. | The choice of precursor is highly dependent on the desired substitution pattern of the final purine library. |
| Reported Yields | High yields have been reported for the sequential substitution and cyclization steps.[6] | Good to excellent yields are also reported, particularly for the initial substitution reactions.[4][5] | Both precursors are effective, but the specific yields will be highly dependent on the substrates and reaction conditions. |
Experimental Protocols: A Step-by-Step Guide to Purine Synthesis
The following protocols provide a detailed methodology for the synthesis of a substituted purine, illustrating the practical application of these precursors.
Protocol 1: Synthesis of a 2,6,9-Trisubstituted Purine from this compound
This protocol is adapted from a similar multi-step synthesis of tetrasubstituted purines.[6]
Step 1: Nucleophilic Substitution at C6
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired primary amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 6-amino-substituted pyrimidine derivative by column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) (5.0 eq) or catalytic hydrogenation (e.g., H₂ over Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the 4,5-diaminopyrimidine derivative.
Step 3: Imidazole Ring Formation (Cyclization)
-
To the diaminopyrimidine from Step 2, add an orthoester such as triethyl orthoformate (excess) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux. This reaction will form the C8-unsubstituted purine. For substituted C8 purines, a corresponding aldehyde can be used in the presence of an oxidizing agent.
-
After completion, remove the excess orthoester under vacuum.
-
Purify the crude purine by recrystallization or column chromatography.
Step 4: Functionalization at C2
-
Oxidize the methylthio group of the purine from Step 3 to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA).
-
The resulting sulfone is a good leaving group and can be displaced by a variety of nucleophiles (e.g., amines, alkoxides) to introduce the desired substituent at the C2 position.
Protocol 2: Synthesis of a 6,8,9-Trisubstituted Purine from 4,6-dichloro-5-nitropyrimidine
This protocol is based on a reported synthesis of 6,8,9-trisubstituted purine analogues.[5]
Step 1: Reduction of the Nitro Group
-
Reduce 4,6-dichloro-5-nitropyrimidine (1.0 eq) using tin(II) chloride (SnCl₂) in an anhydrous solvent to obtain 4,6-dichloropyrimidin-5-amine.
Step 2: Sequential Nucleophilic Substitution
-
To the 4,6-dichloropyrimidin-5-amine, add the first amine (e.g., cyclopentylamine) and heat in a sealed tube to substitute one of the chloro groups.
-
The second chloro group can then be substituted by reacting the product with a different nucleophile.
Step 3: Cyclization to form the Purine Ring
-
React the resulting 4,6-disubstituted-5-aminopyrimidine with a suitable aldehyde (e.g., 4-phenoxybenzaldehyde) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) to form the 8-substituted purine.
Step 4: Final Substitution at C6
-
The remaining chloro group at the C6 position can be displaced by a final nucleophile, such as a substituted piperazine, in the presence of a base like triethylamine (Et₃N).
Visualizing the Synthetic Pathways
To further clarify the synthetic logic, the following diagrams illustrate the key transformations.
Caption: Synthetic route from the topic precursor.
Caption: Synthetic route from an alternative precursor.
Conclusion: Making an Informed Choice
The efficiency of a purine synthesis strategy is not a one-size-fits-all metric. The choice between This compound and alternatives like 4,6-dichloro-5-nitropyrimidine is contingent upon the specific goals of the research program.
This compound excels in scenarios where:
-
A C4 amino group is a desired and constant feature in the target library.
-
Diverse functionality at the C2 position is a key objective.
-
A more convergent and potentially shorter synthetic route is prioritized.
Conversely, 4,6-dichloro-5-nitropyrimidine remains a highly valuable and versatile precursor, particularly when:
-
A wider range of substituents is desired at both the C4 and C6 positions.
-
The synthesis of C2-unsubstituted purines is the primary goal.
Ultimately, a thorough understanding of the reactivity and synthetic utility of each precursor empowers the medicinal chemist to design and execute the most efficient and effective route to novel purine-based therapeutics. This guide serves as a starting point for that critical analysis, encouraging a data-driven approach to precursor selection in the dynamic field of drug discovery.
References
- Traube, W. (1900). Ueber die Synthese des Hypoxanthins und Adenins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 2024. [Link]
-
Traube Purine Synthesis. [Link]
-
Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link]
-
Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. Sci-Hub. [Link]
- Hammarström, L. G. J., Meyer, M. E., Smith, D. B., & Talamás, F. X. (2003). Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. Tetrahedron Letters, 44(46), 8361–8363.
- Synthesis.
-
General pathway of Traube's method for purine synthesis. ResearchGate. [Link]
-
Recent advances in the synthesis of purine derivatives and their precursors. ResearchGate. [Link]
- Polat, M. F., et al. (2020). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1348.
-
Polat, M. F., et al. (2020). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. [Link]
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- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.st [sci-hub.st]
Safety Operating Guide
Definitive Guide to Handling 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine: A Framework for Safety and Operational Excellence
As a Senior Application Scientist, my primary objective extends beyond providing superior chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides essential, immediate safety and logistical information for handling 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine (CAS RN: 38136-96-8). The protocols herein are designed as a self-validating system, grounded in established safety principles and a causal understanding of the material's potential hazards.
Hazard Assessment: Understanding the "Why"
This compound is a substituted pyrimidine, a heterocyclic aromatic ring. The molecule's potential for hazard stems from several key features:
-
Nitro Group (-NO2): The electron-withdrawing nature of the nitro group significantly activates the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution.[1][2] While this reactivity is useful synthetically, it also suggests the compound is metabolically reactive and potentially toxic.
-
Chloro Group (-Cl): Halogenated aromatic compounds are frequently associated with skin and eye irritation.[3][4][5]
-
Amine Group (-NH2): Aromatic amines are a well-known class of compounds with potential health risks.
-
Solid Form: As a solid, it poses an inhalation risk if handled improperly, allowing fine powders to become airborne.[6][7]
GHS classifications from suppliers indicate this compound is considered dangerous, with hazard statements identifying it as harmful if swallowed (H302), causing serious eye damage (H318), and being very toxic to aquatic life with long-lasting effects (H410).[8] This profile mandates the use of robust engineering controls and a comprehensive personal protective equipment (PPE) strategy.
Engineering Controls: Your Primary Barrier
Before any PPE is considered, proper engineering controls must be in place. These are non-negotiable for handling a compound of this potential hazard level.
-
Certified Chemical Fume Hood: All handling of this compound, from weighing to solution preparation and reaction quenching, must occur within a properly functioning chemical fume hood. This is critical to prevent inhalation of airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.
-
Safety Stations: An operational safety shower and eyewash station must be immediately accessible.
Personal Protective Equipment (PPE): A System for Personal Safety
PPE is the final line of defense and must be used consistently and correctly. The following is the minimum required PPE for handling this compound.
-
Hand Protection: Given the presence of chloro and nitro functional groups, skin contact must be avoided.
-
Protocol: Double-gloving is mandatory.[9]
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemically resistant nitrile glove. Nitrile offers excellent protection against a broad range of chemicals, including many solvents, and provides good puncture resistance.[10]
-
Rationale: Double-gloving provides redundant protection. The outer glove bears the brunt of any potential contamination, and should it be breached or need to be removed, the inner glove maintains a barrier. Gloves should be changed every 30 minutes during active handling or immediately if contamination is suspected or a breach occurs.[9]
-
-
Eye and Face Protection: The compound is classified as causing serious eye damage (H318).[8]
-
Protocol: Chemical splash goggles are required at all times. For operations with a higher risk of splashing (e.g., transferring solutions), a full-face shield should be worn over the goggles.[9]
-
Rationale: Standard safety glasses with side shields are insufficient. Goggles provide a complete seal around the eyes, protecting against splashes and airborne powder.[9]
-
-
Body Protection:
-
Protocol: A long-sleeved, knee-length laboratory coat is required. For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is recommended. The lab coat must be buttoned completely.[11]
-
Rationale: This ensures maximum skin coverage. The lab coat should be laundered professionally and never taken home.
-
-
Respiratory Protection:
-
Protocol: When weighing the solid powder or whenever there is a risk of generating aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient to protect against powders, but a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates offers a higher level of protection.[9][11]
-
Rationale: While all work should be done in a fume hood to minimize inhalation risk, respiratory protection provides an essential safeguard during tasks where airborne particle generation is most likely.
-
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage/Retrieval | Single pair of nitrile gloves | Safety glasses | Lab coat | Not required |
| Weighing Solid | Double nitrile gloves | Chemical splash goggles | Lab coat | Recommended (N95 minimum) |
| Solution Prep | Double nitrile gloves | Chemical splash goggles | Lab coat | Not required (in fume hood) |
| Reaction Workup | Double nitrile gloves | Goggles & Face Shield | Lab coat & Apron | Not required (in fume hood) |
| Spill Cleanup | Double nitrile gloves | Goggles & Face Shield | Chemical resistant gown | Required (Half-mask min.) |
Operational Plan: A Step-by-Step Protocol
A. Pre-Handling Checklist
-
Verify the chemical fume hood is certified and functioning correctly.
-
Confirm the location of the nearest eyewash station and safety shower.
-
Assemble all necessary PPE and inspect it for damage.
-
Prepare your work area by covering the surface with absorbent, disposable bench paper.
-
Designate a specific area for waste collection.
B. Handling and Disposal Workflow The following diagram illustrates the critical steps and decision points for safely handling this compound from receipt to disposal.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. echemi.com [echemi.com]
- 8. 38136-96-8|this compound|BLD Pharm [bldpharm.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. hsa.ie [hsa.ie]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
